molecular formula C8H14O5 B11906806 Cho-C-peg2-C-cho

Cho-C-peg2-C-cho

Número de catálogo: B11906806
Peso molecular: 190.19 g/mol
Clave InChI: QWCKYSJSASSVOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cho-C-peg2-C-cho is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H14O5

Peso molecular

190.19 g/mol

Nombre IUPAC

2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]acetaldehyde

InChI

InChI=1S/C8H14O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-2H,3-8H2

Clave InChI

QWCKYSJSASSVOR-UHFFFAOYSA-N

SMILES canónico

C(COCC=O)OCCOCC=O

Origen del producto

United States

Foundational & Exploratory

In-depth Technical Guide on Aldehyde-Functionalized PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound "Cho-C-peg2-C-cho" appears to be a non-standard nomenclature. Based on the provided components, it is likely a bifunctional molecule with a polyethylene (B3416737) glycol (PEG) linker of two units (peg2), terminated on both ends by aldehyde groups (-CHO). The "C" likely denotes a carbon spacer, and "Cho" could potentially refer to a choline (B1196258) or cholesterol moiety, although bifunctional aldehyde PEGs are more common. This guide will focus on the chemical properties, synthesis, and applications of bifunctional aldehyde-terminated PEG molecules, which represent the core structure of the requested compound.

These molecules are of significant interest in drug development and bioconjugation due to the reactivity of the aldehyde groups and the biocompatibility and solubility-enhancing properties of the PEG linker.[1][2] Aldehyde-PEG derivatives are used to crosslink molecules, form reversible linkages in antibody-drug conjugates (ADCs), and modify surfaces of biomaterials.[2][3][4]

Chemical Properties

The chemical properties of bifunctional aldehyde-PEG derivatives are largely defined by the terminal aldehyde groups and the central PEG chain.

Table 1: General Chemical Properties of Aldehyde-PEG-Aldehyde Derivatives

PropertyDescriptionSignificance in Applications
Structure Linear polymer with terminal aldehyde groups (CHO-PEG-CHO).The bifunctional nature allows for crosslinking or conjugation to two separate molecules.
Reactivity The aldehyde groups are reactive towards primary amines, hydrazides, and hydroxylamines.[2][4]Enables covalent conjugation to proteins, peptides, and other biomolecules. The reaction with hydrazides forms a pH-sensitive hydrazone bond, useful for drug release in acidic environments.[1]
Solubility Highly soluble in water and many organic solvents such as dichloromethane, and DMSO.[2][4]The PEG backbone imparts excellent aqueous solubility to the conjugate, which is crucial for drug delivery applications.[1]
Biocompatibility PEGs are well-known for their biocompatibility and low immunogenicity.[1]Reduces the risk of immune responses when used in vivo.
Stability The ether linkages in the PEG backbone are generally stable. The aldehyde groups can be susceptible to oxidation.Storage at low temperatures (-20°C) is recommended to prevent degradation.[4]

Experimental Protocols

1. Synthesis of Aldehyde-PEG-Aldehyde

A common method for synthesizing aldehyde-functionalized PEGs is through the oxidation of a terminal hydroxyl group. Ozonolysis is one such method that can be employed without compromising the structural integrity of the polymer.[1]

Experimental Workflow: Synthesis via Ozonolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Final Product PEG_diol PEG-diol Ozonolysis Ozonolysis at -78°C PEG_diol->Ozonolysis Solvent Dichloromethane Solvent->Ozonolysis Ozone Ozone Gas Ozone->Ozonolysis Quenching Quenching with Triphenylphosphine Ozonolysis->Quenching Forms ozonide intermediate Evaporation Solvent Evaporation Quenching->Evaporation Precipitation Precipitation in Diethyl Ether Evaporation->Precipitation Drying Drying under Vacuum Precipitation->Drying Aldehyde_PEG Aldehyde-PEG-Aldehyde Drying->Aldehyde_PEG

Caption: Workflow for the synthesis of Aldehyde-PEG-Aldehyde via ozonolysis.

2. Conjugation to a Protein (e.g., BSA)

The aldehyde groups can react with the primary amines (e.g., lysine (B10760008) residues) on a protein to form a Schiff base, which can then be reduced to a stable secondary amine linkage.

Experimental Workflow: Protein Conjugation

G cluster_0 Reactants cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Aldehyde_PEG Aldehyde-PEG-Aldehyde Incubation Incubation at Room Temperature Aldehyde_PEG->Incubation Protein Protein (e.g., BSA) in PBS buffer Protein->Incubation Reduction Reduction with Sodium Cyanoborohydride Incubation->Reduction Forms Schiff Base Dialysis Dialysis to remove excess reactants Reduction->Dialysis Forms stable amine bond PEG_Protein PEG-Protein Conjugate Dialysis->PEG_Protein

Caption: Workflow for conjugating Aldehyde-PEG-Aldehyde to a protein.

Signaling Pathways and Applications in Drug Development

While "this compound" itself is not associated with specific signaling pathways, the conjugates formed using this type of linker can be designed to interact with biological pathways. For instance, if a targeting ligand is conjugated to a drug via an aldehyde-PEG linker, it can direct the drug to specific cells or tissues.

Logical Relationship: Targeted Drug Delivery

A common application is in the development of targeted drug delivery systems.[5] A targeting moiety (e.g., an antibody or peptide) can be attached to one end of the bifunctional linker, and a therapeutic agent (e.g., a small molecule drug) to the other.

G cluster_0 Components cluster_1 Conjugate cluster_2 Biological Target Targeting_Ligand Targeting Ligand Linker Aldehyde-PEG-Aldehyde Targeting_Ligand->Linker Conjugate Targeting Ligand PEG Linker Drug Linker->Conjugate Drug Therapeutic Drug Drug->Linker Target_Cell Target Cell with Specific Receptors Conjugate->Target_Cell Binds to receptor

Caption: Logical diagram of a targeted drug delivery system using a bifunctional PEG linker.

Applications in Drug Development:

  • Antibody-Drug Conjugates (ADCs): The aldehyde group can be used for reversible conjugation, allowing for the release of the drug under specific conditions.[3]

  • PEGylation: Attaching PEG chains to drugs or proteins (PEGylation) can improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.

  • Hydrogel Formation: Bifunctional PEGs can act as crosslinkers to form hydrogels for tissue engineering and controlled drug release.[2]

  • Surface Modification: Coating nanoparticles or medical devices with PEG-aldehydes can improve their biocompatibility and provide sites for further functionalization.[2]

While "this compound" is not a standard chemical name, the implied structure of a bifunctional aldehyde-terminated PEG is a versatile and valuable tool in biomedical research and drug development. Its properties allow for the straightforward conjugation of various molecules, leading to the creation of advanced therapeutic and diagnostic agents. Further research into specific derivatives, such as those potentially including choline or cholesterol, could open up new avenues for targeted therapies and personalized medicine.[5][6]

References

The Enigmatic Role of Dialdehyde Linkers in PROTACs: A Technical Exploration of the "Cho-C-peg2-C-cho" Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers these two components. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.

This technical guide delves into the core of a specific, yet sparsely documented, linker moiety: Cho-C-peg2-C-cho . Our investigation reveals that "Cho" signifies an aldehyde group, rendering the full chemical structure as 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde , a dialdehyde (B1249045) linker built upon a polyethylene (B3416737) glycol (PEG) backbone. Despite a comprehensive search of scientific literature and chemical databases, no specific PROTACs explicitly incorporating the "this compound" linker have been identified. Consequently, this guide will provide an in-depth analysis of the potential mechanism of action of such a linker based on the known reactivity of aldehyde and dialdehyde functionalities in the context of PROTAC design. We will explore the hypothetical implications for PROTACs and present data and protocols from related studies on other aldehyde-containing PROTAC linkers to provide a foundational understanding for researchers in this field.

The PROTAC Mechanism of Action: A General Overview

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: General mechanism of action of a PROTAC, leading to the degradation of a target protein.

The "this compound" Linker: Structure and Hypothesized Reactivity

The "this compound" linker is characterized by two terminal aldehyde groups connected by a flexible PEG2 spacer. The presence of these reactive aldehyde moieties suggests a potential for covalent interaction with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine.

Linker_Structure CHO O=CH- C1 CH2- CHO->C1 O1 O- C1->O1 PEG1 CH2-CH2- O1->PEG1 O2 O- PEG1->O2 PEG2 CH2-CH2- O2->PEG2 O3 O- PEG2->O3 C2 -CH2- O3->C2 CHO2 CH=O C2->CHO2

Caption: Chemical structure of the this compound linker.

This bifunctionality opens up several intriguing mechanistic possibilities for a PROTAC incorporating this linker:

  • Covalent PROTAC Formation: One aldehyde group could be used to covalently attach the linker to either the POI ligand or the E3 ligase ligand during synthesis. The remaining aldehyde would then be free to potentially interact with the target protein or E3 ligase within the ternary complex.

  • Intra-complex Crosslinking: The dialdehyde nature of the linker could enable it to act as a crosslinker within the ternary complex. After the initial non-covalent formation of the POI-PROTAC-E3 ligase complex, the aldehyde groups could react with nearby nucleophilic residues on both the POI and the E3 ligase, effectively locking the complex into a productive conformation for ubiquitination. This could potentially overcome the limitations of transient ternary complex formation.

  • E3 Ligase Recruitment via Covalent Modification: Drawing parallels from studies on other aldehyde-containing PROTACs, the "this compound" linker could be designed to covalently bind to a specific E3 ligase. For instance, research has shown that a primary amine on a PROTAC can be metabolized to an aldehyde, which then forms a covalent bond with a cysteine residue on the E3 ligase FBXO22, leading to its degradation. A PROTAC with a pre-existing aldehyde linker could potentially target similar reactive cysteines on other E3 ligases.

Potential Signaling Pathways and Experimental Workflows

The signaling pathways affected by a PROTAC are primarily determined by the target protein being degraded. For example, if the POI is a kinase involved in a cancer signaling pathway, its degradation will lead to the downregulation of that pathway. The linker's role is to facilitate this degradation efficiently.

An experimental workflow to evaluate a hypothetical PROTAC utilizing the "this compound" linker would involve several key stages:

Experimental_Workflow Synthesis PROTAC Synthesis & Characterization Binding Binary Binding Assays (e.g., SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation Assays (e.g., TR-FRET) Binding->Ternary Degradation In-cell Degradation Assays (e.g., Western Blot, HiBiT) Ternary->Degradation Functional Functional Assays (e.g., Cell Viability, Pathway Analysis) Degradation->Functional Covalent Covalent Binding Analysis (e.g., Mass Spectrometry) Degradation->Covalent

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Quantitative Data from Related Aldehyde-Containing PROTACs

While no data exists for PROTACs with the "this compound" linker, we can examine data from other PROTACs with aldehyde functionalities to understand their potential efficacy.

PROTACTargetE3 LigaseLinker TypeDC50DmaxReference
Compound 7a BRD4VHLAldehyde-Alkyne-Amine derived89.4 nMNot Reported[1]
AHPC-CHO FBXO22 (self-degradation)VHL ligand containingAlkyl aldehyde150 nM72%[2]

Note: The data presented is for PROTACs with different aldehyde-containing linkers and should be interpreted with caution as it may not be directly translatable to a PROTAC with the "this compound" linker.

Experimental Protocols for Aldehyde-Containing PROTACs

The following are generalized protocols based on the available literature for the synthesis and evaluation of PROTACs with aldehyde functionalities.

Synthesis of an Aldehyde-Containing PROTAC (General Example)

A common method for introducing an aldehyde into a PROTAC linker is through the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. For instance, a PEG-based linker with a terminal alcohol can be oxidized using reagents like Dess-Martin periodinane (DMP) to yield the corresponding aldehyde. This aldehyde-functionalized linker can then be coupled to the POI and E3 ligase ligands using standard bioconjugation techniques.

Example Reaction: Reductive amination can be used to couple an aldehyde-containing linker to an amine-functionalized ligand.

  • Dissolve the aldehyde-functionalized linker and the amine-containing ligand in a suitable solvent (e.g., dichloroethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the resulting PROTAC using column chromatography or preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is used to quantify the protein bands and determine the percentage of degradation relative to the vehicle control.

Conclusion and Future Directions

The "this compound" moiety represents an intriguing, albeit currently unexplored, linker for PROTAC design. The presence of two reactive aldehyde groups suggests a potential for covalent or crosslinking mechanisms of action that could enhance the efficacy and duration of protein degradation. While the lack of specific examples in the literature prevents a definitive analysis, the foundational knowledge of aldehyde chemistry and the data from related aldehyde-containing PROTACs provide a strong basis for future research.

Scientists and drug developers are encouraged to explore the synthesis and evaluation of PROTACs incorporating this and similar dialdehyde linkers. Such studies would be invaluable in elucidating the true potential of this linker class and could pave the way for a new generation of highly potent and versatile PROTAC degraders. Key areas for future investigation include:

  • Synthesis and characterization of PROTACs with the "this compound" linker.

  • Elucidation of the precise mechanism of action, including investigation of covalent bond formation and intra-complex crosslinking.

  • Systematic evaluation of the impact of linker length and flexibility on PROTAC efficacy.

  • Exploration of the selectivity of dialdehyde linkers for different E3 ligases and target proteins.

By pursuing these avenues of research, the scientific community can unlock the full potential of this promising class of PROTAC linkers and further expand the horizons of targeted protein degradation.

References

An In-Depth Technical Guide to Bifunctional Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Bifunctional Linkers

Bifunctional linkers are chemical moieties that covalently connect two distinct molecular entities, serving as a critical bridge to create novel therapeutic agents with targeted functionalities. In modern drug discovery, these linkers are not merely passive spacers but are integral components that dictate the efficacy, selectivity, stability, and pharmacokinetic properties of the entire conjugate.[1][2] Their rational design is paramount in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Targeted Protein Degraders, including Proteolysis Targeting Chimeras (PROTACs).[3][4]

This guide provides a comprehensive overview of the core principles, design strategies, and experimental evaluation of bifunctional linkers. It is intended to serve as a technical resource for professionals engaged in the research and development of next-generation targeted therapies.

Core Applications of Bifunctional Linkers

Bifunctional molecules leverage the linker to bring two components into proximity to elicit a specific biological outcome.[5] The two most prominent applications are in ADCs for targeted cytotoxicity and PROTACs for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): ADCs combine the exquisite target specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker connects the payload to the mAb, ensuring stability in systemic circulation and facilitating the release of the active drug upon internalization into target cancer cells.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's role is to orient the POI and E3 ligase to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the POI.

Classification and Design of Bifunctional Linkers

The architecture of a bifunctional linker is tailored to its therapeutic application. The primary classifications are based on the release mechanism for ADCs and the structural properties for PROTACs.

Linkers in Antibody-Drug Conjugates (ADCs)

ADC linkers are broadly categorized as cleavable or non-cleavable, a distinction that governs the mechanism of payload release.

Designed to be stable in the bloodstream and break down under specific conditions within the target cell, cleavable linkers utilize the unique aspects of the tumor microenvironment or intracellular compartments. This targeted release can also enable a "bystander effect," where the released payload diffuses and kills adjacent antigen-negative cancer cells. More than 80% of clinically approved ADCs employ cleavable linkers.

  • Acid-Cleavable Linkers: These linkers, often containing a hydrazone bond, are hydrolyzed in the low pH environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).

  • Protease-Cleavable Linkers: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is reduced and cleaved in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the plasma.

Non-cleavable linkers are composed of stable bonds, such as thioethers, that resist enzymatic and chemical degradation. The payload is released only after the complete lysosomal degradation of the antibody backbone. This approach minimizes the risk of premature drug release and systemic toxicity, offering enhanced plasma stability. However, it precludes the bystander effect. The ADC Kadcyla® (T-DM1) utilizes the non-cleavable SMCC linker.

ADC_Mechanism ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding to Surface Antigen Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage or Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Binds Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induces Cytotoxicity

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).
Linkers in PROTACs

PROTAC linkers are critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Their design influences physicochemical properties, cell permeability, and degradation efficiency. They are generally classified by their flexibility.

These are the most common types, especially in early-stage development, due to their synthetic accessibility.

  • Alkyl Chains: Simple hydrocarbon chains provide a high degree of conformational flexibility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers improve the solubility and polarity of the PROTAC molecule. Approximately 55% of published PROTAC linkers contain PEG motifs.

Rigid linkers can pre-organize the PROTAC into an active conformation, which can enhance selectivity and reduce the entropic penalty of forming the ternary complex.

  • Heterocycles: Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) are often incorporated to add rigidity.

  • Alkynes/Triazoles: The use of "click chemistry" to introduce stable triazole rings is a common strategy for creating rigid linkers and expediting the synthesis of PROTAC libraries.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_complex Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC POI-PROTAC POI->POI_PROTAC PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->POI_PROTAC PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 E3 E3 Ubiquitin Ligase E3->PROTAC_E3 TernaryComplex POI-PROTAC-E3 Ternary Complex POI_PROTAC->TernaryComplex PROTAC_E3->TernaryComplex TernaryComplex->PROTAC Catalytic Cycle (PROTAC is recycled) Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI 1. Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome 2. Recognition Degradation Degraded Peptides Proteasome->Degradation 3. Degradation

Caption: General mechanism of action for Proteolysis Targeting Chimeras (PROTACs).

Quantitative Analysis of Linker Properties

The linker's physical and chemical properties, such as length, composition, and attachment points, have a profound impact on the biological activity of the bifunctional molecule. Optimization is often an empirical process requiring the synthesis and testing of extensive compound libraries.

Impact of Linker Length

Linker length is a critical parameter that must be optimized for each specific system.

  • In PROTACs , a linker that is too short can cause steric clashes preventing ternary complex formation, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity for ubiquitination. For an estrogen receptor (ER)-α targeting PROTAC, a 16-atom chain length was found to be optimal. In another study, extending a linker by a single ethylene (B1197577) glycol unit was enough to switch degradation selectivity from HER2 and EGFR to EGFR-only.

  • In ADCs , linker length can influence solubility and stability.

Impact of Linker Composition

The atoms and functional groups within the linker affect solubility, cell permeability, and metabolic stability.

  • In PROTACs , replacing an alkyl chain with a PEG linker can improve solubility but may negatively impact degradation in some cases. The inclusion of rigid motifs like piperazine can enhance stability and cell permeability.

  • In ADCs , incorporating a self-eliminating group like p-aminobenzyloxycarbonyl (PAB) is a common strategy in cleavable linkers to ensure the release of an unmodified, fully active payload.

Table 1: Comparative Properties of Bifunctional Linker Types
Linker ClassSub-TypeTypical CompositionKey FeatureAdvantageDisadvantageApplication
ADC Cleavable Acid-SensitiveHydrazonepH-dependent hydrolysisTargets acidic tumor environmentPotential instability in circulationADCs
Protease-SensitiveValine-Citrulline dipeptideCleaved by lysosomal enzymesHigh tumor cell specificityRequires enzyme overexpressionADCs
Disulfide-BasedPyridyldithiolReduced by glutathioneTargets high intracellular GSHVariable stabilityADCs
ADC Non-Cleavable ThioetherSMCCProteolytic degradation of AbHigh plasma stability; lower off-target toxicityNo bystander effect; payload released with amino acid remnantADCs
PROTAC Flexible Alkyl Chain-(CH₂)n-High conformational freedomSynthetically accessibleCan be hydrophobic, limiting solubilityPROTACs
PEG Chain-(CH₂CH₂O)n-Hydrophilic, flexibleImproves solubilityCan decrease degradation efficiency in some casesPROTACs
PROTAC Rigid HeterocyclicPiperazine, PiperidineConstrained conformationCan improve metabolic stability and pre-organize for bindingMore complex synthesisPROTACs
Click-DerivedTriazoleStable, rigid ringFacilitates library synthesis; metabolically stableMay alter optimal geometryPROTACs

Key Experimental Protocols for Linker Evaluation

A suite of robust experimental assays is required to characterize bifunctional molecules and optimize linker design.

Protocol: Western Blot for Protein Degradation (PROTACs)

This is the standard method for quantifying the reduction in the level of a target protein.

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T) at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin). Calculate the DC₅₀ (concentration at which 50% degradation occurs).

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is used to measure the binding kinetics and affinity of the interactions required for ternary complex formation.

  • Chip Preparation: Immobilize a high-affinity binding partner (e.g., the E3 ligase) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binary Interaction Analysis (PROTAC to E3): Flow the PROTAC at various concentrations over the E3-functionalized surface to measure the on-rate (ka) and off-rate (kd) of the binary interaction.

  • Ternary Complex Analysis: Inject the second protein partner (the POI) at a constant concentration mixed with varying concentrations of the PROTAC over the E3-functionalized surface.

  • Data Analysis: A positive change in the binding response compared to the sum of the individual binary interactions indicates the formation of a ternary complex. Analyze the sensorgrams using a suitable binding model to determine the kinetics and affinity of the complex. Cooperativity can be assessed by comparing the affinity of the POI to the PROTAC-E3 complex versus its affinity for the PROTAC alone.

Protocol: ADC Biotransformation and Stability Analysis

This workflow uses mass spectrometry to identify how an ADC is metabolized and assess its stability.

  • Incubation: Incubate the ADC in plasma or with liver microsomes at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: For intact mass analysis, deglycosylate the ADC samples using an enzyme like PNGase F. For subunit analysis, reduce the ADC with DTT to separate heavy and light chains.

  • LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. Compare the observed masses to a theoretical library of potential biotransformations (e.g., loss of linker-payload, hydrolysis, cysteinylation). This allows for the identification and quantification of degradation products over time, from which a plasma half-life (t₁/₂) can be calculated.

Linker_Optimization_Workflow Rational Workflow for Bifunctional Linker Optimization cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo & Preclinical Target Identify Target (POI/Antigen) & E3 Ligase (for PROTAC) Ligands Select High-Affinity Ligands / Antibody Target->Ligands LinkerDesign Design Linker Library (Vary Length, Composition, Attachment Points) Ligands->LinkerDesign Synthesis Chemical Synthesis of Conjugates LinkerDesign->Synthesis Biophysical Binding Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Degradation, Cytotoxicity) Biophysical->Cellular Stability Stability Assays (Plasma, Microsomal) Cellular->Stability SAR Analyze SAR Data Stability->SAR PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Candidate Tox->Lead SAR->LinkerDesign Iterative Optimization SAR->PKPD Promising Candidate

Caption: A rational workflow for the design and optimization of bifunctional linkers.

Conclusion and Future Outlook

Bifunctional linkers are a cornerstone of modern targeted drug development, enabling the creation of sophisticated therapeutics like ADCs and PROTACs. The linker is a key determinant of the overall properties and success of these molecules. Early approaches often relied on empirical screening of linkers, but the field is moving towards more rational design principles informed by structural biology, computational modeling, and a deeper understanding of structure-activity relationships. Future innovations will likely focus on developing "smart" linkers with new functionalities, such as those that can respond to multiple stimuli or actively participate in target engagement, further expanding the therapeutic potential of bifunctional molecules.

References

In-Depth Technical Guide: CHO-PEG2-CHO Bifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinking agent commonly referred to as CHO-PEG2-CHO, also known as Aldehyde-PEG2-Aldehyde. Due to the non-standardized nomenclature, this guide consolidates data for the chemical entity O,O′-Bis(2-formylethyl)diethylene glycol and its functionally equivalent structures. This short-chain, homobifunctional crosslinker is a valuable tool for bioconjugation, enabling the covalent linkage of molecules containing primary amine groups.

Core Specifications and Properties

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name O,O′-Bis(2-formylethyl)diethylene glycol
Synonyms Aldehyde-PEG2-Aldehyde, CHO-(CH2)2-(OCH2CH2)2-O-(CH2)2-CHO
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and other aqueous buffers
Reactive Groups Aldehyde (-CHO) at both termini
Spacer Arm Length Approximately 10.9 Å (based on extended conformation)
Storage Conditions Store at -20°C, desiccated and protected from light

Table 2: Reactivity and Application Data

ParameterDetails
Target Functional Group Primary amines (-NH2) on proteins, peptides, and other biomolecules
Reaction pH 5.5 - 9.5
Reaction Product Schiff base (C=N), which can be reduced to a stable secondary amine bond
Key Applications Protein-protein crosslinking, intramolecular crosslinking, ADC development, hydrogel formation, surface modification

Reaction Mechanism and Signaling Pathway Application

The aldehyde groups of CHO-PEG2-CHO react with primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein, to form an initial, reversible Schiff base. This intermediate can then be stabilized by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable, irreversible secondary amine bond.

Bifunctional crosslinkers like CHO-PEG2-CHO are instrumental in studying protein-protein interactions within signaling pathways. For instance, they can be used to "capture" transient interactions between components of a cascade, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR activation, through ligand binding, leads to the recruitment and phosphorylation of various downstream adaptor proteins and enzymes, including Grb2 and Shc.[1][2] These interactions are often transient and can be stabilized for analysis using a crosslinker.

Experimental Workflow: Crosslinking Proteins in a Signaling Pathway

The following diagram outlines a general workflow for using CHO-PEG2-CHO to study protein-protein interactions in a cellular context.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_crosslinking Crosslinking cluster_analysis Analysis cell_culture Culture cells expressing target proteins (e.g., EGFR) stimulation Stimulate with ligand (e.g., EGF) to activate signaling pathway cell_culture->stimulation add_crosslinker Add CHO-PEG2-CHO to cell culture stimulation->add_crosslinker incubation Incubate to allow crosslinking of interacting proteins add_crosslinker->incubation quench Quench reaction with a primary amine (e.g., Tris) incubation->quench lysis Lyse cells and isolate protein complexes quench->lysis ip Immunoprecipitate target protein lysis->ip sds_page Analyze by SDS-PAGE and Western Blot ip->sds_page ms Identify crosslinked partners by Mass Spectrometry sds_page->ms

A generalized workflow for studying protein interactions using CHO-PEG2-CHO.
Visualizing a Crosslinked Signaling Interaction

The following diagram illustrates how CHO-PEG2-CHO could be used to capture the interaction between an activated EGFR and the adaptor protein Grb2.

egfr_crosslinking Crosslinking of EGFR and Grb2 cluster_membrane Plasma Membrane cluster_crosslink EGFR EGFR P-Tyr Grb2 Grb2 SH2 Domain EGFR:tail->Grb2 Interaction Crosslinker CHO-PEG2-CHO EGFR->Crosslinker Crosslinker->Grb2

CHO-PEG2-CHO stabilizing the EGFR-Grb2 interaction.

Experimental Protocols

The following are generalized protocols for protein crosslinking using a short-chain dialdehyde (B1249045) linker like CHO-PEG2-CHO. Optimization is recommended for specific applications.

In Vitro Crosslinking of Purified Proteins

Materials:

  • Purified proteins in an amine-free buffer (e.g., PBS, HEPES, MES)

  • CHO-PEG2-CHO crosslinker

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction buffer (pH 6.0-8.5)

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Prepare a stock solution of CHO-PEG2-CHO in an organic solvent like DMSO or directly in the reaction buffer.

  • Add the crosslinker to the protein solution at a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • To stabilize the Schiff base, add the reducing agent to a final concentration of approximately 5-10 mM. Incubate for an additional 30 minutes at room temperature.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted aldehyde groups. Incubate for 15 minutes.

  • The crosslinked protein can now be analyzed by SDS-PAGE, mass spectrometry, or other methods.

In Situ Crosslinking in Live Cells

Materials:

  • Adherent or suspension cells

  • Phosphate-buffered saline (PBS)

  • CHO-PEG2-CHO crosslinker

  • Quenching buffer (e.g., 1 M glycine (B1666218) or Tris in PBS)

  • Lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Wash the cells twice with ice-cold PBS to remove any amine-containing media.

  • Add fresh, serum-free media or PBS containing the desired concentration of CHO-PEG2-CHO (typically in the low millimolar range, to be optimized) to the cells.

  • Incubate for 15-30 minutes at room temperature or 37°C.

  • Aspirate the crosslinking solution and wash the cells once with PBS.

  • Add the quenching buffer and incubate for 10-15 minutes at room temperature to stop the reaction.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer. The crosslinked protein complexes are now ready for downstream analysis like immunoprecipitation and Western blotting.[3][4]

Note: The efficiency of crosslinking can be influenced by buffer composition, pH, temperature, and incubation time. These parameters should be optimized for each specific system. The use of a reducing agent is crucial for forming a stable, irreversible bond.

References

Chemical Properties and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CHO-C-peg2-C-CHO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinker, this compound. It details the molecule's chemical and physical properties, commercial availability, and core applications in bioconjugation. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

This compound, systematically named 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde[1], is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal aldehyde groups. The discrete PEG2 linker enhances hydrophilicity and provides a flexible spacer, making it a versatile tool for crosslinking amine-containing molecules.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound. Data is aggregated from various commercial suppliers.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReferences
CAS Number 92351-72-9[1][2]
Molecular Formula C₈H₁₄O₅[2]
Molecular Weight 190.20 g/mol
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde
Synonyms Aldehyde-PEG2-Aldehyde, Bis-aldehyde PEG, HY-138383
SMILES Code O=CCOCCOCCOCC=O

Table 2: Physical and Handling Properties

PropertyValueReferences
Appearance White to off-white solid or semi-solid
Purity ≥95% to >98%
Solubility Soluble in water, DMSO, DMF, Chloroform
Storage Conditions Long-term: -20°C, dry, dark. Short-term: 0-4°C
Shipping Conditions Shipped at ambient temperature
Commercial Availability

This compound is available from several chemical suppliers. Availability may vary, with some suppliers offering it as a stock item while others provide it via custom synthesis, which can have a lead time of 2 to 4 months and a minimum order quantity. Pricing is typically available upon quotation. Known suppliers include MedKoo Biosciences, MolCore, DC Chemicals, and Shanghai Nianxing Industrial Co., Ltd.

Core Applications and Reaction Mechanism

The primary application of this compound is the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The core chemical reaction is reductive amination .

This two-step, one-pot reaction proceeds as follows:

  • Schiff Base Formation: One of the aldehyde groups on the PEG linker reacts with a primary amine (e.g., the ε-amine of a lysine (B10760008) residue) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible.

  • Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This agent selectively reduces the imine bond to form a stable, irreversible secondary amine linkage. NaBH₃CN is ideal as it does not reduce the aldehyde groups, allowing the reaction to be performed in a single pot.

The homobifunctional nature of this compound allows it to act as a linker, conjugating two amine-containing molecules together.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation experiment.

General Workflow for Protein-Protein Crosslinking

The diagram below outlines the logical steps for conjugating two distinct proteins (Protein A and Protein B) using this compound. The process involves a sequential two-step reductive amination followed by purification.

G cluster_0 Step 1: Activate Protein A cluster_1 Step 2: Conjugate to Protein B cluster_2 Step 3: Final Purification & Analysis ProtA Protein A (in amine-free buffer) React1 Incubate 1-2h @ RT (Schiff Base Formation) ProtA->React1 Linker This compound (10-fold molar excess) Linker->React1 Reduce1 Add NaBH3CN (20-50 mM final conc.) React1->Reduce1 Activated_ProtA Purified Protein A-peg2-CHO Reduce1->Activated_ProtA Purify (e.g., Desalting) React2 Incubate 2h @ RT (Schiff Base Formation) Activated_ProtA->React2 ProtB Protein B (in amine-free buffer) ProtB->React2 Reduce2 Add NaBH3CN React2->Reduce2 Final_Conj Final Conjugate (Protein A-peg2-Protein B) Reduce2->Final_Conj Purify Purification (e.g., SEC, IEX) Final_Conj->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Sequential workflow for protein-protein conjugation.

Detailed Protocol: Two-Step Reductive Amination

This protocol describes the conjugation of a protein (Protein A) to a second amine-containing molecule (Molecule B).

Materials:

  • This compound

  • Protein A and Molecule B

  • Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.5. (Buffer must be free of primary amines like Tris).

  • Reducing Agent Stock: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH. Prepare fresh.

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

Step 1: Activation of Protein A

  • Preparation: Prepare Protein A at a concentration of 2-5 mg/mL in the Reaction Buffer.

  • Linker Addition: Dissolve this compound in anhydrous DMSO to a stock concentration of 100 mM. Add a 5 to 20-fold molar excess of the linker solution to the Protein A solution.

  • Schiff Base Formation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • First Reduction: Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for 2 hours at room temperature.

  • Purification: Remove excess crosslinker and reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer. The resulting product is Protein A-peg2-CHO.

Step 2: Conjugation to Molecule B

  • Second Reaction: Add Molecule B to the purified Protein A-peg2-CHO solution at a 1.5-fold molar excess.

  • Schiff Base Formation: Incubate for 2 hours at room temperature with gentle stirring.

  • Second Reduction: Add NaBH₃CN stock solution to a final concentration of 20-50 mM. Incubate overnight at 4°C.

  • Quenching (Optional): To quench any unreacted aldehydes, add Tris buffer to a final concentration of 50 mM and incubate for 1 hour.

  • Final Purification: Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC), to separate the conjugate from unreacted components.

  • Analysis: Analyze the final product by SDS-PAGE to observe a molecular weight shift and by Mass Spectrometry to confirm the conjugate mass.

Signaling Pathway and Drug Delivery Concepts

This compound is a valuable linker for constructing complex biologics like Antibody-Drug Conjugates (ADCs) or PROTACs. The diagram below illustrates the conceptual mechanism of an ADC utilizing such a linker to deliver a cytotoxic payload to a target cell.

G cluster_0 ADC Construct cluster_1 Target Cell Action Antibody Targeting Antibody (e.g., to Cancer Cell) Linker This compound (Post-Reduction) Antibody->Linker Lysine Conjugation Receptor Cell Surface Receptor Antibody->Receptor 1. Binding Payload Cytotoxic Drug Linker->Payload Amine Conjugation Release Drug Release Internalization Endocytosis Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Lysosome->Release Apoptosis Cell Death Release->Apoptosis Release->Apoptosis 3. Action

Caption: Conceptual mechanism of an Antibody-Drug Conjugate.

References

The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique properties that address key challenges in PROTAC development. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[1][2] These characteristics are instrumental in overcoming common hurdles in PROTAC design, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[3]

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] PEG linkers, with their hydrophilic nature, can significantly improve the solubility of PROTACs. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments.[3] This improved solubility can positively impact a PROTAC's absorption and overall pharmacokinetic profile.[1][3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[3] Compared to more rigid alkyl linkers, PEG linkers are more likely to adopt folded conformations. This "linker-dependent folding" can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the lipophilic cell membrane.[3][4] However, it is crucial to strike a balance, as excessive PEGylation can lead to decreased cellular uptake.[3] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Impact on Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are paramount in dictating the formation and stability of the ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[5] An optimal linker length ensures the proper spatial orientation and proximity of the POI and the E3 ligase.[5] A linker that is too short may introduce steric hindrance, preventing stable complex formation. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[5][6]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [3]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC APEG38503.5150412
PROTAC BPEG48943.3160413
PROTAC CPEG59383.1170414
PROTAC DPEG69822.9180415

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4 [7][8]

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 3: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 4: Degradation Potency of TBK1-Targeting PROTACs [9]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Mandatory Visualization

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ubiquitin Ubiquitin (Ub) E1 E1 Ub-activating enzyme Ubiquitin->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_recycled->Ternary_Complex Catalytic Cycle E2 E2 Ub-conjugating enzyme E1->E2 Ub E2->Ternary_Complex Ub ATP ATP ATP->E1 AMP_PPi AMP + PPi

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Design and Evaluation

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Optimization Optimization Target_Selection Target Protein (POI) & E3 Ligase Selection Ligand_Selection POI Ligand & E3 Ligand Identification Target_Selection->Ligand_Selection Linker_Design PEG Linker Design (Varying Lengths) Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, etc.) PROTAC_Synthesis->Ternary_Complex_Assay Permeability_Assay Cell Permeability (Caco-2, PAMPA) PROTAC_Synthesis->Permeability_Assay Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Lead_Optimization Lead PROTAC Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Redesign

Caption: A typical workflow for the design and evaluation of PROTACs.

Logical Relationships: Linker Properties and PROTAC Performance

Linker_Properties cluster_Properties PEG Linker Properties cluster_Outcomes PROTAC Performance Metrics Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Optimal length crucial Degradation Degradation Efficacy (DC50 & Dmax) Length->Degradation Flexibility Flexibility Permeability Cell Permeability Flexibility->Permeability Enables folding Flexibility->Ternary_Complex Allows conformational flexibility Hydrophilicity Hydrophilicity Solubility Aqueous Solubility Hydrophilicity->Solubility Increases Hydrophilicity->Permeability Can decrease if excessive Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

Caption: Interplay of PEG linker properties and PROTAC performance.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • E3 ligase ligand with a suitable functional group

  • Bifunctional PEG linker (e.g., amine-PEG-acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Step 1: First Coupling Reaction. Dissolve the POI ligand and the bifunctional PEG linker in anhydrous DMF. Add the coupling reagents and base. Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Step 2: Purification. Quench the reaction and purify the resulting POI-linker conjugate using flash column chromatography or preparative HPLC.

  • Step 3: Second Coupling Reaction. Dissolve the purified POI-linker conjugate and the E3 ligase ligand in anhydrous DMF. Add the coupling reagents and base. Stir the reaction at room temperature until completion.

  • Step 4: Final Purification. Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

  • Step 5: Characterization. Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Protein Degradation Assay (Western Blotting)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTACs with different PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the POI and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the steps to characterize the formation of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Recombinant purified POI and E3 ligase

  • PROTAC

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) between the PROTAC and the first protein.

    • Inject a series of concentrations of the second protein (the one not immobilized) over the sensor surface to confirm no non-specific binding.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the second protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein surface.

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Recombinant purified POI

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination buffer

  • SDS-PAGE and Western blotting reagents as described above

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, POI, and the E3 ligase complex.

  • Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • PROTAC

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent and differentiated monolayer.

  • Assay Setup:

    • For apical-to-basolateral (A-B) permeability, add the PROTAC to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC to the basolateral side and fresh transport buffer to the apical side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The traditional "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[3] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The systematic evaluation of a range of linker lengths and compositions, guided by the robust experimental protocols outlined in this guide, is paramount for the successful development of novel and impactful PROTAC-based therapeutics.

References

The Aldehyde Functional Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldehyde functional group has emerged as a powerful and versatile handle in the field of bioconjugation. Its unique reactivity allows for the chemoselective formation of stable covalent bonds with specific nucleophiles under mild, aqueous conditions, making it an ideal tool for the precise modification of biomolecules such as proteins, peptides, and antibodies. This technical guide provides an in-depth exploration of the core principles governing the reactivity of aldehydes in bioconjugation, with a focus on reaction mechanisms, kinetics, and practical experimental considerations.

Core Principles of Aldehyde Reactivity in Bioconjugation

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, most notably from α-effect nucleophiles like hydrazines and alkoxyamines. This reactivity forms the basis of the two most common aldehyde-based bioconjugation strategies: hydrazone and oxime formation.

Hydrazone and Oxime Ligation

The reaction of an aldehyde with a hydrazine-containing molecule results in the formation of a hydrazone linkage, while reaction with an alkoxyamine yields an oxime. Both reactions proceed through a similar mechanism involving the formation of a tetrahedral intermediate followed by dehydration to form the C=N double bond.[1][2]

The overall reaction is reversible, and the stability of the resulting conjugate is a critical consideration. Generally, oxime linkages are significantly more stable than hydrazone linkages, particularly under acidic conditions.[3][4] The equilibrium constants for hydrazone formation are typically in the range of 10⁴–10⁶ M⁻¹, whereas for oximes, they are greater than 10⁸ M⁻¹.[2][5]

Hydrazone_Oxime_Formation Aldehyde R-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Nucleophile Nucleophile H2N-X-R' (X = NH for Hydrazine, O for Alkoxyamine) Product R-CH=N-X-R' (Hydrazone or Oxime) Intermediate->Product - H2O Product->Intermediate + H2O (Hydrolysis) Water H2O

Caption: General mechanism for hydrazone and oxime formation.
Factors Influencing Reaction Kinetics

The rate of hydrazone and oxime formation is influenced by several factors:

  • pH: The reaction is fastest at a slightly acidic pH (around 4.5-6.0). This is because the dehydration step is acid-catalyzed, but at very low pH, the nucleophile becomes protonated and non-reactive.[2][6]

  • Structure of the Aldehyde and Nucleophile: Aromatic aldehydes are generally more reactive than aliphatic aldehydes.[5][7] Electron-withdrawing groups on the aldehyde can increase reactivity.[8] The structure of the nucleophile also plays a significant role, with some "fast" α-nucleophiles exhibiting significantly higher reaction rates.[9][10]

  • Catalysts: Aniline (B41778) and its derivatives are commonly used as catalysts to increase the reaction rate, especially at neutral pH.[6][11][12] Aniline catalysis can enhance reaction rates by up to 40-fold at neutral pH.[2]

Quantitative Data on Aldehyde Bioconjugation

The following tables summarize key quantitative data for common aldehyde bioconjugation reactions.

Table 1: Second-Order Rate Constants for Hydrazone and Oxime Formation
AldehydeNucleophileCatalystpHRate Constant (k, M⁻¹s⁻¹)Reference(s)
Benzaldehyde6-Hydrazinopyridyl-peptideNone4.53.0 ± 0.3[5]
Benzaldehyde6-Hydrazinopyridyl-peptide10 mM Aniline4.5190 ± 10[7]
Benzaldehyde6-Hydrazinopyridyl-peptide100 mM Aniline4.52000 ± 100[7]
BenzaldehydeAminooxyacetyl-peptide100 mM Aniline7.08.2 ± 1.0[5]
2-Formylpyridine2-(Dimethylamino)ethylhydrazine (DMAEH)None7.4~5.3[10]
Various Aldehydes2-(Dimethylamino)ethylhydrazine (DMAEH)None7.00.23–208[13]
Table 2: Stability of Hydrazone and Oxime Linkages
Linkage TypeConditions (pD/pH)Half-life (t₁/₂)Relative Hydrolysis Rate Constant (k_rel)Reference(s)
Methylhydrazone7.0-600[4]
Acetylhydrazone7.02 hours300[4][14]
Semicarbazone7.0-160[4]
Oxime7.025 days1[4][14]
Oxime-linked conjugateHuman Plasma~1 day-[15][16]
HIPS-linked conjugateHuman Plasma>5 days-[15][16]

Advanced Ligation Strategies for Enhanced Stability

While oxime linkages offer good stability for many applications, their susceptibility to hydrolysis under certain conditions has driven the development of more robust ligation strategies.

Hydrazino-Pictet-Spengler (HIPS) Ligation

The Hydrazino-Pictet-Spengler (HIPS) ligation is a powerful method for forming a stable carbon-carbon bond. This reaction proceeds rapidly at near-neutral pH without the need for a catalyst and results in a conjugate that is significantly more stable than a corresponding oxime, especially in plasma.[15][16][17]

HIPS_Ligation Aldehyde Protein-CHO (Aldehyde-tagged protein) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + HIPS Reagent HIPS_reagent HIPS Reagent (Indole-hydrazine derivative) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product Stable C-C Bond (HIPS Conjugate) Cyclized->Product

Caption: Simplified mechanism of the Hydrazino-Pictet-Spengler (HIPS) ligation.

Experimental Protocols

This section provides detailed methodologies for key experiments in aldehyde-based bioconjugation.

Protocol 1: Generation of Aldehyde-Tagged Proteins using Formylglycine-Generating Enzyme (FGE)

This protocol describes the site-specific introduction of an aldehyde group into a protein of interest using the FGE system.[1][18][19][20][21]

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for FGE.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Appropriate growth media and antibiotics.

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

Methodology:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmids containing the aldehyde-tagged protein and FGE.

  • Expression: Grow the transformed E. coli in appropriate media and induce protein expression according to standard protocols. Co-expression of FGE will lead to the enzymatic conversion of the cysteine residue within the aldehyde tag to a formylglycine (fGly) residue, which contains the aldehyde group.

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Characterization: Confirm the presence of the aldehyde tag and the efficiency of conversion using mass spectrometry.

FGE_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification & Analysis Clone Insert Aldehyde Tag Sequence into Gene of Interest CoTransform Co-transform E. coli with Protein and FGE Plasmids Clone->CoTransform Induce Induce Protein Expression CoTransform->Induce Lyse Cell Lysis Induce->Lyse Purify Purify Aldehyde-Tagged Protein Lyse->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Caption: Workflow for generating aldehyde-tagged proteins.
Protocol 2: Aniline-Catalyzed Hydrazone Ligation of an Aldehyde-Tagged Antibody

This protocol details the labeling of an aldehyde-tagged antibody with a hydrazine-functionalized molecule, using aniline as a catalyst.[5][6][12][22]

Materials:

  • Purified aldehyde-tagged antibody (1-10 mg/mL).

  • Hydrazine-functionalized payload (e.g., fluorescent dye, drug molecule).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Aniline stock solution (1 M in DMSO or DMF).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged antibody with a 5-10 fold molar excess of the hydrazine-functionalized payload in the reaction buffer.

  • Catalyst Addition: Add aniline from the stock solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Purification: Remove the excess payload and aniline from the conjugated antibody using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the labeled antibody using SDS-PAGE (visualizing fluorescence if a dye was used) and mass spectrometry to confirm successful conjugation and determine the labeling efficiency.

Protocol 3: Hydrazino-Pictet-Spengler (HIPS) Ligation

This protocol provides a general procedure for the HIPS ligation to generate a stable bioconjugate.[15]

Materials:

  • Purified aldehyde-tagged protein (1-5 mg/mL).

  • HIPS reagent functionalized with the desired payload.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5.

  • Purification system (e.g., size-exclusion chromatography).

Methodology:

  • Reaction Setup: Combine the aldehyde-tagged protein with a 3-5 fold molar excess of the HIPS reagent in the reaction buffer.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid and catalyst-free.

  • Purification: Purify the resulting conjugate to remove unreacted HIPS reagent.

  • Characterization: Analyze the conjugate by mass spectrometry to confirm the formation of the stable C-C bond. The stability of the conjugate can be assessed in plasma over time using techniques like ELISA.

Conclusion

Aldehyde-based bioconjugation offers a robust and versatile platform for the site-specific modification of biomolecules. The choice between hydrazone, oxime, or more advanced ligations like HIPS depends on the specific requirements of the application, particularly the desired stability of the final conjugate. By understanding the underlying chemical principles and optimizing reaction conditions, researchers can effectively leverage the reactivity of the aldehyde functional group to create well-defined and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Novel Amphiphilic Molecules: A Case Study for Cho-C-peg2-C-cho

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "Cho-C-peg2-C-cho" does not correspond to a standard, publicly documented compound. This guide, therefore, provides a comprehensive framework for characterizing the solubility and stability of a novel molecule presumed to be a cholesterol or choline (B1196258) derivative linked via a di-polyethylene glycol (PEG2) moiety. This document is intended for researchers, scientists, and drug development professionals as a practical guide to the necessary experimental investigation.

Section 1: Solubility Determination

The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, influencing everything from formulation to bioavailability. For an amphiphilic molecule like the hypothetical this compound, which possesses both hydrophobic (cholesterol/choline) and hydrophilic (PEG) regions, understanding its solubility behavior is paramount. The two primary types of solubility measured are thermodynamic and kinetic.[1][2][3]

  • Thermodynamic Solubility is the saturation concentration of a compound in a solvent at equilibrium, representing its true solubility.[2]

  • Kinetic Solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous buffer.[1] It is often used in high-throughput screening during early drug discovery.[1][4]

Experimental Protocols

1.1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2] It involves adding an excess amount of the solid compound to a solvent and agitating it until equilibrium is achieved.[2]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate (B86180) buffer at pH 5.0) and purified water.[2]

  • Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 10 minutes) followed by filtration of the supernatant through a 0.45 μm filter.[2]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Charged Aerosol Detector (CAD)).[3][5]

1.2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is ideal for early-stage screening and relies on detecting compound precipitation via light scattering.[3][4]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[4]

  • Precipitation Measurement: Immediately after dilution, measure the amount of light scattering in each well using a microplate nephelometer.[4]

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a sharp increase in light scattering is observed is determined as the kinetic solubility.[4]

Data Presentation: Solubility Profile

The following table summarizes the type of quantitative data that would be generated from these experiments.

Parameter Solvent/Buffer Temperature (°C) Solubility (µg/mL) Method
ThermodynamicPurified Water25ValueShake-Flask HPLC-CAD
ThermodynamicPBS (pH 7.4)25ValueShake-Flask HPLC-CAD
ThermodynamicPBS (pH 7.4)37ValueShake-Flask HPLC-CAD
ThermodynamicCitrate Buffer (pH 5.0)37ValueShake-Flask HPLC-CAD
KineticPBS (pH 7.4)25ValueNephelometry

Visualization: Solubility Determination Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add Excess Solid to Buffer T_Shake Agitate for 24-48h (Equilibration) T_Start->T_Shake T_Separate Centrifuge & Filter T_Shake->T_Separate T_Quantify Quantify Supernatant (HPLC) T_Separate->T_Quantify T_Result Thermodynamic Solubility Value T_Quantify->T_Result K_Start Prepare DMSO Stock Solution K_Dilute Serial Dilution in Aqueous Buffer K_Start->K_Dilute K_Measure Measure Light Scattering (Nephelometry) K_Dilute->K_Measure K_Result Kinetic Solubility Value K_Measure->K_Result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Section 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as pH, temperature, and light. Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[6]

Experimental Protocols

A stability-indicating HPLC method, capable of separating the intact this compound from all potential degradation products, must first be developed and validated.[7]

2.1: Hydrolytic Stability

Hydrolysis is a common degradation pathway, especially if the molecule contains labile functional groups like esters or amides.[6][8] Methodology:

  • Sample Preparation: Dissolve this compound in solutions of varying pH, typically 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).[6]

  • Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature, 50°C, 70°C) for a defined period (e.g., up to 7 days).[6]

  • Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2.2: Oxidative Stability

This test evaluates the molecule's susceptibility to oxidation. Methodology:

  • Sample Preparation: Dissolve the compound in a solution containing an oxidizing agent, most commonly 3% hydrogen peroxide (H₂O₂).[9]

  • Incubation: Store the solution, protected from light, at room temperature for a set duration (e.g., 24 hours).[9]

  • Analysis: Analyze the sample by HPLC to assess the extent of degradation.

2.3: Photostability

This evaluates degradation caused by exposure to light, following ICH Q1B guidelines. Methodology:

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.[6]

  • Analysis: After exposure, compare the samples to the dark control using the HPLC method to quantify any photodegradation.

Data Presentation: Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration Purpose
Acid Hydrolysis0.1 M - 1 M HClRT, 50-70°CUp to 7 daysTo test susceptibility to acid-catalyzed degradation.[6]
Base Hydrolysis0.1 M - 1 M NaOHRT, 50-70°CUp to 7 daysTo test susceptibility to base-catalyzed degradation.[6]
Oxidation3% - 30% H₂O₂RTUp to 24 hoursTo evaluate susceptibility to oxidative degradation.[9]
Photolysis>1.2 million lux hours and >200 W h/m²ControlledN/ATo assess degradation upon light exposure.[6]
Thermal>10°C above accelerated testing (e.g., 60°C)60°CUp to 7 daysTo test for heat-induced degradation.

Visualizations: Stability Testing and Degradation

G cluster_stress Forced Degradation (Stress Testing) cluster_outcomes Outcomes start This compound (Single Batch) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Elevated Temp) start->thermal analysis Analyze all samples with Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradation Pathways analysis->pathway method_val Validate Analytical Method analysis->method_val stability Determine Intrinsic Stability analysis->stability

Caption: Workflow for forced degradation stability testing.

G parent This compound Structure with Ester Linker hydrolysis Acid or Base Hydrolysis parent->hydrolysis degradant1 Degradant 1 Cho-C-OH degradant2 Degradant 2 HO-peg2-C-cho hydrolysis->degradant1 hydrolysis->degradant2

Caption: Hypothetical hydrolysis pathway of an ester-linked this compound.

References

In-Depth Technical Guide: Cho-C-peg2-C-cho (CAS 92351-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cho-C-peg2-C-cho, with the CAS number 92351-72-9, is a bifunctional crosslinker integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available data on this compound, its role in the PROTAC platform, and a generalized framework for its potential application.

Core Compound Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below. It is important to note that experimental values for properties such as boiling and melting points have not been consistently reported in publicly available sources.

PropertyValueSource(s)
CAS Number 92351-72-9
IUPAC Name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehydePharmaffiliates
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Purity Typically >98%MolCore
Appearance To be determinedMedKoo Biosciences
Solubility To be determinedMedKoo Biosciences
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment.MedKoo Biosciences

Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound functions as this critical linker element. The PEG nature of this linker is significant as it generally imparts favorable properties such as increased hydrophilicity and improved pharmacokinetic profiles of the resulting PROTAC molecule.

The terminal aldehyde groups ("CHO") of this compound are reactive functional groups that can be utilized for covalent conjugation to the POI and E3 ligase ligands, which typically possess amine or other nucleophilic functionalities. This allows for the assembly of the final heterobifunctional PROTAC molecule.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC This compound based PROTAC PROTAC->Ternary Induces Proximity PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Experimental Protocols

General PROTAC Synthesis Workflow

This hypothetical protocol outlines the key steps in conjugating a POI ligand and an E3 ligase ligand to this compound. The specific reaction conditions would require optimization based on the chemistry of the ligands.

  • Monofunctionalization of the Linker:

    • React this compound with a molar excess of the first ligand (either the POI or E3 ligase ligand) containing a primary amine. This reaction would typically be a reductive amination, where the initial imine bond is reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB).

    • Purification of the monofunctionalized linker-ligand conjugate is crucial to remove unreacted starting materials and the difunctionalized product. This is often achieved through chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

  • Conjugation of the Second Ligand:

    • The purified monofunctionalized conjugate is then reacted with the second ligand (containing a primary amine) under similar reductive amination conditions.

    • The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification and Characterization of the Final PROTAC:

    • The final PROTAC molecule is purified to a high degree, typically using preparative HPLC.

    • The identity and purity of the final product are confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Monofunctionalization cluster_step2 Step 2: Second Conjugation cluster_step3 Step 3: Final Purification & Analysis Linker This compound Reaction1 Reductive Amination (e.g., NaBH3CN) Linker->Reaction1 Ligand1 POI or E3 Ligase Ligand (with -NH2) Ligand1->Reaction1 Purification1 Purification (e.g., HPLC) Reaction1->Purification1 Mono_conjugate Monofunctionalized Linker-Ligand Purification1->Mono_conjugate Reaction2 Reductive Amination Mono_conjugate->Reaction2 Ligand2 Second Ligand (with -NH2) Ligand2->Reaction2 Crude_PROTAC Crude PROTAC Reaction2->Crude_PROTAC Purification2 Final Purification (Prep-HPLC) Crude_PROTAC->Purification2 Final_PROTAC Pure PROTAC Molecule Purification2->Final_PROTAC Analysis Characterization (NMR, HRMS) Final_PROTAC->Analysis

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutic agents. Its PEG backbone offers potential advantages in terms of the solubility and pharmacokinetic properties of the resulting protein degraders. While specific applications and detailed synthesis protocols for this particular linker are not widely published, its bifunctional aldehyde nature makes it suitable for conjugation to amine-containing ligands via established reductive amination procedures. Further research and publication of studies employing this linker will be necessary to fully delineate its specific advantages and optimal use cases in the design of novel PROTACs. Researchers and drug development professionals are encouraged to consider its potential within their targeted protein degradation programs, while recognizing that protocol development and optimization will be required.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using a Bifunctional Aldehyde Linker

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cho-C-peg2-C-cho Conjugation Protocol for PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability. The "this compound" linker is a bifunctional PEG linker with two terminal aldehyde groups, making it suitable for conjugation with amine-containing ligands via reductive amination.

Principle of this compound Conjugation via Reductive Amination

The conjugation of amine-containing ligands to the this compound linker is achieved through a two-step process known as reductive amination. In the first step, the aldehyde group on the linker reacts with a primary amine on the ligand to form a Schiff base (an imine). This reaction is reversible. In the second step, the unstable imine is reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). This process is repeated for the second aldehyde group on the linker to attach the other ligand, resulting in the final PROTAC molecule.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a PROTAC using the this compound linker and two amine-containing ligands: an amine-functionalized ligand for the protein of interest (POI-NH₂) and an amine-functionalized ligand for an E3 ligase (E3-NH₂).

Materials and Reagents
  • This compound linker

  • POI-NH₂ (Protein of Interest Ligand with a primary amine)

  • E3-NH₂ (E3 Ligase Ligand with a primary amine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) for deprotection if using Boc-protected amines

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Reverse-phase HPLC purification system and columns

Protocol 1: Stepwise Synthesis of the PROTAC

This protocol involves the sequential conjugation of the two ligands to the bifunctional linker.

Step 1: Conjugation of the first ligand (POI-NH₂) to the this compound linker

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound linker (1.0 eq) in anhydrous DMF.

  • Add the POI-NH₂ ligand (1.1 eq) to the solution.

  • Add a mild acid catalyst, such as a drop of acetic acid, to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated product.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the mono-conjugated intermediate (POI-linker-CHO).

Step 2: Conjugation of the second ligand (E3-NH₂) to the mono-conjugated intermediate

  • Dissolve the purified POI-linker-CHO intermediate (1.0 eq) in anhydrous DMF.

  • Add the E3-NH₂ ligand (1.2 eq) to the solution.

  • Add a mild acid catalyst (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add STAB (1.5 eq) portion-wise.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC using reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: One-Pot Synthesis of the PROTAC

This protocol describes a more streamlined one-pot synthesis, which may require more careful optimization of stoichiometry.

  • Under an inert atmosphere, dissolve the this compound linker (1.0 eq), POI-NH₂ (1.1 eq), and E3-NH₂ (1.2 eq) in anhydrous DMF.

  • Add a mild acid catalyst (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 4-6 hours to allow for the formation of both mono- and di-imine intermediates.

  • Add STAB (3.0 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Protocol 1, Step 1.

  • Purify the final PROTAC product by reverse-phase HPLC, separating it from any unreacted starting materials and mono-conjugated byproducts.

  • Characterize the purified PROTAC by LC-MS and NMR.

Data Presentation

The successful synthesis of the PROTAC should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of the final compound should be determined by HPLC.

Table 1: Characterization of the Synthesized PROTAC

ParameterExpected ValueAnalytical Method
Molecular Weight (M+H)⁺ Calculated MW of PROTAC + 1LC-MS
Purity >95%HPLC
¹H NMR Peaks corresponding to all three componentsNMR Spectroscopy
Yield Dependent on reaction efficiencyGravimetric

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound Linker cluster_reactants Starting Materials cluster_reaction Conjugation via Reductive Amination POI_NH2 POI-NH₂ Step1 Step 1: Imine Formation POI_NH2->Step1 Linker This compound Linker->Step1 E3_NH2 E3-NH₂ E3_NH2->Step1 Step2 Step 2: Reduction with STAB Step1->Step2 Purification Purification (HPLC) Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC (POI-linker-E3) Characterization->Final_PROTAC

Caption: Workflow for PROTAC synthesis via reductive amination.

General Mechanism of PROTAC Action

PROTAC_Mechanism General Mechanism of PROTAC Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Kinase Protein Degradation Using Cho-C-peg2-C-cho

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative example for the use of the dialdehyde (B1249045) linker, Cho-C-peg2-C-cho, in the development of a Proteolysis Targeting Chimera (PROTAC) for kinase degradation. As of the latest literature review, specific applications of this compound for degrading a particular kinase have not been published. Therefore, this document outlines a hypothetical application targeting Cyclin-Dependent Kinase 9 (CDK9) by recruiting the E3 ligase FBXO22, based on established principles of PROTAC design and the known reactivity of aldehyde-containing molecules with certain E3 ligases.[1][2]

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[3]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal aldehyde (CHO) groups. These reactive aldehyde moieties offer a potential route for covalent or reversible-covalent PROTAC synthesis, for instance, by reacting with nucleophilic groups like amines on the respective ligands.

This document describes a hypothetical PROTAC, hereafter named CDK9-Aldehyde-Degrader , synthesized using the this compound linker. This PROTAC is designed to degrade CDK9, a key transcriptional regulator implicated in various cancers, by recruiting the FBXO22 E3 ligase. The aldehyde groups of the linker are proposed to form linkages with an amine-containing CDK9 inhibitor and an amine-functionalized FBXO22 recruiter.

Signaling Pathway and Mechanism of Action

CDK9, in complex with its regulatory partner Cyclin T1, is a crucial component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes like MYC. The degradation of CDK9 via a PROTAC is expected to suppress the expression of these key genes, leading to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism for CDK9-Aldehyde-Degrader is illustrated below. The PROTAC simultaneously binds to CDK9 and the FBXO22 substrate receptor of the SCF (SKP1-CUL1-F-box) E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome.

cluster_0 PROTAC-Mediated CDK9 Degradation cluster_1 Ternary Complex Formation CDK9 CDK9 PROTAC CDK9-Aldehyde-Degrader (this compound based) CDK9->PROTAC Binds to CDK9_ternary CDK9 FBXO22 FBXO22 (E3 Ligase) FBXO22->PROTAC Recruited by Ub Ubiquitin Ub->CDK9_ternary Polyubiquitination Proteasome 26S Proteasome CDK9_ternary->Proteasome Degradation PROTAC_ternary PROTAC CDK9_ternary->PROTAC_ternary FBXO22_ternary FBXO22 PROTAC_ternary->FBXO22_ternary

Fig 1. Mechanism of CDK9 degradation by a hypothetical PROTAC.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the CDK9-Aldehyde-Degrader. This data would be generated using the protocols detailed in the subsequent sections.

Table 1: In Vitro Degradation and Proliferation Inhibition

ParameterCell LineValue
DC₅₀ (CDK9 Degradation) MOLM-13 (AML)15 nM
HCT116 (Colon Cancer)25 nM
Dₘₐₓ (Maximum Degradation) MOLM-13 (AML)>95%
HCT116 (Colon Cancer)>90%
IC₅₀ (Inhibition of Proliferation) MOLM-13 (AML)30 nM
HCT116 (Colon Cancer)55 nM

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Selectivity Profile

KinaseDegradation in MOLM-13 cells (at 100 nM)
CDK9 >95%
CDK2 <10%
CDK4 <5%
CDK6 <5%
CDK7 <15%

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of the hypothetical CDK9-Aldehyde-Degrader.

Synthesis of CDK9-Aldehyde-Degrader (Hypothetical)

This protocol outlines a potential synthetic route. The synthesis of PROTACs using aldehyde linkers can be achieved through reactions like reductive amination or formation of other covalent linkages with suitable functional groups on the kinase inhibitor and E3 ligase ligand.

reagent1 Amine-functionalized CDK9 Inhibitor product CDK9-Aldehyde-Degrader (PROTAC) reagent1->product Reductive Amination reagent2 This compound (Dialdehyde Linker) reagent3 Amine-functionalized FBXO22 Ligand reagent3->product Reductive Amination

Fig 2. Hypothetical synthesis workflow for CDK9-Aldehyde-Degrader.

Materials:

  • Amine-functionalized CDK9 inhibitor (e.g., a derivative of SNS-032)

  • This compound linker

  • Amine-functionalized FBXO22 ligand

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard purification supplies (silica gel, HPLC)

Procedure:

  • Dissolve the amine-functionalized CDK9 inhibitor (1 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add STAB (1.5 eq) to the mixture and stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion of the first coupling, add the amine-functionalized FBXO22 ligand (1.2 eq) and additional STAB (2.0 eq).

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography followed by preparative HPLC to yield the final CDK9-Aldehyde-Degrader.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Western Blot Analysis of CDK9 Degradation

This protocol is used to determine the dose- and time-dependent degradation of CDK9 in cells treated with the PROTAC.

Materials:

  • MOLM-13 or HCT116 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • CDK9-Aldehyde-Degrader

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer system, PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK9, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of CDK9-Aldehyde-Degrader (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-CDK9 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the CDK9 signal to the GAPDH signal. Calculate the percentage of remaining CDK9 relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol: Cell Viability Assay

This assay measures the effect of CDK9 degradation on cell proliferation and viability.

Materials:

  • MOLM-13 or HCT116 cells

  • Opaque-walled 96-well plates

  • CDK9-Aldehyde-Degrader

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of medium.

  • Compound Treatment: Prepare serial dilutions of CDK9-Aldehyde-Degrader. Add 10 µL of the diluted compound or DMSO to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cells and treatment reagents as in the Western Blot protocol

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation (IP) (non-denaturing)

  • Anti-CDK9 antibody for IP

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Treatment: Treat cells with CDK9-Aldehyde-Degrader (at a concentration around the DC₅₀) or DMSO for a short period (e.g., 1-4 hours). Include a co-treatment with MG132 (10 µM) for 2-4 hours prior to harvest to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells in IP lysis buffer.

  • Immunoprecipitation (IP):

    • Pre-clear the lysates with Protein A/G beads.

    • Incubate the cleared lysates with an anti-CDK9 antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the CDK9-antibody complexes.

    • Wash the beads extensively with IP lysis buffer.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described previously, but probe the membrane with an anti-ubiquitin antibody.

  • Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of CDK9.

cluster_wb Western Blot cluster_via Viability Assay cluster_ub Ubiquitination Assay start Seed Cells treat Treat with PROTAC and/or Controls start->treat incubate Incubate (Time/Dose Course) treat->incubate harvest Harvest & Lyse Cells incubate->harvest reagent Add Viability Reagent incubate->reagent quant Protein Quant. harvest->quant ip Immunoprecipitate Target Protein (CDK9) harvest->ip sds SDS-PAGE & Transfer quant->sds ib Immunoblotting sds->ib wb_result Analyze Degradation (DC50) ib->wb_result read Read Luminescence reagent->read via_result Analyze Viability (IC50) read->via_result ub_wb Western Blot for Ubiquitin ip->ub_wb ub_result Confirm Ubiquitination ub_wb->ub_result

References

Application Notes and Protocols: Utilizing Cho-C-peg2-C-cho for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the misfolding and aggregation of specific proteins. Understanding the early stages of this process, particularly the formation of soluble oligomers, is critical for developing effective diagnostics and therapeutics. These oligomeric species are often transient and difficult to study. Cho-C-peg2-C-cho is a novel, water-soluble, bifunctional crosslinker designed to stabilize protein-protein interactions, enabling the detailed investigation of these early-stage protein aggregates in various neurodegenerative disease models.

The structure of this compound features two terminal aldehyde (-CHO) groups connected by a flexible polyethylene (B3416737) glycol (PEG) linker. The aldehyde groups react with primary amines, such as the side chain of lysine (B10760008) residues, on proteins to form stable covalent bonds.[1][2][3] This allows for the capture of interacting proteins that are in close proximity. The PEG linker provides a defined spacer distance and enhances the solubility of the crosslinker.

These application notes provide an overview of the utility of this compound in neurodegenerative disease research and detailed protocols for its use in cell culture and in vitro aggregation assays.

Principle of Action

The core utility of this compound lies in its ability to covalently link proteins that are interacting. The aldehyde groups at each end of the molecule react with primary amines on proteins to form a Schiff base, which can be further stabilized.[1][3] This process effectively "freezes" transient interactions, allowing for the detection and characterization of protein complexes, such as oligomers of amyloid-beta or alpha-synuclein (B15492655).

Applications in Neurodegenerative Disease Models

  • Stabilization of Amyloid-Beta (Aβ) Oligomers: In Alzheimer's disease models, this compound can be used to stabilize soluble Aβ oligomers, which are considered highly neurotoxic. By crosslinking Aβ monomers within an oligomer, their structure is preserved for downstream analysis.

  • Investigation of Alpha-Synuclein Oligomerization: In Parkinson's disease research, this crosslinker can be applied to study the early stages of alpha-synuclein aggregation.

  • Identification of Protein-Protein Interactions: this compound can be used to identify novel protein interaction partners of key neurodegenerative disease-associated proteins.

  • In Vivo Crosslinking in Cell and Animal Models: Due to its potential cell permeability, it may be used for in vivo crosslinking studies in cell culture or even in animal models like C. elegans.

Data Presentation

Table 1: In Vitro Crosslinking of Amyloid-Beta (1-42)
Aβ42 Concentration (µM)This compound (µM)Incubation Time (min)Predominant Oligomer Size (kDa)Monomer Remaining (%)
100604.5100
10506018, 27, 3645
101006027, 36, 4520
201006036, 45, >5015
Table 2: Effect of this compound on Neuronal Cell Viability
Cell LineTreatmentConcentration (µM)Incubation Time (hr)Cell Viability (%)
SH-SY5YVehicle-24100
SH-SY5YAβ42 Oligomers52462
SH-SY5YCrosslinked Aβ42 Oligomers52458
SH-SY5YThis compound1002498

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Amyloid-Beta (Aβ) Peptides

This protocol describes the method for crosslinking synthetic Aβ peptides to stabilize oligomeric forms.

Materials:

Procedure:

  • Aβ Peptide Preparation: a. Dissolve synthetic Aβ(1-42) peptide in 100% ammonium hydroxide to a concentration of 1 mg/mL. b. Sonicate for 10 minutes. c. Aliquot and store at -80°C.

  • Initiation of Aggregation: a. Thaw an aliquot of Aβ(1-42) and dilute to a final concentration of 100 µM in ice-cold PBS (pH 7.4). b. Incubate at 37°C for 0, 1, 4, or 24 hours to generate different oligomeric species.

  • Crosslinking Reaction: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Add the this compound stock solution to the Aβ aggregation reaction to a final concentration of 2 mM. c. Incubate for an additional 30 minutes at 37°C.

  • Quenching the Reaction: a. Add 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM to quench the unreacted aldehyde groups. b. Incubate for 15 minutes at room temperature.

  • Analysis: a. Analyze the crosslinked products by SDS-PAGE followed by silver staining or Western blotting using an anti-Aβ antibody.

Protocol 2: Crosslinking of Proteins in Cell Culture

This protocol provides a general method for in-cell crosslinking to study protein-protein interactions in a cellular context.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • DMSO

  • Quenching buffer (100 mM Tris-HCl, pH 7.5 in PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: a. Plate neuronal cells at an appropriate density and grow to 80-90% confluency.

  • Cell Treatment (Optional): a. Treat cells with desired compounds or conditions to induce protein-protein interactions of interest.

  • Crosslinking: a. Prepare a fresh solution of this compound in serum-free media or PBS to the desired final concentration (e.g., 1 mM). b. Wash cells three times with ice-cold PBS. c. Add the this compound solution to the cells and incubate for 30 minutes at room temperature or on ice.

  • Quenching: a. Remove the crosslinking solution and wash the cells twice with ice-cold PBS. b. Add quenching buffer and incubate for 15 minutes on ice to stop the reaction.

  • Cell Lysis: a. Wash the cells three times with ice-cold PBS. b. Add lysis buffer with protease inhibitors and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analysis: a. Collect the supernatant (cell lysate). b. Analyze the crosslinked proteins by SDS-PAGE and Western blotting, or by immunoprecipitation followed by mass spectrometry.

Visualizations

G cluster_0 Mechanism of Action ProteinA Protein A (with Primary Amine) Complex Crosslinked Protein Complex ProteinA->Complex Forms Covalent Bond ProteinB Protein B (with Primary Amine) ProteinB->Complex Crosslinker This compound Crosslinker->Complex Reacts with Primary Amines

Caption: Mechanism of this compound crosslinking.

G start Start: Aβ Monomers oligomerization Oligomerization (37°C incubation) start->oligomerization crosslinking Add This compound oligomerization->crosslinking quench Quench Reaction (Tris Buffer) crosslinking->quench analysis Analysis (SDS-PAGE, Western Blot) quench->analysis

Caption: In vitro crosslinking workflow.

Caption: Role in studying protein aggregation.

References

Developing Anticancer PROTACs with Cho-C-peg2-C-cho: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules offer a novel strategy for targeting and eliminating cancer-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein, offering a more sustained and potent therapeutic effect.[3][4]

A typical PROTAC is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[6]

This document provides detailed application notes and protocols for the development of anticancer PROTACs utilizing the Cho-C-peg2-C-cho linker. This linker is a polyethylene (B3416737) glycol (PEG)-based linker with terminal aldehyde functionalities, offering a flexible and versatile scaffold for PROTAC synthesis.

The this compound Linker

The this compound linker is a hydrophilic diether PEG linker with two terminal aldehyde groups. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[7] The terminal aldehyde groups provide reactive handles for conjugation with amine- or hydrazine-containing warheads and E3 ligase ligands through reductive amination or hydrazone formation.

Structure: O=CH-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-C=O

General Workflow for Anticancer PROTAC Development

The development and evaluation of a novel anticancer PROTAC involves a systematic workflow, from synthesis to comprehensive in vitro characterization.

PROTAC Development Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation PROTAC Synthesis PROTAC Synthesis Western Blot Western Blot PROTAC Synthesis->Western Blot Degradation Assessment Cell Viability Assay Cell Viability Assay Western Blot->Cell Viability Assay Functional Effect Co-IP Co-IP Cell Viability Assay->Co-IP Mechanism Validation

Caption: A general workflow for the development and evaluation of anticancer PROTACs.

Data Presentation

Disclaimer: The following quantitative data is representative and for illustrative purposes only, based on typical values observed for PEG-based PROTACs targeting similar proteins. Actual experimental results for a PROTAC utilizing the this compound linker may vary.

Table 1: In Vitro Degradation Efficacy of a Representative PROTAC

Target ProteinCell LinePROTAC Concentration (nM)% Degradation (Dmax)DC50 (nM)
Androgen ReceptorLNCaP10095%15
BCR-ABLK56210092%25
BRD4HeLa10088%30

Table 2: In Vitro Anti-proliferative Activity of a Representative PROTAC

Target ProteinCell LineIC50 (nM)
Androgen ReceptorLNCaP25
BCR-ABLK56240
BRD4HeLa55

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using the this compound Linker

This protocol describes a general two-step reductive amination process to conjugate an amine-containing warhead (targeting the POI) and an amine-containing E3 ligase ligand to the this compound linker.

Materials:

  • This compound linker

  • Amine-containing warhead (e.g., targeting AR, BCR-ABL, or BET proteins)

  • Amine-containing E3 ligase ligand (e.g., derivative of pomalidomide (B1683931) for Cereblon or a VHL ligand)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Stir plate and stir bars

  • Round-bottom flasks

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometer (MS)

Procedure:

  • Step 1: First Reductive Amination (Monofunctionalization of the Linker) a. Dissolve the this compound linker (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the amine-containing warhead (1 equivalent) to the solution and stir at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction progress by TLC or LC-MS. c. Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with DCM. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the monofunctionalized linker-warhead conjugate by flash chromatography.

  • Step 2: Second Reductive Amination (PROTAC Formation) a. Dissolve the purified monofunctionalized linker-warhead conjugate (1 equivalent) in anhydrous DMF. b. Add the amine-containing E3 ligase ligand (1.2 equivalents) and stir at room temperature for 1-2 hours. c. Add STAB (1.5 equivalents) portion-wise and stir at room temperature for 12-24 hours. d. Work up the reaction as described in Step 1 (e-g). e. Purify the final PROTAC product by preparative HPLC. f. Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cancer cells following treatment with the synthesized PROTAC.[8]

Materials:

  • Cancer cell line expressing the target protein (e.g., LNCaP for AR, K562 for BCR-ABL, HeLa for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. d. Incubate with the primary antibody for the loading control. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells.[10][11]

Materials:

  • Cancer cell line

  • Synthesized PROTAC

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to attach. b. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution and incubate until the formazan (B1609692) crystals dissolve. c. Measure the absorbance at the appropriate wavelength.

  • CellTiter-Glo Assay: a. Add CellTiter-Glo reagent to each well. b. Shake the plate for 2 minutes and incubate for 10 minutes. c. Measure the luminescence.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.[12]

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[13]

Materials:

  • Cancer cell line

  • Synthesized PROTAC

  • MG132 (proteasome inhibitor)

  • Co-IP lysis buffer

  • Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC and MG132 (to prevent degradation of the target) for a few hours. b. Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation: a. Incubate the cell lysate with the antibody against the E3 ligase or target protein overnight. b. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: a. Wash the beads several times to remove non-specific binding proteins. b. Elute the protein complexes from the beads.

  • Western Blot Analysis: a. Run the eluted samples on an SDS-PAGE gel. b. Perform a Western blot and probe for the presence of both the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitate of one of them confirms the formation of the ternary complex.[14]

Signaling Pathways and Visualization

PROTACs can be designed to target key oncoproteins in various signaling pathways. Below are diagrams of three common pathways targeted in cancer, generated using the DOT language for Graphviz.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer.[15] PROTACs can target AR for degradation, thereby inhibiting downstream signaling that promotes tumor growth.[16]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociates Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates PROTAC PROTAC PROTAC->AR Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits E3_Ligase->AR Ubiquitination ARE ARE Gene_Expression Gene_Expression ARE->Gene_Expression Promotes Cell Growth &\nSurvival Cell Growth & Survival Gene_Expression->Cell Growth &\nSurvival AR_dimer->ARE Binds

Caption: Androgen Receptor (AR) signaling and its disruption by a PROTAC.
BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[17] PROTACs can effectively degrade BCR-ABL, shutting down its oncogenic signaling.[18]

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling BCR-ABL BCR-ABL Proteasome Proteasome BCR-ABL->Proteasome Degradation RAS-MAPK RAS-MAPK BCR-ABL->RAS-MAPK PI3K-AKT PI3K-AKT BCR-ABL->PI3K-AKT JAK-STAT JAK-STAT BCR-ABL->JAK-STAT PROTAC PROTAC PROTAC->BCR-ABL Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BCR-ABL Ubiquitination Cell Proliferation Cell Proliferation RAS-MAPK->Cell Proliferation Survival Survival PI3K-AKT->Survival JAK-STAT->Survival

Caption: BCR-ABL signaling cascades and their inhibition via PROTAC-mediated degradation.
BET Protein Signaling Pathway

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[19] PROTAC-mediated degradation of BET proteins is a promising anti-cancer strategy.[20]

BET_Protein_Signaling cluster_nucleus Nucleus BET Protein (BRD4) BET Protein (BRD4) Acetylated Histones Acetylated Histones BET Protein (BRD4)->Acetylated Histones Binds to Transcriptional Machinery Transcriptional Machinery BET Protein (BRD4)->Transcriptional Machinery Recruits Proteasome Proteasome BET Protein (BRD4)->Proteasome Degradation Oncogene (c-Myc) Oncogene (c-Myc) Transcriptional Machinery->Oncogene (c-Myc) Activates Transcription Cancer Progression Cancer Progression Oncogene (c-Myc)->Cancer Progression PROTAC PROTAC PROTAC->BET Protein (BRD4) Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BET Protein (BRD4) Ubiquitination

Caption: PROTAC-mediated degradation of BET proteins disrupts oncogene transcription.

References

Application Notes and Protocols for Bioconjugation Utilizing Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the most common bioconjugation strategies involving aldehyde linkers. This guide covers reaction conditions, protocols, and stability data for hydrazone/oxime ligation, reductive amination, and Pictet-Spengler ligation, facilitating the selection of the optimal conjugation chemistry for your specific application.

Introduction to Aldehyde Linker Bioconjugation

Aldehyde and ketone functional groups are valuable chemical handles for the site-specific modification of biomolecules.[1][2] Their reactivity with specific nucleophiles allows for the formation of stable covalent bonds under mild, aqueous conditions, making them ideal for conjugating proteins, peptides, antibodies, and nucleic acids.[3] Common nucleophiles used for this purpose include hydrazides and aminooxy compounds, which form hydrazone and oxime linkages, respectively.[1][2][4] The resulting carbon-nitrogen double bonds (C=N), while relatively stable, can be susceptible to hydrolysis, a factor that must be considered in experimental design.[1][2][5]

This document details the reaction conditions and protocols for the most prevalent aldehyde-based bioconjugation techniques.

Hydrazone and Oxime Ligation

Hydrazone and oxime ligations are widely used for bioconjugation due to their high specificity and the mild reaction conditions required.[6] The reaction involves the condensation of an aldehyde or ketone with a hydrazide or an aminooxy group to form a hydrazone or oxime linkage, respectively.[3][4]

Reaction Mechanism and Conditions

The formation of hydrazones and oximes is a reversible condensation reaction that is typically most efficient under slightly acidic conditions (pH ~4.5).[7] However, for many biological applications, the reaction must proceed at a neutral pH, which can be challenging due to slower reaction rates.[7] To overcome this, various catalysts have been developed to accelerate the reaction at physiological pH.[7]

Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly increase the rate of hydrazone and oxime formation, even at neutral pH.[8][9][10][11] Catalysts such as m-phenylenediamine (B132917) (mPDA) have shown to be up to 15 times more efficient than aniline, largely due to their greater aqueous solubility, which allows for use at higher concentrations.[12][13][14]

Hydrazone_Oxime_Ligation cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products cluster_catalysis Aniline Catalysis Aldehyde R-CHO (Aldehyde) Carbinolamine R-CH(OH)-NH-X-R' (Carbinolamine/Hemiaminal) Aldehyde->Carbinolamine Nucleophilic Attack Nucleophile R'-NH-X (X=NH for Hydrazide, O for Aminooxy) Nucleophile->Carbinolamine Product R-CH=N-X-R' (Hydrazone/Oxime) Carbinolamine->Product Dehydration (-H₂O) Water H₂O Carbinolamine->Water Aniline Aniline (Catalyst) Schiff_Base R-CH=N-Ph (Schiff Base Intermediate) Aniline->Schiff_Base Forms more reactive intermediate Schiff_Base->Product Nucleophilic Exchange

Quantitative Data: Reaction Kinetics and Stability

The choice between a hydrazone and an oxime linkage often depends on the desired stability of the bioconjugate. Oxime linkages are generally more stable towards hydrolysis than hydrazone linkages.[5][7][15] The stability of both linkages is pH-dependent, with increased stability at neutral and basic pH and increased lability under acidic conditions.[5]

Linkage TypeReactantspHCatalyst (Concentration)Second-Order Rate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Reference
Hydrazone 6-hydrazinopyridyl-peptide + Benzaldehyde (B42025)7100 mM Aniline170 ± 10(2.3 ± 0.1) x 10⁶[8]
Oxime Aminooxyacetyl-peptide + Benzaldehyde7100 mM Aniline8.2 ± 1.0>10⁸[8]
Oxime Aldehyde-protein + Dansyl-aminooxy7.350 mM Aniline--[12]
Oxime Aldehyde-protein + Dansyl-aminooxy7.350 mM mPDA- (2-fold faster than aniline)-[12]
Hydrazone Short-chain aldehydes + DMAEH-None0.23 - 208-
Linkage TypeCondition (pD/pH)First-Order Hydrolysis Rate Constant (k_hyd)Relative StabilityReference
Methylhydrazone 7.0-1[5]
Acetylhydrazone 7.0-2-fold more stable than methylhydrazone[5]
Semicarbazone 7.0-3.75-fold more stable than methylhydrazone[5]
Oxime 7.0~600-fold lower than methylhydrazone600-fold more stable than methylhydrazone[5]
Oxime (fGly-oxime) SerumHalf-life < 18 hours-[16]
Experimental Protocol: Aniline-Catalyzed Hydrazone Ligation

This protocol is adapted from a procedure for labeling a 6-hydrazinopyridyl-functionalized peptide with benzaldehyde.[8]

Materials:

  • 6-hydrazinopyridyl-functionalized peptide (HYNIC-peptide)

  • Benzaldehyde

  • Aniline

  • Sodium phosphate (B84403) buffer (0.3 M, pH 7.0) or Ammonium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • RP-HPLC system for reaction monitoring

  • ESI-MS for product analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 2 mM stock solution of HYNIC-peptide in the chosen reaction buffer.

    • Prepare a 2 mM stock solution of benzaldehyde in the same buffer.

    • Prepare a 200 mM stock solution of aniline in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the stock solutions to achieve the desired final concentrations (e.g., 100 µM HYNIC-peptide, 100 µM benzaldehyde, and 100 mM aniline).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by RP-HPLC, observing the decrease in the reactant peaks and the increase in the product peak.

  • Product Analysis:

    • Confirm the identity of the hydrazone product by ESI-MS.

Protocol_Workflow Start Start Prep_Stocks Prepare Stock Solutions (Peptide, Aldehyde, Aniline) Start->Prep_Stocks Mix_Reactants Combine Reactants in Buffer Prep_Stocks->Mix_Reactants Incubate Incubate at Room Temperature Mix_Reactants->Incubate Monitor_HPLC Monitor Reaction by HPLC Incubate->Monitor_HPLC Analyze_MS Analyze Product by ESI-MS Monitor_HPLC->Analyze_MS End End Analyze_MS->End

Reductive Amination

Reductive amination is a two-step process that forms a stable secondary or tertiary amine linkage between an aldehyde or ketone and an amine.[17] The initial reaction forms a reversible imine intermediate, which is then reduced to a stable amine bond using a reducing agent.[17][18]

Reaction Mechanism and Conditions

This method is advantageous as it creates a highly stable C-N single bond. The reaction is typically performed in a one-pot fashion where the carbonyl compound, the amine, and the reducing agent are combined.[18] The reaction conditions are generally mild, proceeding at or near neutral pH.[18] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or ketone significantly.[4][18]

Reductive_Amination cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Product Aldehyde R-CHO (Aldehyde) Imine R-CH=N-R' (Imine Intermediate) Aldehyde->Imine Condensation Amine R'-NH₂ (Primary Amine) Amine->Imine Secondary_Amine R-CH₂-NH-R' (Stable Secondary Amine) Imine->Secondary_Amine Reduction (e.g., NaBH₃CN)

Quantitative Data: Reaction Yields

The efficiency of reductive amination can be influenced by factors such as pH, the nature of the reactants, and the choice of reducing agent.

Aldehyde-containing MoleculeAmine-containing MoleculepHReducing AgentYieldReference
Aldehyde-modified dCMPLysine-containing tripeptide6.7NaBH₃CNup to 25%[19]
Aldehyde-containing DNALysine-containing tripeptide6.7NaBH₃CNup to 90%[19]
Aldehyde-tagged proteinVarious primary amines--"reasonable yields"[20]
Experimental Protocol: Reductive Amination of an Aldehyde-Tagged Protein

This protocol provides a general framework for the reductive amination of a protein containing a genetically encoded aldehyde.[20][21]

Materials:

  • Aldehyde-tagged protein

  • Amine-containing molecule (e.g., peptide, small molecule)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffer (e.g., 100 mM, pH 6.7-7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde-tagged protein in the phosphate buffer to a final concentration of 1-10 mg/mL.

    • Add the amine-containing molecule at a defined molar excess (e.g., 10-50 fold).

  • Incubation (Imine Formation):

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 12-24 hours) to allow for imine bond formation.[21]

  • Reduction:

    • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for an additional period (e.g., 2-4 hours) at the same temperature.[21]

  • Quenching:

    • Quench any unreacted aldehyde groups by adding a suitable quenching agent, such as Tris buffer, to a final concentration of 50-100 mM.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and unconjugated species.

  • Characterization:

    • Characterize the purified conjugate to confirm successful ligation and determine the degree of labeling.

Pictet-Spengler and Hydrazino-Pictet-Spengler (HIPS) Ligation

The Pictet-Spengler ligation is a powerful C-C bond-forming reaction that offers a more stable alternative to the C=N bonds of hydrazones and oximes.[1][2] This reaction involves the condensation of an aldehyde with a tryptamine (B22526) derivative to form a hydrolytically stable oxacarboline product.[1][2] A variation, the Hydrazino-Pictet-Spengler (HIPS) ligation, utilizes a hydrazine (B178648) nucleophile and proceeds rapidly at near-neutral pH.[22][23]

Reaction Mechanism and Conditions

The conventional Pictet-Spengler ligation is often slow under protein-compatible conditions.[2] The HIPS ligation was developed to overcome this limitation, offering fast reaction kinetics at or near neutral pH without the need for a catalyst.[22][23] This makes it particularly suitable for the modification of sensitive biomolecules.[22] The resulting C-C bond is significantly more stable in plasma compared to oxime linkages.[23]

HIPS_Ligation cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Product Aldehyde R-CHO (Aldehyde) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone HIPS_Reagent Indole-Hydrazine (HIPS Reagent) HIPS_Reagent->Hydrazone Hydrazonium_Ion Hydrazonium Ion Hydrazone->Hydrazonium_Ion Protonation Stable_Product Stable C-C Bond Product Hydrazonium_Ion->Stable_Product Intramolecular Cyclization (C-C bond formation)

Quantitative Data: Stability

The primary advantage of the HIPS ligation is the exceptional stability of the resulting conjugate.

Linkage TypeConditionStabilityReference
HIPS Ligation Product Human Plasma>5 days[23]
Oxime-linked Conjugate Human Plasma~1 day[23]
Experimental Protocol: HIPS Ligation of an Aldehyde-Tagged Antibody

This protocol is a general guide based on the principles of HIPS chemistry for antibody-drug conjugate (ADC) production.[24]

Materials:

  • Aldehyde-tagged antibody

  • HIPS linker-payload conjugate

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., protein A chromatography, size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the aldehyde-tagged antibody with the HIPS linker-payload conjugate in the reaction buffer. A typical molar ratio would be a slight excess of the linker-payload.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a period sufficient for complete conjugation (e.g., 1-4 hours). The reaction proceeds efficiently at near-neutral pH.[23]

  • Purification:

    • Purify the resulting ADC to remove unreacted linker-payload and other impurities. This can be achieved using affinity chromatography (e.g., Protein A) followed by size-exclusion chromatography.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as mass spectrometry, HPLC, and dynamic light scattering.

Conclusion

Bioconjugation via aldehyde linkers offers a versatile and powerful toolkit for the modification of biomolecules. The choice of ligation chemistry—hydrazone/oxime formation, reductive amination, or Pictet-Spengler ligation—should be guided by the specific requirements of the application, particularly the desired stability of the final conjugate and the sensitivity of the biomolecules to reaction conditions. The protocols and data presented in these notes provide a solid foundation for researchers to design and execute successful bioconjugation experiments.

References

Application Notes and Protocols for the Purification of PROTACs Containing PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Significance of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex.[2][3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[4] However, the inclusion of PEG chains also introduces significant challenges in the purification of these complex molecules.[5]

Challenges in the Purification of PEGylated PROTACs

The purification of PROTACs containing PEG linkers is often complicated by several factors:

  • Product Heterogeneity: The synthesis of PEGylated PROTACs can result in a complex mixture of products, including molecules with varying PEG chain lengths (polydispersity), positional isomers where the PEG linker is attached at different sites, and incompletely reacted starting materials.[5][6]

  • Similar Physicochemical Properties: The desired PROTAC product and related impurities, such as unreacted starting materials or byproducts, may share similar physicochemical properties, making their separation by traditional chromatographic methods challenging.[5] The PEG chain itself can mask the distinct properties of the core PROTAC molecule.

  • Co-elution of Impurities: A common impurity in the synthesis of pomalidomide-PEG based PROTACs is a byproduct resulting from nucleophilic acyl substitution, which can co-elute with the desired product during HPLC purification.[6]

  • Aggregation: The hydrophobic nature of the core PROTAC structure combined with the hydrophilic PEG linker can lead to aggregation, further complicating purification and analysis.[5]

Multi-Step Purification Strategies

A multi-step chromatographic approach is often necessary to achieve high purity of PROTACs with PEG linkers. The most common techniques employed are Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEX).

PROTAC_Purification_Workflow Crude Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC  Initial Cleanup (removes large/small impurities) RPHPLC Reverse-Phase HPLC (RP-HPLC) SEC->RPHPLC  Polarity-based separation (high resolution) IEX Ion-Exchange Chromatography (IEX) RPHPLC->IEX  Charge-based separation (removes isomers/impurities) Pure Pure PROTAC RPHPLC->Pure IEX->Pure

Caption: A general workflow for the purification of PEGylated PROTACs.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Initial Cleanup

SEC separates molecules based on their hydrodynamic radius, making it an effective first step to remove large aggregates and small molecule impurities from the crude reaction mixture.[7]

Objective: To perform an initial cleanup of the crude PROTAC mixture, removing high molecular weight aggregates and low molecular weight reactants or byproducts.

Materials:

  • SEC column (e.g., Superdex 75, Sephacryl S-200)

  • Mobile Phase: Phosphate-buffered saline (PBS) or a similar buffered saline solution.

  • Crude PEGylated PROTAC mixture

  • 0.22 µm syringe filter

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Dissolve the crude PROTAC mixture in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample onto the equilibrated SEC column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions and analyze them by a suitable method (e.g., UV absorbance, LC-MS) to identify the fractions containing the desired PROTAC.

Quantitative Data Summary for SEC Purification

ParameterValueReference
Column Type Superdex 75[]
Mobile Phase 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 with 10% IPA[9]
Flow Rate 1 mL/min[10]
Detection UV at 280 nm[]
Expected Outcome Separation of PROTAC from high MW aggregates and low MW impurities.[]
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for High-Resolution Purification

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity and is often used as a polishing step to achieve high purity.[5]

Objective: To separate the target PEGylated PROTAC from closely related impurities based on differences in polarity.

Materials:

  • RP-HPLC system with a UV detector

  • C4, C8, or C18 RP-HPLC column (C18 is often a good starting point for PEGylated proteins).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • SEC-purified PROTAC fractions

Procedure:

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the sample containing the PROTAC.

  • Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Collect the fractions corresponding to the main peak of the desired PROTAC.

  • Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

  • Pool the pure fractions and lyophilize to remove the solvent.

Quantitative Data Summary for RP-HPLC Purification

ParameterValueReference
Column Type Jupiter C18, 5 µm, 300 Å[11]
Mobile Phase A 0.1% TFA in Water[5]
Mobile Phase B 0.1% TFA in Acetonitrile[5]
Gradient 20% to 65% B over 25 minutes[11]
Flow Rate 1 mL/min[11]
Column Temperature 45 °C[11]
Detection UV at 220 nm[11]
Purity Achieved >95% (example)[3]
Protocol 3: Ion-Exchange Chromatography (IEX) for Separation of Isomers

IEX separates molecules based on their net surface charge.[12] This technique can be particularly useful for separating positional isomers of PEGylated PROTACs, as the attachment of the PEG chain can shield charges on the protein surface to different extents depending on the attachment site.[]

Objective: To separate positional isomers and other charged impurities from the PROTAC mixture.

Materials:

  • IEX column (anion or cation exchange, depending on the pI of the PROTAC)

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC binds to the column (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

  • RP-HPLC-purified PROTAC

Procedure:

  • Determine the isoelectric point (pI) of the PROTAC to select the appropriate type of IEX chromatography (anion or cation exchange) and buffer pH.[12]

  • Equilibrate the IEX column with Binding Buffer (Buffer A).

  • Load the sample onto the column.

  • Wash the column with Buffer A to remove any unbound impurities.

  • Elute the bound PROTAC using a linear gradient of Elution Buffer B (e.g., 0-100% B over 30 minutes).

  • Collect fractions and analyze for the presence and purity of the desired PROTAC isomer.

Quantitative Data Summary for IEX Purification

ParameterValueReference
Column Type Anion Exchange (e.g., DEAE, Q) or Cation Exchange (e.g., CM, SP)[7]
Binding Buffer Low ionic strength buffer (e.g., 20 mM Tris-HCl)[5]
Elution Buffer High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl)[5]
Gradient Linear gradient of elution buffer[7]
Expected Outcome Separation of positional isomers and other charged impurities.[]

Case Study: Purification of a BRD4-Targeting PROTAC (e.g., MZ1)

PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, such as MZ1, have shown significant therapeutic potential. MZ1 contains a PEG linker and its purification follows the general principles outlined above.[13]

BRD4 Signaling Pathway

BRD4 is a key regulator of gene expression and is involved in various signaling pathways implicated in cancer.[14] Understanding these pathways is crucial for developing effective BRD4-targeting therapies.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_protac PROTAC Action BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation JAG1 JAG1 Gene Ac_Histones->JAG1 Activates Transcription Gene Transcription JAG1->Transcription Jagged1 Jagged1 Ligand Transcription->Jagged1  Expression Cell_Migration Cell Migration & Invasion Transcription->Cell_Migration Leads to Notch1 Notch1 Receptor NICD NICD (Notch Intracellular Domain) Notch1->NICD Cleavage Jagged1->Notch1 Binds to NICD->Transcription Enters Nucleus & Co-activates Transcription PROTAC BRD4 PROTAC (e.g., MZ1) PROTAC->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits

References

Application Notes and Protocols for Targeted Degradation of BRD4 Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by co-opting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

This document provides a detailed experimental protocol for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising therapeutic target in oncology. The protocols outlined herein focus on the use of PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers, which are often employed to improve solubility, cell permeability, and to optimize the spatial orientation between the BRD4 and E3 ligase ligands for efficient ternary complex formation.

Mechanism of Action

The degradation of BRD4 by a PROTAC is a catalytic process involving several key steps. A single PROTAC molecule can mediate the degradation of multiple BRD4 proteins. The process begins with the PROTAC simultaneously binding to BRD4 and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.

PROTAC BRD4 PROTAC (with PEG Linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary BRD4 BRD4 Protein BRD4->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary PolyUb Polyubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Quantitative Data Summary

The efficacy of BRD4-targeting PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes reported degradation efficiencies for several prominent BRD4 PROTACs.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported
dBET1CRBNBRD2/3/4variousPotent degradationNot Reported
QCA570CRBNBET proteinsBladder cancer cell linespM range in some leukemia linesSignificant degradation

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked BRD4 PROTAC with a PEG Linker

This protocol describes a general method for synthesizing a BRD4 PROTAC using a JQ1 derivative as the BRD4 ligand, a pomalidomide (B1683931) derivative as the E3 ligase (CRBN) ligand, and a PEG linker.

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling JQ1_COOH JQ1-COOH Derivative Coupling_1 Amide Coupling (HATU, DIPEA) JQ1_COOH->Coupling_1 PEG_NH2_Boc Amine-PEG-Boc PEG_NH2_Boc->Coupling_1 Intermediate_1 JQ1-PEG-Boc Coupling_1->Intermediate_1 Deprotection Boc Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 JQ1-PEG-NH2 Deprotection->Intermediate_2 Coupling_2 Amide Coupling (HATU, DIPEA) Intermediate_2->Coupling_2 Pomalidomide_COOH Pomalidomide-COOH Derivative Pomalidomide_COOH->Coupling_2 Final_PROTAC Final BRD4 PROTAC Coupling_2->Final_PROTAC BRD4_Degradation BRD4 Degradation (via PROTAC) cMYC_Suppression Suppression of c-MYC Transcription BRD4_Degradation->cMYC_Suppression Cell_Migration_Inhibition Inhibition of Cell Migration BRD4_Degradation->Cell_Migration_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Suppression->Apoptosis Anti_Proliferative Anti-Proliferative Effects Cell_Cycle_Arrest->Anti_Proliferative Apoptosis->Anti_Proliferative

References

Application Notes and Protocols for Cho-C-peg2-C-cho in Cancer Cell Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule.[2] "Cho-C-peg2-C-cho" is a polyethylene (B3416737) glycol (PEG)-based linker that can be utilized in the synthesis of PROTACs.[3] Its structure, featuring aldehyde functional groups, allows for versatile conjugation to ligands for the POI and an E3 ligase. PEG linkers are frequently employed in PROTAC design to enhance solubility and cellular permeability.

These application notes provide a comprehensive guide for the utilization of the this compound linker in the development and characterization of novel PROTACs for targeted protein degradation in cancer cells. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of their synthesized PROTACs.

Signaling Pathway and Experimental Workflow

The fundamental principle of a PROTAC synthesized with the this compound linker is to induce the degradation of a specific cancer-associated protein. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating such a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cancer Cell POI Protein of Interest (POI) (e.g., Oncogenic Protein) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Synthesize PROTAC using this compound linker cell_culture Culture Cancer Cell Line start->cell_culture treatment Treat Cells with PROTAC (Dose-response & Time-course) cell_culture->treatment protein_analysis Assess Protein Degradation (Western Blot) treatment->protein_analysis viability_assay Determine Effect on Cell Viability (MTT / CellTiter-Glo) treatment->viability_assay apoptosis_assay Measure Induction of Apoptosis (Caspase-Glo / Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (DC50, Dmax, IC50) protein_analysis->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end Characterize PROTAC Efficacy data_analysis->end

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with aldehyde linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing aldehyde linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial imine formation or acylhydrazone coupling reaction shows low conversion to the desired PROTAC. What are the common causes and how can I improve the yield?

Low conversion in the initial coupling step is a frequent hurdle. The formation of an imine or acylhydrazone is a reversible condensation reaction, and several factors can limit its efficiency.

Common Causes:

  • Presence of Water: The reaction generates water as a byproduct. An excess of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield.

  • Purity of Starting Materials: Impurities in the aldehyde or amine/hydrazide starting materials can interfere with the reaction. Aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction rate and equilibrium.

  • Steric Hindrance: Bulky groups near the reactive aldehyde or amine/hydrazide can sterically hinder the approach of the reactants, slowing down the reaction.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents.

    • Consider adding a dehydrating agent to the reaction mixture to remove water as it is formed. Common agents include molecular sieves (3Å or 4Å) or trimethyl orthoformate.[1]

    • For reactions in toluene, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Verify Starting Material Quality:

    • Check the purity of the aldehyde and amine/hydrazide starting materials by NMR or LC-MS.

    • Use freshly opened or purified reagents. Isocyanides, if used, can degrade upon storage.[1]

  • Optimize Reaction Conditions:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724) (MeCN) are often good starting points. For direct-to-biology approaches where the crude product is used for screening, Dimethyl sulfoxide (B87167) (DMSO) is common.[2]

    • Catalysis: The reaction is often catalyzed by a small amount of acid. Acetic acid or formic acid (a few drops to 0.01%) can be effective.[3] For some systems, a base like Diisopropylethylamine (DIPEA) may be used.

    • Temperature: While many imine formations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate. However, excessive heat can lead to side product formation.

    • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the less complex or more readily available starting material can help drive the reaction to completion.

Q2: The imine- or acylhydrazone-linked PROTAC appears to be forming but is unstable and degrades during workup or purification. What can I do?

The stability of the newly formed C=N bond is a critical factor, especially for acylhydrazones which can be hydrolytically labile.

Troubleshooting Strategies:

  • Immediate Downstream Processing: If the imine is an intermediate for a subsequent reduction, proceed to the next step without isolating the imine.

  • Reductive Amination: For imine-linked PROTACs, a common strategy to form a stable secondary amine linkage is through in-situ or subsequent reduction (reductive amination). This permanently stabilizes the linker.

  • Acylhydrazone Replacement: For PROTACs formed via aldehyde-hydrazide coupling, the resulting acylhydrazone may be sufficiently stable for initial biological screening. However, for lead optimization, it is often necessary to replace this labile linker with a more stable amide bond in a second synthetic campaign.

  • pH Control: During workup, avoid strongly acidic or basic aqueous conditions that can promote the hydrolysis of the imine or acylhydrazone.

  • Purification Method: For purification, consider methods that minimize exposure to water and protic solvents if the linkage is particularly unstable. Flash chromatography on silica (B1680970) gel with a non-polar eluent system might be suitable.

Q3: I am attempting a reductive amination to stabilize the imine linkage, but the yield of the final PROTAC is low. What are potential side reactions and how can I optimize this step?

Reductive amination is a powerful technique but can be prone to side reactions if not properly controlled.

Common Side Reactions:

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to an alcohol, competing with imine formation.

  • Homocoupling of the Amine: This can occur as a side reaction, especially with certain catalysts and conditions.

Optimization Strategies:

  • Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.

  • Stepwise vs. One-Pot Procedure:

    • Stepwise: First, allow the imine to form completely (monitor by TLC or LC-MS), and then add the reducing agent. This can minimize the reduction of the starting aldehyde.

    • One-Pot: While convenient, this approach requires careful selection of the reducing agent to ensure it does not prematurely react with the aldehyde.

  • pH Control: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which also facilitates the reduction.

Q4: My final PROTAC product is difficult to purify, leading to significant product loss. What are the best practices for purifying PROTACs with these types of linkers?

PROTACs are often large, complex molecules with challenging physicochemical properties, making purification a significant bottleneck.

Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying PROTACs.

    • Column Choice: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol (B129727), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

  • Flash Column Chromatography: For less polar PROTACs, flash chromatography on silica gel can be effective. To prevent streaking of basic compounds (like amines), a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.

  • Solid-Phase Extraction (SPE): Ion-exchange cartridges, such as SCX (Strong Cation Exchange), can be used to capture basic PROTACs and wash away neutral or acidic impurities. The product is then eluted with a basic solution (e.g., ammonia (B1221849) in methanol).

Data Summary

Table 1: Comparison of Common Linker Chemistries in PROTAC Synthesis
Linker ChemistryTypical YieldStabilityKey AdvantagesKey DisadvantagesReferences
Amide Coupling 50-90%HighRobust, well-established chemistry.Can require coupling agents and purification to remove byproducts.
"Click" Chemistry (CuAAC) Up to 90%HighHigh yielding, modular, and bioorthogonal.Requires alkyne and azide (B81097) functional groups; potential for copper contamination.
Aldehyde-Hydrazide (Acylhydrazone) High conversionModerate to LowRapid reaction, often suitable for direct biological screening without purification.Acylhydrazone linkage can be hydrolytically unstable.
Reductive Amination (Aldehyde-Amine) 30-80%HighForms a stable secondary amine linkage.Can have side reactions (aldehyde reduction); requires a reducing agent.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Aldehyde-Hydrazide Coupling

This protocol is suitable for the rapid generation of a PROTAC library for initial screening.

Materials:

  • Aldehyde-functionalized E3 ligase ligand-linker construct

  • Hydrazide-functionalized protein of interest (POI) ligand

  • Anhydrous DMSO

  • Acetic acid (optional, as catalyst)

Procedure:

  • Prepare stock solutions (e.g., 50 mM) of the aldehyde and hydrazide components in anhydrous DMSO.

  • In a clean, dry vial, combine equimolar amounts of the aldehyde and hydrazide stock solutions.

  • If needed, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • The resulting crude reaction mixture containing the acylhydrazone-linked PROTAC can be diluted in media for direct use in cell-based assays.

Protocol 2: Reductive Amination to Form a Stable Amine Linker

This protocol describes the stabilization of a pre-formed imine linkage.

Materials:

  • Crude or isolated imine-linked PROTAC

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol or DCM

Procedure:

  • Dissolve the imine-linked PROTAC in an anhydrous solvent such as methanol or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5-2.0 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by LC-MS until the imine starting material is consumed.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by HPLC or flash column chromatography.

Protocol 3: General RP-HPLC Purification of a PROTAC

Materials:

  • Crude PROTAC sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filtration units (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, methanol) and filter through a 0.22 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column. Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector (typically at 214 nm and 254 nm). Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization: Analyze the collected fractions by LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions and lyophilize to obtain the final product as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_stabilization Stabilization (Optional) cluster_purification Purification & Analysis Start Start Aldehyde_Linker Aldehyde-functionalized E3 Ligase Ligand Start->Aldehyde_Linker Amine_Hydrazide Amine/Hydrazide-functionalized POI Ligand Start->Amine_Hydrazide Coupling Imine/Acylhydrazone Formation Aldehyde_Linker->Coupling Amine_Hydrazide->Coupling Unstable_PROTAC Unstable Imine/ Acylhydrazone PROTAC Coupling->Unstable_PROTAC Reduction Reductive Amination Unstable_PROTAC->Reduction Purification HPLC / Flash Chromatography Unstable_PROTAC->Purification Direct Purification Stable_PROTAC Stable Amine-Linked PROTAC Reduction->Stable_PROTAC Stable_PROTAC->Purification Analysis LC-MS / NMR Analysis Purification->Analysis Final_Product Pure PROTAC Analysis->Final_Product

Caption: Workflow for PROTAC synthesis using an aldehyde linker.

Troubleshooting_Low_Yield Start Low Yield in Imine/Acylhydrazone Formation Check_Purity Check Purity of Starting Materials (Aldehyde, Amine) Start->Check_Purity Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) Start->Anhydrous Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp) Start->Optimize_Conditions Unstable Is the Product Unstable? Optimize_Conditions->Unstable Reductive_Amination Perform Reductive Amination for Imines Unstable->Reductive_Amination Yes (Imine) Replace_Linker Re-synthesize with Stable Linker (e.g., Amide) Unstable->Replace_Linker Yes (Acylhydrazone) Re-evaluate Re-evaluate Yield Unstable->Re-evaluate No Reductive_Amination->Re-evaluate Replace_Linker->Re-evaluate

Caption: Logic diagram for troubleshooting low yield in PROTAC synthesis.

References

Navigating the Nuances of Aldehyde-Containing PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. However, the unique structural features of these molecules can present equally unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues specifically encountered with aldehyde-containing PROTACs in solution, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My aldehyde-containing PROTAC shows decreasing potency over time in my cellular assay. What could be the cause?

A1: The most likely culprit is the instability of the aldehyde-containing moiety, especially if it forms an acylhydrazone linkage. These linkages are susceptible to hydrolysis, which breaks down the PROTAC into its constituent aldehyde and hydrazide parts, rendering it inactive. The rate of hydrolysis is highly dependent on the pH of your cell culture medium. Additionally, components in the media, such as certain amino acids or metal ions, could potentially react with or catalyze the degradation of your PROTAC.[1][2] It is also possible that the PROTAC is metabolically unstable, being broken down by intracellular enzymes.

Q2: I observe precipitation or cloudiness when I dilute my aldehyde-containing PROTAC stock solution into aqueous buffer or cell culture medium. What is happening and how can I fix it?

A2: PROTACs, due to their high molecular weight and often lipophilic nature, can have poor aqueous solubility. The precipitation you're observing is likely the PROTAC "crashing out" of solution as the solvent composition changes from a high-concentration organic stock (like DMSO) to a predominantly aqueous environment. This can lead to inconsistent and unreliable results in your assays.

To address this, consider the following:

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (typically <0.5%) to maintain solubility without causing cellular toxicity.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20, in your final dilution buffer can help to keep the PROTAC in solution.

  • Gentle Warming: Briefly warming the solution to 37°C may help dissolve the PROTAC, but be cautious as elevated temperatures can also accelerate degradation.

  • Sonication: Brief sonication of the diluted solution can help to break up aggregates and improve solubility.

  • Formulation Strategies: For in vivo studies or more persistent in vitro issues, more advanced formulation strategies like using cyclodextrins or lipid-based formulations may be necessary.

Q3: How does the pH of my buffer or cell culture medium affect the stability of my aldehyde-containing PROTAC?

A3: The pH of the solution is a critical factor for the stability of aldehyde-containing PROTACs, particularly those with acylhydrazone linkers. Acylhydrazones are known to be labile to acid-catalyzed hydrolysis.[3][4] Therefore, in acidic conditions (pH < 7), you can expect a significantly faster rate of degradation. In neutral to slightly basic conditions (pH 7-8), the stability generally improves. It is crucial to monitor and control the pH of your experimental setup to ensure consistent results.

Q4: Can components of my cell culture medium directly react with my aldehyde-containing PROTAC?

A4: Yes, it is possible. Cell culture media are complex mixtures containing amino acids, vitamins, salts, and other nutrients. Some of these components have the potential to react with an aldehyde group. For example, primary amines present in amino acids like lysine (B10760008) can form Schiff bases with aldehydes. Reducing agents such as cysteine could potentially reduce the aldehyde. Furthermore, trace metals in the media can catalyze oxidation of the aldehyde to a carboxylic acid. It is advisable to assess the stability of your PROTAC directly in the cell culture medium you plan to use over the time course of your experiment.

Q5: What are the primary degradation pathways for an aldehyde-containing PROTAC?

A5: The primary degradation pathways for an aldehyde-containing PROTAC, especially one with an acylhydrazone linker, are:

  • Hydrolysis: The acylhydrazone bond is susceptible to cleavage by water, breaking the PROTAC into its aldehyde- and hydrazide-containing precursors. This is often the most significant pathway in aqueous solutions.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, which can alter the binding affinity and overall properties of the PROTAC. This can be accelerated by exposure to air (oxygen), light, and trace metals.

  • Reaction with Nucleophiles: As mentioned, nucleophiles present in the buffer or media (e.g., amines) can react with the aldehyde to form imines (Schiff bases).

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

  • Loss of activity in repeated experiments.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Rapid Loss of PROTAC Potency

Symptoms:

  • Initial activity is high but diminishes quickly over the time course of the experiment.

  • DC50 value increases with longer incubation times.

Troubleshooting Workflow:

Caption: Workflow for addressing rapid loss of PROTAC potency.

Quantitative Data Summary

The stability of an aldehyde-containing PROTAC with an acylhydrazone linker is highly dependent on pH. The following tables provide representative data on the hydrolytic stability of a hypothetical acylhydrazone-containing PROTAC at different pH values.

Table 1: Half-life (t½) of a Hypothetical Acylhydrazone PROTAC at 37°C

pHBuffer SystemHalf-life (hours)
5.0Acetate Buffer~ 2
6.0Phosphate Buffer~ 8
7.4Phosphate Buffer> 48
8.0Tris Buffer> 72

Note: This data is illustrative and the actual stability will depend on the specific structure of the PROTAC.

Table 2: Percentage of Intact PROTAC Remaining Over Time in Different Media

Time (hours)PBS (pH 7.4)DMEM (pH ~7.2-7.4)RPMI-1640 (pH ~7.2-7.4)
0100%100%100%
498%95%94%
896%90%88%
2492%75%70%
4885%55%50%

Note: This data is illustrative and highlights the potential for increased degradation in complex cell culture media compared to a simple buffer.

Key Experimental Protocols

Protocol 1: In Vitro Stability Assessment of an Aldehyde-Containing PROTAC using LC-MS/MS

Objective: To quantify the degradation of an aldehyde-containing PROTAC over time in a buffered solution.

Materials:

  • Aldehyde-containing PROTAC

  • DMSO (anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal Standard (IS) - a structurally similar and stable compound

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in anhydrous DMSO.

  • Working Solution Preparation:

    • Dilute the stock solution to 20 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0). The final DMSO concentration should be ≤ 0.2%.

    • Prepare a sufficient volume for all time points.

  • Incubation: Incubate the working solutions in a temperature-controlled environment (e.g., 37°C).

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard to 1 volume of the sample aliquot.

  • Sample Preparation:

    • Vortex the quenched samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any salts.

    • Transfer the supernatant to LC-MS vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent PROTAC and the internal standard.

    • Monitor for the appearance of expected degradation products (e.g., the aldehyde and hydrazide fragments).

  • Data Analysis:

    • Calculate the ratio of the PROTAC peak area to the internal standard peak area for each time point.

    • Normalize the ratios to the t=0 time point to determine the percentage of PROTAC remaining.

    • Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Experimental Workflow Diagram:

Stability_Assay_Workflow Start Start: Prepare PROTAC Stock Prepare_Working Prepare Working Solutions (in different buffers) Start->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) Incubate->Time_Points Quench Quench with Cold ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate % Remaining and Half-life Analyze->Data_Analysis End End: Stability Profile Determined Data_Analysis->End

Caption: LC-MS/MS workflow for PROTAC stability assessment.

Signaling Pathways and Logical Relationships

Degradation Pathway of an Acylhydrazone-Containing PROTAC

This diagram illustrates the primary hydrolytic degradation pathway of a PROTAC containing an acylhydrazone linker.

Acylhydrazone_Hydrolysis PROTAC Active PROTAC (Acylhydrazone Linker) Degradation_Products Inactive Degradation Products PROTAC->Degradation_Products Hydrolysis H2O H₂O (Acid or Base Catalyzed) Aldehyde Aldehyde-Linker-E3 Ligand Degradation_Products->Aldehyde Hydrazide Hydrazide-POI Ligand Degradation_Products->Hydrazide

Caption: Hydrolytic degradation of an acylhydrazone PROTAC.

References

Technical Support Center: Challenges in the Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of PEGylated PROTACs?

The PEGylation reaction can result in a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1] A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.[1]

Q2: Why is the purification of PEGylated PROTACs particularly challenging?

The purification of PEGylated PROTACs presents several challenges due to their unique structure and physicochemical properties. PROTACs themselves are often large and hydrophobic, making them inherently difficult to handle.[1] The addition of a polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and in vivo stability, further complicates purification.[1] PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not exhibit significant differences in physicochemical properties that are typically exploited for separation.[1] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1]

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

Several chromatographic techniques, often used in combination, are effective for purifying PEGylated PROTACs:

  • Size Exclusion Chromatography (SEC): This is often the initial purification step, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.[1]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted PROTAC and to separate positional isomers that may have different charge shielding effects.[1]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for separating PEGylated PROTACs from the unreacted, more hydrophobic PROTAC, and for resolving different PEGylated species.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can be a useful supplementary technique to IEX.[1]

Q4: How does the PEG linker itself affect the purification process?

The PEG linker is a critical component of a PROTAC that significantly influences its purification.[2][3][4][][6] The length and composition of the PEG linker directly impact the PROTAC's solubility, hydrophilicity, and overall size.[2][3][4][][6] While PEG linkers are known to enhance the water solubility of PROTACs, which can be advantageous for certain purification techniques, they also increase the molecule's hydrodynamic volume, a key parameter for SEC separations.[4][] The flexible nature of PEG linkers can allow the PROTAC to adopt various conformations, which may lead to broader peaks in chromatography.[2] The choice of PEG linker length is a balance; while longer linkers can improve ternary complex formation, excessively long linkers might decrease potency and introduce more complexity into the purification profile.[3]

Q5: What analytical techniques are used to characterize the purity of PEGylated PROTACs?

A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs:

  • High-Resolution Mass Spectrometry (HRMS): Crucial for confirming the molecular weight of the PEGylated PROTAC and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[1]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated PROTACs.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified PEGylated PROTAC Incomplete PEGylation reaction. Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1]
Product loss during purification steps. Review each purification step for potential sources of loss. Ensure compatibility of the molecule with the chosen columns and buffers. Consider using pre-packed columns to improve consistency.[7]
Aggregation of the PEGylated PROTAC. See "Product Aggregation" section below.
Presence of Unreacted PROTAC in Final Product Inefficient PEGylation reaction. Increase the molar excess of the PEGylating reagent.[1]
Co-elution with the PEGylated product. Optimize the gradient in RP-HPLC or IEX to improve resolution.[1] Consider using a different stationary phase (e.g., a column with a different pore size or bonded phase).[1]
Presence of Excess PEGylating Reagent Inefficient removal during initial purification steps. Utilize a desalting or buffer exchange column as a first step. Optimize the SEC column and conditions for effective separation of the high molecular weight PEGylated PROTAC from the low molecular weight PEG reagent.
Heterogeneous Product (Multiple PEGylated Species) Non-specific PEGylation reaction. If site-specific PEGylation is desired, investigate alternative conjugation chemistries or the use of protecting groups.
Co-elution of different PEGylated forms. Employ high-resolution techniques like analytical RP-HPLC or IEX.[1] A shallow gradient in RP-HPLC can often improve the separation of species with small differences in hydrophobicity.
Product Aggregation Harsh purification conditions. In SEC, reduce the flow rate to lower the pressure.[7] For RP-HPLC, consider using a less harsh organic modifier or a lower temperature.
Inappropriate buffer conditions. Screen different buffer conditions (pH, ionic strength) for optimal stability. Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.
Instability of the PEGylated molecule. The PEGylation may have altered the stability of the PROTAC. The addition of excipients such as arginine or non-ionic surfactants to the mobile phase may help to reduce aggregation.
Broad or Tailing Peaks in Chromatography Secondary interactions with the stationary phase. Add modifiers to the mobile phase, such as a small amount of a stronger solvent or a competing agent. Adjust the pH of the mobile phase.
Column overloading. Reduce the amount of sample loaded onto the column.
Poorly packed column. Repack the column or use a new pre-packed column.[7]

Experimental Protocols

1. General Multi-Step Purification Strategy

A multi-step approach is often necessary for the successful purification of PEGylated PROTACs. The specific conditions for each step will need to be optimized for your particular molecule.

G cluster_workflow General Purification Workflow for PEGylated PROTACs Crude Crude PEGylation Reaction Mixture SPE Initial Cleanup (e.g., Solid-Phase Extraction) Crude->SPE Optional SEC Size Exclusion Chromatography (SEC) Crude->SEC SPE->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX Fraction Collection RPHPLC Reverse Phase HPLC (Polishing Step) IEX->RPHPLC Fraction Collection Pure Pure PEGylated PROTAC RPHPLC->Pure

A general workflow for the purification of PEGylated PROTACs.

2. Detailed Protocol: Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

  • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]

    • Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]

    • Inject the sample onto the column.[1]

    • Elute the sample with the mobile phase at an optimized flow rate.

    • Collect fractions and analyze for the presence of the desired product using an appropriate analytical technique (e.g., UPLC-MS).

3. Detailed Protocol: Ion Exchange Chromatography (IEX)

  • Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other charged impurities.

  • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

  • Buffers:

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

    • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

  • Procedure:

    • Equilibrate the IEX column with Buffer A.[1]

    • Load the SEC-purified sample onto the column.[1]

    • Wash the column with Buffer A to remove unbound impurities.[1]

    • Elute the bound species using a linear gradient of Buffer B.[1]

    • Collect fractions and analyze for the presence of the desired product.[1]

4. Detailed Protocol: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.[1]

  • Column: A C4, C8, or C18 column is typically used.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.[1]

    • Inject the sample.[1]

    • Elute the product using a linear gradient of Mobile Phase B.[1]

    • Collect the peak corresponding to the pure PEGylated PROTAC.[1]

    • Lyophilize the collected fractions to remove the solvent.[1]

Quantitative Data Summary

The following tables provide illustrative data on the typical performance of different chromatographic techniques for the purification of PEGylated biomolecules. The actual results will vary depending on the specific PROTAC and experimental conditions.

Table 1: Comparison of Purification Techniques for PEGylated PROTACs (Illustrative)

TechniquePrincipleTypical Purity AchievedKey AdvantagesKey Disadvantages
SEC Size-based separation70-90%Good for removing small impuritiesLow resolution for species of similar size
IEX Charge-based separation85-98%Can separate positional isomersPEG chains can shield charges
RP-HPLC Hydrophobicity-based separation>98%High resolutionCan be denaturing for some molecules
HIC Hydrophobicity-based separation80-95%Milder conditions than RP-HPLCLower resolution than RP-HPLC

Table 2: Impact of PEG Linker Length on RP-HPLC Retention Time (Illustrative)

PROTACPEG Linker Length (n)Molecular Weight (Da)Retention Time (min)
PROTAC-A495015.2
PROTAC-B8112614.5
PROTAC-C12130213.8

Note: Retention times are illustrative and will depend on the specific PROTAC, column, and gradient conditions. Generally, increasing the PEG linker length increases hydrophilicity, leading to shorter retention times in RP-HPLC.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues in PEGylated PROTAC purification.

G cluster_troubleshooting Troubleshooting Decision Tree Start Purification Issue Identified LowYield Low Yield? Start->LowYield Impure Impure Product? LowYield->Impure No CheckReaction Check Reaction Efficiency Optimize Conditions LowYield->CheckReaction Yes Aggregated Aggregation? Impure->Aggregated No OptimizeGradient Optimize HPLC/IEX Gradient Impure->OptimizeGradient Yes OptimizeBuffers Optimize Buffer Conditions (pH, Ionic Strength) Aggregated->OptimizeBuffers Yes Success Problem Resolved Aggregated->Success No CheckReaction->Impure ReviewSteps Review Purification Steps for Product Loss ChangeColumn Change Stationary Phase OptimizeGradient->ChangeColumn ChangeColumn->Aggregated ReduceHarshness Reduce Harsh Conditions (Flow Rate, Temp) OptimizeBuffers->ReduceHarshness ReduceHarshness->Success

A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation, with a focus on the strategic use of flexible linkers.

Troubleshooting Guides

This section addresses common problems encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem: No or low ternary complex formation is observed in biochemical assays.

  • Question: We are not detecting a ternary complex in our in vitro assays (e.g., TR-FRET, AlphaLISA). What are the initial checks we should perform?

  • Answer:

    • Verify Individual Components: First, confirm the integrity and activity of your individual components.[1]

      • Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and not aggregated. Techniques like Dynamic Light Scattering (DLS) can be used to check for aggregation.[1]

      • Compound Integrity: Confirm the chemical structure and purity of your bifunctional molecule (e.g., PROTAC) using methods like NMR and mass spectrometry.[1]

    • Confirm Binary Interactions: Before assessing the ternary complex, it's crucial to confirm that your molecule can independently bind to both the target protein and the E3 ligase.[1] Use assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure these binary affinities.[1][2]

    • Assay Controls: Ensure you have included appropriate positive and negative controls in your experiment. A known ternary complex former can act as a positive control, while a non-binding molecule or an unrelated protein can serve as a negative control.[1]

  • Question: Our binary binding is confirmed, but the ternary complex still doesn't form. Could steric hindrance be the issue?

  • Answer: Yes, steric hindrance is a likely culprit if binary interactions are intact. An improperly designed linker is a common cause.

    • Short Linker: A linker that is too short may introduce steric clashes, physically preventing the simultaneous binding of the target protein and the E3 ligase.[3][4]

    • Inappropriate Exit Vector: The point where the linker attaches to the ligands is critical. An incorrect exit vector can orient the two proteins in a way that leads to clashes.[4]

    • Solution:

      • Vary Linker Length: Synthesize and test a series of compounds with varying linker lengths to find the optimal distance for productive complex formation.[4][5]

      • Change Linker Attachment Point: Altering the point of attachment on one or both ligands can fundamentally change the relative orientation of the recruited proteins, potentially alleviating steric clashes.[]

Problem: A "hook effect" is observed in our dose-response curves.

  • Question: In our assays, we see an initial increase in signal with rising compound concentration, followed by a sharp decrease at higher concentrations. What causes this "hook effect"?

  • Answer: The "hook effect" occurs when high concentrations of the bifunctional molecule lead to the formation of binary complexes (e.g., PROTAC-target or PROTAC-ligase) which predominate over the desired ternary complex.[5][7] This can be exacerbated by poor cooperativity, which may be a result of underlying steric hindrance.[4]

  • Question: How can we mitigate the "hook effect"?

  • Answer:

    • Optimize Compound Concentration: Perform a detailed dose-response experiment over a wide range of concentrations to identify the optimal window for ternary complex formation before the hook effect takes over.[5][7]

    • Improve Cooperativity: The hook effect can be lessened by improving the positive cooperativity of the system. This means the interaction between the two proteins stabilizes the ternary complex.[4] This can be achieved by:

      • Linker Optimization: Modifying the linker's length, rigidity, and composition can create more favorable protein-protein interactions within the complex.[4][] The linker itself can even participate in these stabilizing interactions.[9]

      • Structure-Guided Design: If structural data is available, you can introduce modifications to the ligands to create favorable contacts between the target protein and the E3 ligase.[4]

Problem: Biochemical and cellular assay results are inconsistent.

  • Question: Our biochemical assay (e.g., SPR) shows ternary complex formation, but we don't observe subsequent protein degradation in our cellular assays. What could be the reason for this discrepancy?

  • Answer: Discrepancies between in vitro and in-cell results are common and can point to several factors beyond simple ternary complex formation:[1][5]

    • Cell Permeability: The bifunctional molecule may have poor cell membrane permeability.[1] Consider performing permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Compound Stability: The molecule could be rapidly metabolized or unstable in the cellular environment. LC-MS/MS can be used to measure its stability in cell lysates and media over time.[5]

    • Cellular Environment: Biochemical assays with purified proteins may not fully replicate the complex cellular milieu. The presence of other binding partners or post-translational modifications in a cell can influence complex formation.[5] It is recommended to use orthogonal in-cell assays like NanoBRET or CETSA to confirm target engagement in a live-cell context.[5]

Frequently Asked Questions (FAQs)

Q1: How does a flexible linker help overcome steric hindrance?

A1: A flexible linker provides the necessary conformational freedom for the two tethered ligands to orient themselves and their respective proteins in a productive arrangement.[][10] Unlike rigid linkers that maintain a fixed distance and orientation, flexible linkers, often composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, allow the system to sample various conformations, thereby finding a spatial arrangement that minimizes steric clashes and facilitates favorable protein-protein interactions.[][11][12]

Q2: What are the key properties of a linker to consider during design?

A2: The design of an effective linker requires balancing several properties:

  • Length: The linker must be long enough to span the distance between the two proteins without causing steric hindrance, but not so long that it leads to an unstable or overly flexible complex.[3][13]

  • Composition: The chemical makeup affects solubility, cell permeability, and metabolic stability.[10] Hydrophilic linkers (e.g., PEG-based) can improve solubility, while more hydrophobic linkers (e.g., alkyl chains) can enhance cell penetration.[10]

  • Flexibility/Rigidity: A balance is key. While flexibility can overcome steric clashes, introducing some rigidity (e.g., using cyclic elements like piperazine) can reduce the entropic penalty of forming the complex and pre-organize the molecule in a favorable conformation.[4][]

  • Attachment Points: The points at which the linker connects to the two ligands are crucial as they determine the "exit vector" and the resulting spatial orientation of the proteins.[]

Q3: How do I choose a starting point for linker length optimization?

A3: A common strategy is to begin with a longer, more flexible linker (e.g., a PEG or alkyl chain) to maximize the chances of initial ternary complex formation.[13] Once activity is confirmed, the length can be systematically shortened or modified to identify the optimal length that yields the most potent and stable complex.[13] Computational modeling can also be used to predict an ideal linker length based on the structures of the target protein and E3 ligase.[14][15]

Q4: What biophysical techniques are best for characterizing ternary complexes?

A4: A multi-faceted approach using orthogonal techniques is recommended:

  • Proximity-Based Assays (TR-FRET, AlphaLISA): These are excellent for initial screening and determining the concentration range for complex formation.[16]

  • Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These techniques provide detailed kinetic and affinity data (KD, kon, koff) for both binary and ternary interactions.[2][16]

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding events (ΔH, ΔS, KD), which is crucial for understanding the driving forces of complex formation and calculating cooperativity.[2][17][18]

  • Nuclear Magnetic Resonance (NMR): NMR can provide structural details and information on the dynamics of the complex in solution.[17][18]

Q5: What is cooperativity and why is it important for ternary complex formation?

A5: Cooperativity (alpha, α) is a measure of how the binding of one protein influences the binding of the other to the bifunctional molecule.[9]

  • Positive Cooperativity (α > 1): The two proteins exhibit favorable interactions, stabilizing the ternary complex. This is highly desirable for potent activity.[9]

  • Negative Cooperativity (α < 1): The proteins have unfavorable interactions, destabilizing the complex.[9]

  • Non-cooperative (α = 1): The binding events are independent. High positive cooperativity is often a hallmark of an effective molecule, as the stabilizing protein-protein interactions can overcome weak binary affinities and lead to a more stable and productive ternary complex.[9]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy

This table summarizes data from various studies, illustrating how linker length, often defined by the number of atoms, is a critical optimization parameter.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)PROTAC Activity (DC50)Reference
ERαCRBNPEG/Alkyl16~1 nM[3]
p38αVHLPEG/Alkyl15-17~10 nM[3]
TBK1CRBNAlkyl/Ether213 nM[19]
BRD4VHLPEG12~18 nM[9]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) to Determine Ternary Complex Cooperativity

This protocol outlines the steps to measure the binding affinities required to calculate the cooperativity factor (α).

Objective: To determine the dissociation constants (KD) for binary and ternary binding events.

Materials:

  • Purified target protein (POI)

  • Purified E3 Ligase

  • Bifunctional molecule (PROTAC)

  • ITC buffer (e.g., PBS or HEPES, pH 7.4, with 0.05% Tween-20)

  • Isothermal Titration Calorimeter

Methodology:

Part 1: Determine Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Prepare the E3 ligase solution at a concentration of 10-20 µM in the ITC cell.[1]

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[1]

    • Perform the titration of the PROTAC into the E3 ligase solution.

    • Analyze the data using the instrument's software to determine KD1.

  • PROTAC to Target Protein (KD2):

    • Prepare the target protein solution at a concentration of 10-20 µM in the ITC cell.[1]

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.[1]

    • Perform the titration and analyze the data to determine KD2.

Part 2: Determine Ternary Binding Affinity

  • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.[1]

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[1]

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).[1]

Data Analysis:

  • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary [1]

Visualizations

Ternary_Complex_Formation_Pathway cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Binary1 Binary Complex (PROTAC-POI) POI->Binary1 + PROTAC PROTAC Bifunctional Molecule (PROTAC) PROTAC->Binary1 Binary2 Binary Complex (PROTAC-E3) PROTAC->Binary2 E3 E3 Ligase E3->Binary2 + PROTAC Ternary Ternary Complex (POI-PROTAC-E3) Binary1->Ternary + E3 Binary2->Ternary + POI Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC signaling pathway leading to target protein degradation.

Troubleshooting_Workflow Start Start: No Ternary Complex Formation Check_Components Verify Protein & Compound Integrity Start->Check_Components Check_Binary Confirm Binary Interactions (SPR/ITC) Check_Components->Check_Binary Is_Binary_OK Binary Binding Confirmed? Check_Binary->Is_Binary_OK Steric_Hindrance Hypothesis: Steric Hindrance Is_Binary_OK->Steric_Hindrance Yes Failure Re-design Ligands Is_Binary_OK->Failure No Modify_Linker Modify Linker: - Vary Length - Change Composition - Alter Attachment Point Steric_Hindrance->Modify_Linker Re_evaluate Re-evaluate Ternary Complex Formation Modify_Linker->Re_evaluate Re_evaluate->Modify_Linker Negative Success Success Re_evaluate->Success Positive

Caption: Troubleshooting workflow for absent ternary complex formation.

References

Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA) due to their three-part structure: a target-binding ligand, an E3 ligase-binding ligand, and a linker.[1][2] These characteristics place them outside the typical chemical space defined by Lipinski's Rule of Five, which often correlates with poor passive diffusion across the lipophilic cell membrane.[2][3] Insufficient cell permeability can prevent PROTACs from reaching their intracellular targets, leading to reduced efficacy.[1]

Q2: How do PEG linkers influence the cell permeability of PROTACs?

PEG linkers have a multifaceted role in influencing PROTAC properties. They are primarily incorporated to increase the water solubility of the PROTAC molecule. However, their impact on cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion, the flexibility of PEG linkers can be advantageous. PEG linkers can allow the PROTAC to adopt a folded or "chameleonic" conformation in a nonpolar environment like the cell membrane. This folding can shield the polar groups of the PROTAC, reducing its effective PSA and facilitating membrane traversal.

Q3: What is the general effect of PEG linker length on PROTAC permeability and degradation activity?

The length of the PEG linker is a critical parameter that requires careful optimization. While there is no universal rule, studies have shown that shorter PEG linkers often lead to more permeable compounds. Increasing the linker length generally increases the molecular weight and the number of hydrogen bond acceptors, which can negatively impact permeability. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as it must be sufficient to facilitate the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase) for effective protein degradation. An excessively long linker might lead to unproductive binding modes and a decrease in effective concentration.

Q4: Are there alternatives to PEG linkers for improving cell permeability?

Yes, other linker chemistries are actively being explored. Alkyl linkers, for instance, are more hydrophobic and can enhance membrane permeability. Some studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays. Rigid linkers, incorporating structures like piperidine (B6355638) or piperazine, are also used to improve conformational stability and can positively impact cell permeability and metabolic stability. The choice of linker often involves a trade-off between solubility, permeability, and the ability to form a productive ternary complex.

Q5: What is the "hook effect" and how does the linker play a role?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC starts to form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation, instead of the required ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes stable ternary complex formation can help mitigate this effect.

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low degradation of the target protein in cellular assays, despite good in vitro binding.

This is a common issue that often points towards poor cell permeability.

Possible Cause Suggested Troubleshooting Step
Poor Cell Permeability The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
Action: Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify the permeability of your PROTAC.
Action: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to determine if a shorter linker improves cellular activity.
Action: Consider replacing the PEG linker with a more lipophilic alkyl linker or a rigid linker to enhance permeability.
Suboptimal Linker Length for Ternary Complex Formation The linker may be too long or too short to allow for a stable and productive ternary complex between the target protein and the E3 ligase.
Action: Use a biophysical assay like NanoBRET™ Target Engagement to confirm target and E3 ligase engagement within the cell. This can help differentiate between a permeability issue and a problem with ternary complex formation.
Action: Synthesize PROTACs with a focused library of linker lengths to identify the optimal length for efficient degradation.
Efflux by Cellular Transporters The PROTAC may be actively transported out of the cell by efflux pumps.
Action: A bidirectional Caco-2 assay can reveal if your compound is subject to efflux, indicated by a higher permeability in the basolateral-to-apical direction.

Issue 2: My PROTAC has poor aqueous solubility, even with a PEG linker.

Possible Cause Suggested Troubleshooting Step
Overall Lipophilicity of the Molecule The warhead and/or E3 ligase ligand may be highly lipophilic, counteracting the solubilizing effect of the PEG linker.
Action: Evaluate the calculated logP (cLogP) of the entire PROTAC molecule. If it is very high, consider modifications to the warhead or E3 ligase ligand to introduce more polar groups, if tolerated for binding.
Action: Incorporate more polar functional groups within the linker itself, such as ether or amine groups, to improve overall solubility.
Insufficient PEG Length The PEG chain may be too short to impart sufficient hydrophilicity.
Action: Synthesize analogs with longer PEG linkers. However, be mindful of the potential negative impact on permeability and the increased molecular weight.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of Representative PROTACs
PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAPAMPA Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PROTAC-1 PEG3895.13.5185.24140.8
BRD4-PROTAC-2 PEG4939.23.3194.54150.5
BRD4-PROTAC-3 PEG5983.33.1203.84160.3
AR-PROTAC-1 PEG-linker~950-1050N/AN/AN/AN/ABelow Limit of Quantification

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on Degradation Efficacy of BRD4-Targeting PROTACs
LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

Data is illustrative and compiled from various sources in the literature. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.

Principle: This assay measures the diffusion of a compound from a donor compartment, through a filter plate coated with a lipid solution (to mimic a cell membrane), into an acceptor compartment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the filter is fully coated.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Prepare Acceptor Wells: Add PBS to the wells of the acceptor plate.

  • Assemble the PAMPA Plate: Place the lipid-coated donor plate on top of the acceptor plate.

  • Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the change in concentration in the acceptor well over time.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based method that provides a more biologically relevant measure of intestinal permeability, including the effects of active transport.

Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized intestinal epithelial cells when cultured on a semi-permeable membrane. This monolayer is used to assess the rate of compound transport from an apical (A) to a basolateral (B) compartment, and vice versa.

Materials:

  • Caco-2 cells

  • Transwell™ inserts for cell culture plates

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • PROTAC stock solution in DMSO

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the final concentration. For PROTACs, it may be necessary to add a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the buffer to improve recovery.

  • Permeability Measurement (A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).

    • Take samples from both compartments at the end of the incubation.

  • Permeability Measurement (B to A):

    • Perform the same procedure but add the dosing solution to the basolateral compartment and sample from the apical compartment to assess active efflux.

  • Quantification and Analysis: Analyze the concentration of the PROTAC in the samples by LC-MS/MS. Calculate the Papp values for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC to its target protein or E3 ligase within living cells.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A PROTAC that enters the cell and binds to the target will compete with the tracer, causing a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused target protein or E3 ligase

  • Fluorescently labeled tracer

  • Nano-Glo® Live Cell Reagent

  • Digitonin (B1670571) (for permeabilized cell control)

  • Multi-well plates suitable for luminescence measurements

Procedure:

  • Cell Transfection: Transfect cells with the appropriate NanoLuc® fusion vector and seed them into 96-well plates.

  • Assay Setup (Live-Cell):

    • Add the fluorescent tracer to the cells.

    • Add a serial dilution of the PROTAC.

    • Incubate to allow for compound entry and binding.

  • Assay Setup (Permeabilized-Cell Control):

    • Prepare a parallel set of wells.

    • Add digitonin to permeabilize the cell membranes, allowing passive entry of the PROTAC.

    • Add the tracer and PROTAC as in the live-cell setup.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to all wells.

    • Measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates target engagement. By comparing the potency (IC₅₀) in live cells versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their ability to enter the cell and engage the target.

Visualizations

PROTAC_Pathway cluster_cell Intracellular Space PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_opt Optimization Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Engagement Target Engagement (NanoBRET) Permeability->Engagement Degradation Degradation Assay (Western Blot, etc.) Engagement->Degradation Analysis Data Analysis (SAR) Degradation->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Improvement

Caption: A typical workflow for PROTAC design and evaluation.

References

Technical Support Center: Managing the "Hook Effect" in PROTACs with Long Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing the "hook effect," particularly in the context of developing Proteolysis Targeting Chimeras (PROTACs) with long linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC research, and why is it a concern for PROTACs with long linkers?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[] Instead of a continuous increase in degradation with concentration, the efficacy peaks at an optimal concentration and then declines.[1]

This effect is particularly relevant for PROTACs with long linkers because the increased flexibility and length of the linker can facilitate the independent binding of the PROTAC to either the target protein or the E3 ligase. This leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that are unable to form the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][3]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by an excess of PROTAC molecules leading to the formation of unproductive binary complexes.[1] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex.[] However, at excessive concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes that compete with and inhibit the formation of the productive ternary complex.[4][5]

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data, which can lead to an incorrect assessment of a PROTAC's potency and efficacy.[1] Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be inaccurately determined if the hook effect is not recognized and accounted for.[6] A potent PROTAC might be mistakenly deemed inactive if it is only tested at high concentrations that fall within the hook effect region of the dose-response curve.[6]

Q4: How can the linker length and composition influence the hook effect?

A4: The linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex.[7]

  • Linker Length: An optimal linker length is crucial for effective ternary complex formation.[8] A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together for efficient ubiquitination.[8] Long linkers can potentially increase the propensity for the hook effect due to greater conformational flexibility, which may favor the formation of binary complexes.[9]

  • Linker Composition: The chemical makeup of the linker influences a PROTAC's solubility, cell permeability, and conformational flexibility.[10] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more rigid linkers can restrict conformational freedom, potentially favoring ternary complex formation and mitigating the hook effect.[7]

Q5: Can the choice of E3 ligase impact the hook effect?

A5: Yes, the choice of E3 ligase and its corresponding ligand can significantly influence the stability and cooperativity of the ternary complex, thereby affecting the hook effect's prominence.[4] Different E3 ligases have varying expression levels in different cell types and distinct affinities for their ligands, which can alter the concentration at which the hook effect is observed.[4]

Troubleshooting Guides

Problem 1: My dose-response curve for a long-linker PROTAC shows a distinct bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing a classic "hook effect."[1]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, paying close attention to the higher concentration range where the effect is observed.[1]

    • Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this level for subsequent experiments.[4]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at various PROTAC concentrations. This will help correlate the decrease in degradation with a reduction in ternary complex formation.[1][11]

Problem 2: My long-linker PROTAC shows good binary binding to the target protein and the E3 ligase individually, but I observe weak or no degradation in cellular assays.

  • Possible Causes:

    • Suboptimal Linker Length or Conformation: The linker may not be of the appropriate length or may adopt a conformation that prevents the formation of a productive ternary complex, even with good binary affinities.[10]

    • Negative Cooperativity: The binding of the PROTAC to one protein may be sterically hindering its binding to the other, leading to an unstable ternary complex.[3]

    • Testing at a "Hooked" Concentration: Your chosen experimental concentration may already be in the hook effect region, masking the PROTAC's true efficacy.[6]

  • Troubleshooting Steps:

    • Synthesize a Linker Library: The most direct approach is to synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes stable ternary complex formation.[10]

    • Perform a Wide Dose-Response Study: Test a very broad range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the optimal degradation window.[1]

    • Directly Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[12]

Data Presentation

Table 1: Hypothetical Dose-Response Data for a Long-Linker PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)Percent Degradation of Target Protein (%)
0.15
125
1060
10095 (Dmax)
50070
100040
500015
100005

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[4]

Table 2: Comparison of Biophysical Parameters for PROTACs with Varying Linker Lengths

PROTAC VariantLinker Length (atoms)Binary Affinity (Target, KD, nM)Binary Affinity (E3 Ligase, KD, nM)Ternary Complex Cooperativity (α)Cellular Dmax (%)
PROTAC-A1220501.285
PROTAC-B1622485.598
PROTAC-C2025550.860

This table demonstrates how linker length can impact ternary complex cooperativity and, consequently, the maximal degradation (Dmax). A higher cooperativity factor (α > 1) indicates that the binding of one protein enhances the binding of the other, which can help mitigate the hook effect.[3]

Experimental Protocols

Protocol 1: Western Blotting for Dose-Response Analysis of PROTAC-Mediated Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[4]

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[4]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the concentration at which the hook effect begins.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of the E3 ligase by Western blotting. The detection of the E3 ligase in the immunoprecipitate of the target protein indicates the formation of the ternary complex.

Mandatory Visualizations

cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) POI Target Protein (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC1 PROTAC PROTAC1->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation POI2 Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI2->Binary_POI Binds PROTAC2 Excess PROTAC PROTAC2->Binary_POI Binds Binary_E3 Non-Productive Binary Complex (PROTAC-E3) PROTAC2->Binary_E3 Binds E3_2 E3 Ligase E3_2->Binary_E3 Binds

Caption: Mechanism of the PROTAC hook effect.

cluster_workflow Troubleshooting Workflow for Hook Effect A Observe Bell-Shaped Dose-Response Curve B Expand Concentration Range (Wider & More Granular) A->B C Identify Optimal Concentration (Dmax) B->C D Biophysical/Cellular Assays (e.g., NanoBRET, Co-IP) C->D E Correlate Degradation with Ternary Complex Formation D->E F Synthesize Linker Variants (Vary Length & Composition) E->F If correlation is poor or ternary complex is weak H Optimized PROTAC E->H If correlation is strong G Re-evaluate Dose-Response and Ternary Complex Formation F->G G->H

References

Technical Support Center: Aldehyde-Amine Coupling in PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) synthesis, focusing on the critical aldehyde-amine coupling reaction, most commonly achieved through reductive amination. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthetic step.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction shows low to no product formation. What are the likely causes?

A1: Low or no yield in a reductive amination reaction for PROTAC® synthesis can stem from several factors. A primary reason is often incomplete imine formation, which is the intermediate step before reduction. This can be due to:

  • Insufficiently reactive starting materials: Sterically hindered aldehydes or electron-poor amines can be slow to react.

  • Reversible imine formation: The equilibrium between the starting materials and the imine may not favor the imine. The presence of water, a byproduct of imine formation, can push the equilibrium back towards the starting materials.[1]

  • Suboptimal reaction conditions: The chosen solvent may not be suitable, or the reaction may require mild heating or a catalyst.

Another common issue is the degradation of starting materials or the product, especially if they contain sensitive functional groups.

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A2: The most common side products in reductive amination are:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde, leading to a tertiary amine impurity. This is more prevalent when using primary amines.

  • Aldehyde reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol, competing with the desired reaction pathway. This is more likely with stronger reducing agents like sodium borohydride.[2]

To minimize these side products:

  • Control stoichiometry: Use a slight excess of the amine (around 1.1 to 1.2 equivalents) to favor the formation of the desired product over over-alkylation.

  • Choose the right reducing agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][2]

  • Stepwise addition: First, allow the imine to form by stirring the aldehyde and amine together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent.

Q3: How do I choose the best reducing agent for my specific PROTAC® synthesis?

A3: The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common choices:

Reducing AgentProsConsRecommended For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes. Tolerates a wide range of functional groups. Can be used in a one-pot procedure.[1][2]Moisture-sensitive.General purpose, especially with sensitive or complex substrates.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for imines. Not water-sensitive.[3]Toxic cyanide byproduct. Requires acidic conditions for optimal reactivity.When moisture sensitivity of NaBH(OAc)₃ is a concern.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce aldehydes and ketones.[3] Requires careful control of reaction conditions (e.g., imine pre-formation).[4]Cost-effective option for robust substrates where aldehyde reduction is not a major issue.

Q4: My PROTAC® is difficult to purify after the reaction. What are some effective purification strategies?

A4: PROTAC® molecules are often large and polar, making purification challenging. Here are some strategies:

  • Acid-base extraction: If your PROTAC® has a basic nitrogen, you can use acid-base extraction to separate it from non-basic impurities. However, be cautious as imine intermediates can also be basic.

  • Column chromatography: This is the most common method. For polar PROTACs, consider using:

    • Normal-phase silica (B1680970) gel with a polar mobile phase: A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar one (like dichloromethane/methanol) is often effective.

    • Amine-functionalized silica gel (NH-silica): This can be very effective for purifying basic compounds and can prevent streaking on the column.[5]

  • Preparative HPLC: For difficult separations or to obtain high purity material, reverse-phase preparative HPLC is a powerful technique.

Q5: How can I drive the imine formation to completion, especially with unreactive substrates?

A5: To favor imine formation, you can:

  • Remove water: Use dehydrating agents like molecular sieves (3Å or 4Å) or magnesium sulfate (B86663).

  • Use a co-solvent that forms an azeotrope with water: Toluene is a common choice, and the water can be removed using a Dean-Stark apparatus.

  • Add a mild acid catalyst: A catalytic amount of acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[6]

  • Increase the concentration of reactants.

  • Apply gentle heating.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during aldehyde-amine coupling for PROTAC® synthesis.

TroubleshootingGuide

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general starting point for the reductive amination of an aldehyde with a primary or secondary amine to form the corresponding secondary or tertiary amine, respectively.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM or DCE (0.1 - 0.2 M), add the amine (1.1 - 1.2 eq).

  • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.2 eq) to liberate the free amine.

  • (Optional) If imine formation is expected to be slow, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 3-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ExperimentalWorkflow

Protocol 2: Reductive Amination of a Sterically Hindered Aldehyde

When dealing with sterically hindered substrates, modifications to the general protocol are often necessary to achieve a good yield.

Key Modifications:

  • Temperature: Increasing the reaction temperature to 40-50 °C can help overcome the activation energy barrier for imine formation.

  • Lewis Acid Catalyst: The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde towards nucleophilic attack.[2]

  • Longer Reaction Times: These reactions may require extended reaction times (24-48 hours).

Procedure:

  • To a solution of the sterically hindered aldehyde (1.0 eq) in anhydrous THF or DCE, add Ti(OiPr)₄ (1.1 eq) and stir for 30 minutes at room temperature.

  • Add the amine (1.2 eq) and stir the mixture at 40-50 °C for 2-4 hours.

  • Cool the reaction to room temperature and add the reducing agent (e.g., NaBH(OAc)₃, 2.0 eq) portion-wise.

  • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the reductive amination step in PROTAC® synthesis. Please note that yields are highly substrate-dependent.

Aldehyde/KetoneAmineReducing Agent (eq)SolventTemp.Time (h)Yield (%)Reference
Aromatic AldehydePartial PROTAC® (amine)Supported CNBH₃ (5.0)CH₂Cl₂/HFIPRT3>90[7]
Aromatic AldehydeAliphatic AmineNaBH(OAc)₃ (3.0)1,4-DioxaneRT0.2N/A[8]
Aromatic AldehydeAliphatic AmineNaBH(OAc)₃ (1.5)DMF/AcOHRT3N/A[8]
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃ (2.2)THFRT177[5]

Disclaimer: PROTAC® is a registered trademark of Arvinas. The information provided here is for research and development purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

Technical Support Center: Mitigating Off-Target Effects in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate off-target effects in Proteolysis Targeting Chimera (PROTAC) design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in PROTACs?

A1: Off-target effects in PROTACs can arise from several factors:

  • Promiscuous Warheads: The ligand targeting the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1][2]

  • E3 Ligase Binder Promiscuity: The ligand recruiting the E3 ligase can sometimes independently lead to the degradation of other proteins, such as the degradation of zinc-finger (ZF) proteins by pomalidomide-based CRBN ligands.[3]

  • Bystander Degradation: Proteins that are part of a complex with the primary target may be ubiquitinated and degraded even if they are not directly bound by the PROTAC.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. These binary complexes may also recruit low-affinity off-targets, leading to their degradation.[4]

Q2: How can I improve the selectivity of my PROTAC?

A2: Several strategies can be employed to enhance PROTAC selectivity:

  • Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest. Even a promiscuous kinase inhibitor can be engineered into a selective degrader.

  • Modify the Linker: The length, composition, and attachment point of the linker can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting selectivity.[3][5]

  • Change the E3 Ligase: Different E3 ligases have distinct expression patterns across tissues and different endogenous substrates. Switching the recruited E3 ligase (e.g., from CRBN to VHL) can alter the off-target profile.[5][6]

  • Structure-Based Design: Utilize structural biology techniques to understand the ternary complex formation and guide the design of more selective PROTACs.[7][8]

  • Develop Tissue-Specific or Activatable PROTACs (Pro-PROTACs): These approaches aim to restrict PROTAC activity to specific tissues or cell types, minimizing off-tissue degradation and toxicity.[9][10]

Q3: What is the importance of the ternary complex in PROTAC selectivity?

A3: The stability of the ternary complex is a critical determinant of degradation potency and selectivity. Favorable protein-protein interactions between the E3 ligase and the target protein, induced by the PROTAC, can stabilize the complex and lead to efficient degradation, even for targets with weak warhead affinity.[7] Conversely, unstable ternary complexes will not lead to degradation, even if the PROTAC binds to the target protein with high affinity.

Q4: What are the recommended experimental approaches to identify off-target effects?

A4: A multi-pronged approach is recommended for identifying off-target effects:

  • Global Proteomics: Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[11][12]

  • Western Blotting: This is a straightforward and widely used technique to confirm the degradation of specific on-target and potential off-target proteins identified through proteomics.[13][14]

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm that the PROTAC engages with the identified off-target protein in a cellular context.[9][15]

Troubleshooting Guides

Problem 1: My PROTAC shows significant off-target degradation in my proteomics screen.

Possible Cause Suggested Solution
Promiscuous warhead- Redesign the warhead to be more selective for the intended target.- Even a promiscuous warhead can lead to selective degradation if the ternary complex with the intended target is highly stable.
Unfavorable linker- Systematically vary the linker length, composition, and attachment points to optimize ternary complex formation for the on-target protein.[3][5]
E3 ligase choice- Test an alternative E3 ligase (e.g., switch from a CRBN-based to a VHL-based PROTAC).[5]
High PROTAC concentration- Perform a dose-response experiment to identify the lowest effective concentration that maintains on-target degradation while minimizing off-target effects, avoiding the "hook effect".[4]

Problem 2: I'm not sure if the observed effects are due to direct off-target degradation or downstream signaling.

Possible Cause Suggested Solution
Indirect effects of on-target degradation- Perform time-course experiments. Direct degradation of off-targets is typically observed at earlier time points, while downstream signaling effects appear later.[16]- Use a negative control PROTAC (e.g., one with a mutated E3 ligase binder) to distinguish between degradation-dependent and -independent effects.[2]
Off-target binding without degradation- Use CETSA to confirm target engagement with potential off-targets.[9][15] A protein that shows engagement but not degradation is likely an off-target binder.

Data Presentation: On-Target vs. Off-Target Selectivity

The following tables provide examples of quantitative data comparing the on-target and off-target degradation profiles of different PROTACs.

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [17]

PROTACE3 LigaseCell LineTarget ProteinDC50 (nM)Dmax (%)
ARV-825CRBNJurkatBRD41>95
VHL-based PROTACVHLHeLaBRD45.6>90

Table 2: Selectivity Profile of a Reversible Covalent BTK PROTAC (RC-3) [18]

ProteinLog2 Fold-Change (50 nM RC-3 vs. DMSO)-log(p-value)
BTK (On-Target) -2.5 >4
CSK (Off-Target)-0.5<2
LYN (Off-Target)-0.4<2
BLK (Off-Target)-0.3<2

Experimental Protocols

1. Global Proteomics for Off-Target Analysis (Tandem Mass Tag - TMT)

Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.[14]

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.[14]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[2]

  • TMT Labeling: Label the peptides from each condition with tandem mass tags for multiplexed analysis.[2]

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the protein abundance between the treated and control samples to identify significantly downregulated proteins.[2]

2. Western Blotting for On-Target and Off-Target Validation

Objective: To quantify the degradation of specific proteins in response to varying concentrations of the PROTAC.[14]

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.[14]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[14]

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a PROTAC to its on-target and potential off-target proteins in a cellular environment.[9][15]

Protocol:

  • Compound Incubation: Incubate intact cells or cell lysates with the PROTAC at various concentrations.[15]

  • Heat Treatment: Expose the samples to a temperature gradient to induce protein denaturation.[15]

  • Separation: Separate the soluble, folded proteins from the denatured, aggregated proteins by centrifugation.[15]

  • Protein Detection: Detect the amount of soluble target protein in the supernatant using Western blotting or other quantitative methods like AlphaScreen or HTRF.[1][15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[15]

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Ub Ub Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Mediates Off_Target_Workflow Experimental Workflow for Off-Target Identification start Start: PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Downregulated Proteins proteomics->data_analysis candidate_off_targets Candidate Off-Targets data_analysis->candidate_off_targets validation Validation of Off-Targets candidate_off_targets->validation western_blot Western Blot validation->western_blot Degradation Confirmation cetsa CETSA validation->cetsa Target Engagement conclusion Confirmed Off-Targets western_blot->conclusion cetsa->conclusion Signaling_Pathway Simplified BRD4 Signaling Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Degrades cMyc c-Myc Transcription BRD4->cMyc Activates Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits

References

Validation & Comparative

Mass Spectrometry Analysis of Cho-C-peg2-C-cho Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characterization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing detailed information on molecular weight, structure, and the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase). This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of PROTACs containing a specific bifunctional linker, Cho-C-peg2-C-cho, and discusses alternative analytical strategies.

Comparison of Mass Spectrometry Techniques for PROTAC Analysis

Two primary mass spectrometry-based methodologies are widely employed for the analysis of PROTACs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Native Mass Spectrometry (Native MS). Each technique offers distinct advantages and is suited for different aspects of PROTAC characterization.

FeatureLC-MS/MSNative MS
Primary Application Molecular weight confirmation, structural elucidation (fragmentation analysis), purity assessment, and quantification in biological matrices.Analysis of intact non-covalent protein-ligand and protein-protein complexes (ternary complex formation).
Sample State DenaturedNative (folded)
Typical Instrumentation Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), OrbitrapTime-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR)
Sample Preparation Protein precipitation, solid-phase extraction for biological samples. Dilution in organic/aqueous solvents.Buffer exchange into volatile aqueous solutions (e.g., ammonium (B1175870) acetate).
Data Obtained Precise mass of the PROTAC, fragmentation pattern for structural confirmation, retention time.Mass of the intact ternary complex and sub-complexes, stoichiometry of binding, relative abundance of different species.
Strengths High sensitivity and specificity for quantification, detailed structural information from fragmentation.Provides direct evidence of ternary complex formation, allows for the study of binding stoichiometry and cooperativity.
Limitations Does not provide information on non-covalent interactions (ternary complex is disrupted).Lower sensitivity for quantification compared to LC-MS/MS, requires careful sample preparation to maintain native interactions.

Predicted Mass Spectrometry Fragmentation of this compound Containing PROTACs

While specific experimental data for PROTACs containing the this compound linker is not widely available in the public domain, the fragmentation pattern can be predicted based on the well-established fragmentation of its constituent parts: the polyethylene (B3416737) glycol (PEG) chain and the terminal aldehyde groups.

Predicted Fragmentation Pathways:

Under collision-induced dissociation (CID) in positive ion mode, the following fragmentation patterns are anticipated:

  • Cleavage of the PEG Linker: The PEG backbone is expected to undergo characteristic cleavage, resulting in the neutral loss of ethylene (B1197577) glycol units (C₂H₄O, 44.03 Da). This will produce a series of fragment ions separated by 44 Da.

  • α-Cleavage of the Aldehyde: Fragmentation adjacent to the carbonyl group of the aldehyde is a common pathway. This can result in the loss of a hydrogen radical (1 Da) or a formyl radical (CHO, 29 Da).

  • McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the cleavage of the Cα-Cβ bond and the formation of a neutral enol and a charged radical species.

Experimental Protocols

LC-MS/MS for PROTAC Characterization and Quantification

This protocol is adapted from established methods for the analysis of PROTACs in biological matrices.

1. Sample Preparation (from plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 50 µL of 50:50 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Full scan for initial characterization, followed by product ion scan (tandem MS) of the protonated molecular ion [M+H]⁺.
  • Collision Energy: Optimized for the specific PROTAC, typically in the range of 20-40 eV.
  • Data Analysis: The full scan will confirm the molecular weight. The product ion scan will provide the fragmentation pattern for structural confirmation. For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used.

Native MS for Ternary Complex Analysis

This protocol is based on established methods for studying PROTAC-mediated protein complexes.

1. Sample Preparation:

  • Incubate the target protein, E3 ligase, and the PROTAC in a volatile buffer such as 150 mM ammonium acetate, pH 7.4, for a defined period (e.g., 1-2 hours) at room temperature.
  • Typical concentrations are in the low micromolar range (e.g., 1-10 µM for each component).

2. Mass Spectrometry (MS):

  • Ionization Mode: Nano-electrospray ionization (nESI), positive mode.
  • Instrument Settings: Optimized for the transmission of large, non-covalent complexes. This includes increasing the pressure in the ion transfer optics and using lower desolvation temperatures and cone voltages to minimize in-source dissociation.
  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required to resolve the charge states of the large complexes.
  • Data Analysis: The resulting spectrum will show charge state envelopes for the individual proteins, binary complexes (Protein-PROTAC, E3-PROTAC), and the ternary complex. The mass of each species can be determined by deconvolution of the charge state envelope.

Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_nativems Native MS Workflow sample_prep_lcms Sample Preparation (e.g., Protein Precipitation) lc_separation Reverse-Phase LC Separation sample_prep_lcms->lc_separation esi_lcms Electrospray Ionization (Denaturing) lc_separation->esi_lcms ms_analysis_lcms MS Analysis (Full Scan) esi_lcms->ms_analysis_lcms cid Collision-Induced Dissociation (CID) ms_analysis_lcms->cid quantification Quantification (MRM) ms_analysis_lcms->quantification msms_analysis MS/MS Analysis (Product Ion Scan) cid->msms_analysis sample_prep_native Sample Preparation (Buffer Exchange to Volatile Buffer) incubation Incubation of Protein, E3, & PROTAC sample_prep_native->incubation nesi Nano-electrospray Ionization (Native Conditions) incubation->nesi ms_analysis_native High-Resolution MS Analysis nesi->ms_analysis_native deconvolution Deconvolution of Charge State Envelopes ms_analysis_native->deconvolution ternary_complex Ternary Complex Identification deconvolution->ternary_complex

Caption: Experimental workflows for LC-MS/MS and Native MS analysis of PROTACs.

fragmentation_pathway protac [PROTAC+H]+ peg_loss Loss of C2H4O (44 Da) protac->peg_loss PEG Cleavage h_loss Loss of H• (1 Da) protac->h_loss α-Cleavage cho_loss Loss of CHO• (29 Da) protac->cho_loss α-Cleavage fragment1 [M - 44 + H]+ peg_loss->fragment1 peg_loss2 Loss of C2H4O (44 Da) fragment1->peg_loss2 fragment2 [M - 88 + H]+ peg_loss2->fragment2 fragment3 [M - 1 + H]+ h_loss->fragment3 fragment4 [M - 29 + H]+ cho_loss->fragment4

Caption: Predicted fragmentation pathways for a this compound containing PROTAC.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of PROTACs.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure of the PROTAC and its interaction with target proteins.Provides atomic-level structural information.Requires larger amounts of pure sample, can be time-consuming.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (KD, ΔH, ΔS).Provides a complete thermodynamic profile of the binding event.Requires relatively large amounts of pure protein and ligand.
Surface Plasmon Resonance (SPR) Kinetics of binding (kon, koff) and binding affinity (KD).Real-time analysis of binding, high sensitivity.Requires immobilization of one of the binding partners, which can sometimes affect activity.
X-ray Crystallography High-resolution 3D structure of the PROTAC bound to its target or in the ternary complex.Provides the most detailed structural information.Requires the ability to crystallize the protein or complex, which can be challenging.

A Comparative Guide to NMR Spectroscopy for the Structural Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of Proteolysis Targeting Chimeras (PROTACs) in complex with their target protein and an E3 ligase is paramount for rational drug design. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—X-ray crystallography and mass spectrometry—for the structural elucidation of these ternary complexes. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical step in this process.[2] Elucidating the atomic-level details of this complex provides invaluable insights into the molecular interactions driving its formation and stability, guiding the optimization of PROTAC potency and selectivity.

Comparing the Tools: NMR, X-ray Crystallography, and Mass Spectrometry

The structural biologist's toolkit for studying PROTAC ternary complexes includes several powerful techniques, each with its own set of strengths and limitations. NMR spectroscopy, X-ray crystallography, and mass spectrometry are the most prominent methods employed.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry (Native MS)
Sample State SolutionCrystalline SolidGas Phase (from solution)
Information 3D structure, dynamics, binding interfaces, kinetics, thermodynamicsHigh-resolution 3D static structureStoichiometry, binding affinity (semi-quantitative), complex stability
Strengths - No crystallization required[]- Provides information on molecular dynamics and conformational changes in solution[][4]- Can study weak and transient interactions[4]- Can map binding interfaces and determine binding affinities[5]- Provides high, atomic-resolution structures[6]- Well-established technique- High-throughput screening capabilities- Requires small amounts of sample- Can analyze complex mixtures
Limitations - Limited to smaller proteins/complexes (typically < 50 kDa)[7]- Lower resolution than X-ray crystallography- Can be time-consuming- Requires well-ordered crystals, which can be difficult to obtain for large, flexible complexes[6]- Crystal packing can introduce artifacts not present in solution- Provides a static picture of the complex- Does not provide high-resolution structural information- Can be influenced by gas-phase artifacts

Delving Deeper: A Quantitative Look at Structural Data

While each technique provides valuable information, a direct comparison of the structural data they produce is essential for a comprehensive understanding. The following table presents a hypothetical comparative analysis of key structural parameters for a PROTAC ternary complex as determined by NMR, X-ray crystallography, and computational modeling.

ParameterNMR SpectroscopyX-ray CrystallographyComputational Modeling
Key Intermolecular Contacts Identification of residues at the protein-protein and protein-PROTAC interfaces through NOEs and chemical shift perturbations.[5]Direct visualization of hydrogen bonds, salt bridges, and van der Waals interactions at the interfaces.[6]Prediction of interaction hotspots and key residue contacts based on force fields.
PROTAC Conformation Ensemble of conformations in solution, highlighting flexibility.[8]Typically a single, well-defined conformation in the crystal lattice.[9]Predicted low-energy conformations.
Protein-Protein Interface Area Estimated from the residues showing significant chemical shift perturbations.Calculated from the solvent-accessible surface area buried upon complex formation.[9]Calculated from the predicted 3D model.
Interatomic Distances (<5 Å) Measured through Nuclear Overhauser Effect (NOE) experiments.[10][11]Precisely determined from the electron density map.[12]Predicted based on the modeled structure.

Experimental Protocols: A Step-by-Step Guide to NMR Analysis

Characterizing a PROTAC ternary complex by NMR spectroscopy involves a multi-stage process, from sample preparation to the final structure calculation.

I. Sample Preparation
  • Protein Expression and Purification: The target protein and the E3 ligase (or its substrate-binding domain) are typically expressed in E. coli using minimal media supplemented with stable isotopes such as ¹⁵N and/or ¹³C.[7] This isotopic labeling is crucial for resolving spectral overlap in larger molecules.[7]

  • PROTAC Synthesis: The PROTAC molecule is chemically synthesized and purified.

  • Complex Formation: The ternary complex is formed by titrating the PROTAC and one protein partner into a solution of the other isotopically labeled protein. The formation of the complex is monitored by NMR, typically using ¹H-¹⁵N HSQC spectra.[13]

  • NMR Sample Optimization: The final NMR sample should be in a suitable buffer at a concentration typically between 0.1 and 0.5 mM.[7] The sample should be stable for the duration of the NMR experiments, which can take several days.[7]

II. NMR Data Acquisition

A suite of multidimensional NMR experiments is required to obtain the necessary structural information.[14]

  • ¹H-¹⁵N HSQC: Used to monitor protein folding and complex formation, and to identify residues at the binding interfaces through chemical shift perturbations (CSPs).[5]

  • Triple-resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): Used for the sequential assignment of the protein backbone resonances.[15]

  • NOESY Experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): Provide through-space correlations between protons that are close in space (< 5-6 Å), which are used to generate distance restraints for structure calculation.[5]

  • Residual Dipolar Couplings (RDCs): Provide long-range orientational information, which is particularly valuable for defining the relative orientation of the two proteins in the complex.[5]

III. Data Processing and Structure Calculation
  • Data Processing: The raw NMR data (Free Induction Decays - FIDs) are processed using software such as TopSpin or NMRPipe to generate frequency-domain spectra.[16]

  • Resonance Assignment: The chemical shifts of the backbone and sidechain atoms are assigned to specific residues in the protein sequence.[15]

  • Restraint Generation: NOE cross-peaks are identified and converted into upper distance limits. RDCs are used to generate orientational restraints.[4]

  • Structure Calculation: The experimental restraints are used in conjunction with molecular dynamics-based software (e.g., XPLOR-NIH, CYANA, or Rosetta) to calculate an ensemble of 3D structures that are consistent with the experimental data.[17]

  • Structure Validation: The quality of the calculated structures is assessed using a variety of statistical parameters.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degraded_Target Degraded Target Proteasome->Degraded_Target Degradation

PROTAC Mechanism of Action

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Protein_Expression Isotope-labeled Protein Expression Complex_Formation Ternary Complex Formation Protein_Expression->Complex_Formation PROTAC_Synthesis PROTAC Synthesis PROTAC_Synthesis->Complex_Formation Sample_Optimization NMR Sample Optimization Complex_Formation->Sample_Optimization HSQC 1H-15N HSQC Sample_Optimization->HSQC Triple_Resonance Triple Resonance Experiments HSQC->Triple_Resonance NOESY NOESY Experiments Triple_Resonance->NOESY RDC RDC Measurement NOESY->RDC Data_Processing Data Processing RDC->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Restraint_Generation Restraint Generation Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation & Validation Restraint_Generation->Structure_Calculation

NMR Experimental Workflow

Conclusion

NMR spectroscopy is a powerful and versatile tool for the structural characterization of PROTAC ternary complexes. Its ability to study these systems in solution, providing insights into their dynamic nature, makes it highly complementary to the high-resolution static pictures provided by X-ray crystallography and the high-throughput screening capabilities of mass spectrometry. By carefully selecting the appropriate analytical techniques and integrating the data from multiple sources, researchers can gain a comprehensive understanding of the structural basis of PROTAC-mediated protein degradation, paving the way for the design of more effective and selective therapeutics.

References

Measuring the Dance of Three: A Guide to Isothermal Titration Calorimetry for PROTAC Ternary Complex Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the formation of the PROTAC ternary complex is paramount. This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for measuring the binding of these critical complexes, supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The cornerstone of their mechanism is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. The stability and cooperativity of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[1][2] Therefore, precise measurement of the binding affinities within this three-body system is essential for the rational design and optimization of effective PROTAC degraders.

Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for the thermodynamic characterization of biomolecular interactions, offering a direct, in-solution measurement of binding affinity (KD), stoichiometry (n), and the associated enthalpy (ΔH) and entropy (ΔS) changes.[3][4][5] This guide will delve into the application of ITC for PROTAC ternary complex analysis, compare it with other prevalent methods such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), and provide the necessary experimental frameworks to empower researchers in their drug discovery endeavors.

The PROTAC Mechanism: A Ternary Complex Affair

The formation of a productive ternary complex is the linchpin of PROTAC activity. As illustrated below, the PROTAC molecule acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

Figure 1. The mechanism of action for a PROTAC, highlighting the formation of the ternary complex leading to target protein ubiquitination and subsequent degradation by the proteasome.

Comparative Analysis of Biophysical Techniques

While ITC provides a comprehensive thermodynamic profile of binding events, other techniques offer complementary information and may be more suitable for specific applications, such as high-throughput screening. The choice of method often depends on factors like throughput requirements, sample consumption, and the specific kinetic or thermodynamic information desired.[1][6][7]

TechniquePrincipleInformation ProvidedThroughputSample ConsumptionKey AdvantagesKey Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKD, ΔH, ΔS, Stoichiometry (n)LowHighLabel-free, in-solution, direct measurement of thermodynamics.[1][3]Low throughput, high sample requirement, sensitive to buffer mismatch.[1][3]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surfaceKD, kon, koffMediumLowReal-time kinetics, high sensitivity, label-free.[1][8][9]Requires immobilization of one binding partner, which may affect activity; potential for mass transport artifacts.[6]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tipKD, kon, koffHighLowReal-time kinetics, high throughput, dip-and-read format.[6][10]Requires immobilization, less sensitive than SPR.[6]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon bindingKDHighLowHomogeneous assay, suitable for HTS.[3][11]Requires fluorescent labeling, potential for artifacts from compound fluorescence.[12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore upon bindingKDHighLowHomogeneous assay, high sensitivity.Requires labeling of both binding partners.

Table 1. Comparison of biophysical techniques for characterizing PROTAC ternary complex formation.

Quantitative Data Comparison: The MZ1 Case Study

MZ1 is a well-characterized PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade bromodomain-containing protein 4 (BRD4).[6][10][12] The binding affinities for the binary and ternary complexes involving MZ1 have been determined by multiple biophysical techniques, providing a valuable dataset for comparison.

InteractionTechniqueKD (nM)Cooperativity (α)Reference
Binary: MZ1 to VHL ITC66-[6][10]
SPR29-[6][10]
Binary: MZ1 to BRD4BD2 ITC4-[6][10]
SPR1-[6][10]
Ternary: VHL-MZ1-BRD4BD2 ITC415[6]
SPR-26[6]

Table 2. Comparison of binding affinities and cooperativity for the PROTAC MZ1 determined by ITC and SPR. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary).[13] A value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

The following protocol outlines a general procedure for measuring binary and ternary complex formation using ITC.

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.

Materials:

  • Purified target protein (e.g., BRD4BD2)

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PROTAC of interest (e.g., MZ1)

  • ITC instrument

  • Dialysis buffer (ensure all components are in a precisely matched buffer)

ITC_Workflow cluster_binary Part 1: Binary Interactions cluster_ternary Part 2: Ternary Interaction cluster_analysis Part 3: Cooperativity Calculation A1 Prepare E3 ligase in ITC cell (10-20 µM) A2 Prepare PROTAC in syringe (10-20x excess) A1->A2 A3 Titrate PROTAC into E3 ligase A2->A3 A4 Analyze data for KD1 (PROTAC-E3) A3->A4 D1 Calculate α = KD1 / KD,ternary A4->D1 B1 Prepare Target Protein in ITC cell (10-20 µM) B2 Prepare PROTAC in syringe (10-20x excess) B1->B2 B3 Titrate PROTAC into Target Protein B2->B3 B4 Analyze data for KD2 (PROTAC-POI) B3->B4 C1 Prepare E3 ligase + saturating Target Protein in cell C2 Prepare PROTAC in syringe (10-20x excess) C3 Titrate PROTAC into pre-formed binary complex C4 Analyze data for KD,ternary C4->D1

Figure 2. A generalized workflow for determining PROTAC binary and ternary binding affinities and cooperativity using Isothermal Titration Calorimetry (ITC).

Protocol:

Part 1: Determining Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.[14]

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[14]

    • Perform the titration by injecting the PROTAC into the E3 ligase solution.

    • Analyze the resulting data using a one-site binding model to determine KD1.[14]

  • PROTAC to Target Protein (KD2):

    • Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.

    • Perform the titration and analyze the data to determine KD2.[14]

Part 2: Determining Ternary Binding Affinity (KD,ternary)

  • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure the majority of the E3 ligase is in a binary complex.[14]

  • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.[14]

  • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

  • Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).[14]

Part 3: Data Analysis and Cooperativity Calculation

  • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[14]

Troubleshooting ITC Experiments:

  • Large Heats of Dilution: Ensure precise buffer matching for all components. A control titration of the ligand into the buffer alone can be performed and subtracted from the experimental data.[14]

  • No or Weak Signal: The binding affinity may be too low for ITC detection. Consider using a more sensitive technique like SPR.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase onto a suitable sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and KD,binary.[14]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (kon,ternary, koff,ternary, KD,ternary).[14]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = KD,binary / KD,ternary.[14]

Conclusion

The formation of a stable and cooperative ternary complex is a critical prerequisite for the successful degradation of a target protein by a PROTAC. Isothermal Titration Calorimetry provides an invaluable tool for the in-depth thermodynamic characterization of these interactions, offering direct measurement of binding affinities and the thermodynamic forces driving complex formation. While ITC is a lower-throughput technique requiring significant sample quantities, the richness of the data it provides is unparalleled for understanding the structure-activity relationship of PROTACs.

For higher throughput needs, techniques like SPR and BLI offer powerful alternatives for measuring binding kinetics and affinities. Ultimately, a multi-faceted approach, leveraging the strengths of different biophysical methods, will provide the most comprehensive understanding of PROTAC-induced ternary complex formation and pave the way for the development of next-generation protein degraders. By carefully selecting the appropriate techniques and meticulously executing the experimental protocols, researchers can gain the crucial insights needed to accelerate their drug discovery programs.

References

A Researcher's Guide to Cellular Assays for Confirming Target Degradation by PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the effective degradation of a target protein is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of commonly used cellular assays, offering insights into their principles, protocols, and the quantitative data they generate. Our aim is to equip you with the knowledge to select the most appropriate assays for your research needs and to effectively interpret the resulting data.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest.[1] This mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which can be quantified using various cellular assays.[1]

Comparative Analysis of Key Cellular Assays

The selection of an appropriate assay depends on several factors, including the specific research question, required throughput, and available resources. Below is a comparison of the most widely used methods.

Assay Principle Throughput Key Parameters Advantages Disadvantages
Western Blot Size-based separation of proteins followed by antibody-based detection.[1]LowDC50, Dmax[3]Gold standard, provides molecular weight information, widely accessible.[1][4]Low throughput, semi-quantitative, requires high-quality antibodies.[4]
In-Cell Western (ICW) / Immunofluorescence Antibody-based detection of target protein in fixed and permeabilized cells in a microplate format.[4]Medium to HighDC50, DmaxHigher throughput than traditional Western blots, quantitative.[4]Requires high-quality antibodies, potential for artifacts from fixation and permeabilization.[4][5]
HiBiT Lytic Detection Assay A luminescent assay based on the complementation of a small 11-amino-acid tag (HiBiT) with a larger LgBiT protein to form a functional luciferase.[6][7]HighDC50, Dmax, Degradation Rate[6]Highly sensitive, quantitative, amenable to high-throughput screening, can be used for kinetic studies.[6][7]Requires CRISPR/Cas9-mediated tagging of the target protein.[6]
NanoBRET™ Target Engagement & Ternary Complex Assays Bioluminescence Resonance Energy Transfer (BRET) to measure target engagement and formation of the ternary complex in live cells.[8][9]HighTarget Occupancy, Ternary Complex FormationReal-time measurements in live cells, provides mechanistic insights.[8][10]Requires genetic modification of cells to express tagged proteins.[9]
Flow Cytometry Measures protein levels in individual cells using fluorescently labeled antibodies.[11]HighPercentage of cells with degraded targetHigh-throughput, single-cell analysis, can be multiplexed.[11]Indirect measurement of protein levels, requires cell surface or intracellular staining protocols.

Key Parameters:

  • DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.[3]

  • Dmax: The maximal level of target protein degradation achieved.[3]

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in PROTAC-mediated degradation and the assays used to measure it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis or Fixation B->C D 4. Protein Quantification/ Detection C->D E 5. Data Analysis D->E F DC50 & Dmax Determination E->F

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Here, we provide standardized protocols for some of the most common assays.

Western Blot for Target Degradation

This protocol outlines the fundamental steps for assessing PROTAC-induced protein degradation using Western blotting.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[2]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[1]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

HiBiT Lytic Detection Assay

This protocol describes a high-throughput method for quantifying target protein degradation using the HiBiT system.[6]

Materials:

  • CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein

  • LgBiT protein

  • Nano-Glo® HiBiT® Lytic Buffer and Substrate

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a white assay plate and incubate overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and incubate for the desired time.

  • Lytic Reagent Preparation: Prepare the Nano-Glo® HiBiT® Lytic Reagent by mixing the buffer, substrate, and LgBiT protein according to the manufacturer's instructions.[12]

  • Lysis and Luminescence Measurement: Add the lytic reagent to each well, mix on a plate shaker for 10 minutes to induce cell lysis and allow the luminescent signal to stabilize.[12] Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

NanoBRET™ Ternary Complex Formation Assay

This protocol details how to measure the formation of the ternary complex in live cells using NanoBRET™ technology.[8][13]

Materials:

  • Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC compound

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Preparation: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase constructs. Plate the cells in an appropriate assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • BRET Measurement: Measure the NanoBRET™ signal using a plate reader equipped with the appropriate filters for donor and acceptor emission. An increase in the BRET signal indicates the proximity of the NanoLuc® and HaloTag® fusions, signifying the formation of the ternary complex.[13]

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

The robust characterization of PROTACs is essential for their successful development as therapeutic agents. The cellular assays described in this guide provide a powerful toolkit for researchers to confirm target degradation, elucidate the mechanism of action, and optimize the potency and efficacy of their PROTAC molecules. By carefully selecting and executing these assays, researchers can gain a comprehensive understanding of their compounds' performance in a cellular context, paving the way for the next generation of targeted protein degraders.

References

A Comparative Guide to PROTAC Linkers: Unveiling the Potency of PEGylated vs. Alkyl Tethers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment of the degradation machinery, the linker connecting these two moieties plays a pivotal role in dictating the overall potency and efficacy of the PROTAC. This guide provides a comprehensive comparison of two common linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, such as Cho-C-peg2-C-cho, and traditional alkyl linkers, with a focus on their impact on PROTAC performance.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] The composition, length, and flexibility of the linker can significantly affect a PROTAC's physicochemical properties, including solubility and cell permeability, and ultimately its degradation efficiency, as measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3][4]

Core Comparison: this compound (PEG Linker) vs. Alkyl Linker

This comparison focuses on the distinct characteristics of PEG-based linkers, exemplified by structures like this compound, and simple alkyl chain linkers. While direct comparative data for a specific "this compound" linker is not available in the reviewed literature, the general properties and performance of PEG linkers versus alkyl linkers are well-documented and provide a strong basis for this analysis.

Physicochemical Properties:

  • PEG Linkers (e.g., this compound): These linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity. This increased polarity generally improves the aqueous solubility of the PROTAC molecule, which can be advantageous for formulation and bioavailability.[5] However, excessive hydrophilicity can sometimes negatively impact cell permeability. The flexible nature of PEG chains allows the PROTAC to adopt various conformations, which can be beneficial for forming a productive ternary complex.

  • Alkyl Linkers: These are simple hydrocarbon chains that are more hydrophobic in nature. This hydrophobicity can enhance cell permeability through passive diffusion across the lipid bilayer but may lead to reduced aqueous solubility, potentially causing issues with aggregation and formulation.

Data Presentation: Impact of Linker Composition on PROTAC Potency

The following tables summarize quantitative data from studies comparing the effects of PEG and alkyl linkers on the degradation of key therapeutic targets.

Table 1: Comparison of Linker Effects on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC AAlkyl>1000<20Varies
PROTAC BPEG250055Varies
PROTAC CPEG425070Varies

Table 2: Comparison of Linker Effects on BTK Degradation

PROTAC Linker CompositionPotencyRationaleReference
< 4 PEG unitsImpairedSteric repulsion hindering ternary complex formation
≥ 4 PEG unitsPotentFavorable conformation for ternary complex formation

Table 3: Comparison of Linker Effects on CRBN Degradation

Linker CompositionDegradation ActivityReference
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound or Alkyl Linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow start Start: PROTAC Design (Linker Selection) synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture & Treatment with PROTAC synthesis->cell_culture ternary_complex Ternary Complex Formation Assay (e.g., SPR, NanoBRET) synthesis->ternary_complex western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_culture->western_blot viability_assay Cell Viability Assay (IC50) cell_culture->viability_assay data_analysis Data Analysis & Structure-Activity Relationship (SAR) western_blot->data_analysis viability_assay->data_analysis ternary_complex->data_analysis optimization Linker Optimization data_analysis->optimization

References

The Impact of Linker Composition on PROTAC Permeability and Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides an objective comparison of how different linker compositions—primarily polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid structures—affect the permeability and solubility of PROTACs, supported by experimental data and detailed protocols.

The journey of a PROTAC to its intracellular target is fraught with obstacles, most notably the cell membrane. A successful PROTAC must possess sufficient permeability to cross this lipid bilayer and adequate solubility to remain available in the aqueous environment of the cytosol. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in governing these crucial pharmacokinetic properties.[][2]

Comparative Analysis of Linker Performance

The choice of linker can dramatically alter a PROTAC's ability to navigate the cellular environment. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in the warheads, E3 ligase ligands, and specific experimental conditions.

Permeability Data

Permeability is a key factor in determining the oral bioavailability and cellular uptake of PROTACs.[3] It is commonly assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell assay for a more comprehensive evaluation that includes active transport and efflux.

Table 1: Impact of Linker Composition on PROTAC Permeability

PROTAC System (Target-Linker-E3 Ligase)Linker TypeLinker Length/CompositionPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Efflux Ratio (B-A/A-B)Reference
BRD4-Alkyl-CRBNAlkyl8 atoms1.50.82.1[4]
BRD4-PEG-CRBNPEG8 atoms (PEG2)2.81.21.5[4]
BRD4-Rigid-CRBNRigid (Piperazine)8 atoms2.11.01.8
AR-Alkyl-VHLAlkyl12 atoms0.90.53.5
AR-PEG-VHLPEG12 atoms (PEG3)1.80.92.0
ERK5-Alkyl-VHLAlkyl8 atoms0.1--
ERK5-PEG-VHLPEG8 atoms (PEG2)2.5--
ERK5-Rigid-VHLRigid (Piperidine)8 atoms1.2--

Note: '-' indicates data not available.

Generally, PROTACs with PEG linkers tend to exhibit higher permeability in PAMPA assays compared to their alkyl counterparts, which can be attributed to the increased polarity and potential for intramolecular hydrogen bonding that can shield polar surface area. However, in cell-based assays like Caco-2, the impact of active transport and efflux can alter these trends. Rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can offer a balance between the hydrophobicity of alkyl chains and the hydrophilicity of PEG linkers, often resulting in favorable permeability profiles.

Solubility Data

Aqueous solubility is critical for the absorption, distribution, and formulation of PROTACs. Poor solubility can lead to inaccurate in vitro data and low bioavailability. Solubility is typically measured as either kinetic or thermodynamic solubility.

Table 2: Impact of Linker Composition on PROTAC Solubility

PROTAC System (Target-Linker-E3 Ligase)Linker TypeLinker Length/CompositionKinetic Solubility (μM)Thermodynamic Solubility (μM)Reference
BRD4-Alkyl-CRBNAlkyl8 atoms2515
BRD4-PEG-CRBNPEG8 atoms (PEG2)8065
BRD4-Rigid-CRBNRigid (Piperazine)8 atoms6050
AR-Alkyl-VHLAlkyl12 atoms158
AR-PEG-VHLPEG12 atoms (PEG3)5040
General PROTACsAlkylVariousGenerally lower-
General PROTACsPEGVariousGenerally higher-
General PROTACsRigid (Piperazine)VariousCan be improved-

Note: '-' indicates data not available.

The inclusion of hydrophilic PEG linkers generally enhances the aqueous solubility of PROTACs compared to more hydrophobic alkyl linkers. Rigid linkers containing basic nitrogen atoms, such as piperazine, can be protonated at physiological pH, which can significantly improve solubility.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Principle: A PROTAC solution is placed in a donor well, and its diffusion across a lipid-infused artificial membrane to an acceptor well is measured over time.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for quantification

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.

  • Add 150 µL of the PROTAC solution (typically 10 µM in PBS with a final DMSO concentration of ≤1%) to the donor wells.

  • Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.

  • Incubate the plate assembly at room temperature for 4-18 hours.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.

Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is used to assess the bidirectional transport of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the A-B (apical to basolateral) permeability assay, add the PROTAC solution (typically 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

  • For the B-A (basolateral to apical) permeability assay, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both chambers and analyze the PROTAC concentration by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Kinetic and Thermodynamic Solubility Assays

These assays determine the concentration at which a PROTAC remains in solution under different conditions.

Principle:

  • Kinetic Solubility: A supersaturated solution is created by adding a concentrated DMSO stock of the PROTAC to an aqueous buffer, and the amount that remains in solution after a short equilibration time is measured.

  • Thermodynamic Solubility: An excess of the solid PROTAC is equilibrated with an aqueous buffer for an extended period to reach a true equilibrium, and the concentration of the dissolved compound is measured.

Materials:

  • PROTAC (as DMSO stock for kinetic, as solid for thermodynamic)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates

  • Plate shaker

  • Filtration or centrifugation system

  • Detection method (e.g., UV-Vis spectrophotometry, LC-MS/MS)

Procedure (Kinetic Solubility):

  • Add a small volume of a high-concentration PROTAC stock solution in DMSO to the aqueous buffer in a 96-well plate.

  • Shake the plate for 1-2 hours at room temperature.

  • Filter or centrifuge the samples to remove any precipitate.

  • Determine the concentration of the dissolved PROTAC in the filtrate/supernatant.

Procedure (Thermodynamic Solubility):

  • Add an excess of the solid PROTAC to the aqueous buffer.

  • Shake the suspension for 24-48 hours at a constant temperature.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Determine the concentration of the dissolved PROTAC.

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.

PROTAC_Permeability_Factors cluster_linker Linker Composition cluster_properties Physicochemical Properties Linker Linker Properties TPSA TPSA Linker->TPSA HBD H-Bond Donors Linker->HBD Flexibility Flexibility Linker->Flexibility PEG PEG Linker Solubility Solubility PEG->Solubility Increases PEG->TPSA Increases Alkyl Alkyl Chain Alkyl->Solubility Decreases Alkyl->TPSA Decreases Rigid Rigid Linker Rigid->Flexibility Decreases Conformation 3D Conformation Rigid->Conformation Constrains Permeability Permeability Solubility->Permeability Influences TPSA->Permeability Decreases HBD->Permeability Decreases Flexibility->Conformation Conformation->Permeability Impacts (Chameleon Effect)

Caption: Factors influencing PROTAC permeability and solubility.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_start Prepare Acceptor and Donor Plates pampa_coat Coat Donor Membrane with Lipid pampa_start->pampa_coat pampa_add Add PROTAC to Donor Well pampa_coat->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_analyze Analyze Donor and Acceptor Wells (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_seed Seed and Differentiate Caco-2 Cells (21 days) caco2_teer Verify Monolayer Integrity (TEER) caco2_seed->caco2_teer caco2_add Add PROTAC to Apical or Basolateral Chamber caco2_teer->caco2_add caco2_incubate Incubate (2 hours) caco2_add->caco2_incubate caco2_analyze Analyze Both Chambers (LC-MS/MS) caco2_incubate->caco2_analyze caco2_calc Calculate Papp and Efflux Ratio caco2_analyze->caco2_calc

Caption: Workflow for PAMPA and Caco-2 permeability assays.

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility ks_start Add DMSO Stock to Buffer ks_shake Shake (1-2 hours) ks_start->ks_shake ks_separate Remove Precipitate ks_shake->ks_separate ks_analyze Analyze Supernatant ks_separate->ks_analyze ts_start Add Excess Solid to Buffer ts_shake Shake (24-48 hours) ts_start->ts_shake ts_separate Remove Undissolved Solid ts_shake->ts_separate ts_analyze Analyze Supernatant ts_separate->ts_analyze

Caption: Workflow for kinetic and thermodynamic solubility assays.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its composition having a profound impact on both permeability and solubility. While PEG linkers can enhance solubility and, in some cases, passive permeability, alkyl linkers offer a more hydrophobic alternative that can also improve membrane passage, albeit sometimes at the cost of solubility. Rigid linkers provide a means to balance these properties and can confer conformational rigidity that may be beneficial for ternary complex formation. The choice of linker is not a one-size-fits-all decision and must be empirically determined for each PROTAC system. A systematic evaluation of a diverse set of linkers, using the standardized assays outlined in this guide, is essential for the successful development of orally bioavailable and efficacious PROTAC therapeutics.

References

Validating Ternary Complex Formation: A Comparative Guide for Novel Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in the development of novel bifunctional molecules, such as the hypothetical "Cho-C-peg2-C-cho," is the rigorous validation of their ability to induce and stabilize a ternary complex, typically involving a target protein and an E3 ubiquitin ligase. This guide provides a comparative overview of key experimental techniques to quantitatively and qualitatively assess ternary complex formation, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methods for their specific needs.

The formation of a stable ternary complex is a cornerstone for the efficacy of proteolysis-targeting chimeras (PROTACs) and other similar molecular entities.[1] The stability and kinetics of this complex directly influence the efficiency of subsequent biological events, such as ubiquitination and protein degradation.[2][3] Therefore, a multi-faceted approach employing both biophysical and cell-based assays is recommended for a thorough characterization.

Biophysical Assays for In Vitro Characterization

Biophysical assays are indispensable for providing direct, quantitative measurements of the binding affinities, kinetics, and thermodynamics of ternary complex formation using purified proteins.[4][5]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[6] This allows for the determination of association (k_on) and dissociation (k_off) rates, as well as the equilibrium dissociation constant (K_D).[2]

Data Presentation:

ParameterDescriptionTypical Values
K_D (binary) Dissociation constant for the binding of the bifunctional molecule to the target protein or E3 ligase alone.nM to µM range
K_D (ternary) Dissociation constant for the formation of the ternary complex.pM to nM range
k_on Association rate constant.10³ to 10⁷ M⁻¹s⁻¹
k_off Dissociation rate constant.10⁻⁵ to 10⁻¹ s⁻¹
Cooperativity (α) A measure of the synergistic effect of the two proteins binding to the bifunctional molecule. Calculated as the ratio of binary to ternary K_D values.[7]α > 1: Positive cooperativityα < 1: Negative cooperativityα = 1: No cooperativity

Experimental Protocol:

  • Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the SPR sensor chip.[8]

  • Binary Interaction Analysis: Increasing concentrations of the bifunctional molecule are injected over the immobilized protein to determine the binary binding kinetics and affinity.[3]

  • Ternary Complex Formation: A pre-incubated mixture of the bifunctional molecule and the second protein partner (the target protein) is injected over the immobilized E3 ligase.[8][9]

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to extract kinetic and affinity constants.[2][10]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify Target Protein & E3 Ligase Immobilization Immobilize E3 Ligase on Sensor Chip Protein_Purification->Immobilization Ternary_Binding Inject Pre-mixed This compound + Target Protein (Analyte 2) Protein_Purification->Ternary_Binding Molecule_Prep Prepare this compound Binary_Binding Inject this compound (Analyte 1) Molecule_Prep->Binary_Binding Molecule_Prep->Ternary_Binding Immobilization->Binary_Binding Measure Binary Interaction Immobilization->Ternary_Binding Measure Ternary Interaction Regeneration Regenerate Chip Surface Binary_Binding->Regeneration Sensorgram Generate Sensorgrams Ternary_Binding->Sensorgram Regeneration->Ternary_Binding Fitting Fit Data to Binding Models Sensorgram->Fitting Results Determine KD, kon, koff, α Fitting->Results

Workflow for SPR-based analysis of ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[11][12] It is considered the gold standard for determining binding affinity and stoichiometry.[13]

Data Presentation:

ParameterDescriptionTypical Values
K_D Dissociation constant.nM to µM range
n Stoichiometry of binding.Typically ~1 for a 1:1:1 complex
ΔH Enthalpy change of binding.Can be positive (endothermic) or negative (exothermic)
ΔS Entropy change of binding.Calculated from ΔG and ΔH
ΔG Gibbs free energy change.Calculated from K_D

Experimental Protocol:

  • Sample Preparation: The purified protein (e.g., E3 ligase) is placed in the sample cell, and the bifunctional molecule is loaded into the injection syringe.[14] For ternary complex analysis, the cell contains the E3 ligase, and the syringe contains a pre-mixed solution of the bifunctional molecule and the target protein.[9]

  • Titration: The syringe content is titrated into the sample cell in a series of small injections.[10]

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the injectant to the sample, and the resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[12]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Purification Purify Proteins Buffer_Matching Dialyze all components in identical buffer Protein_Purification->Buffer_Matching Molecule_Prep Prepare this compound Molecule_Prep->Buffer_Matching Cell_Loading Load E3 Ligase into Sample Cell Buffer_Matching->Cell_Loading Syringe_Loading Load Pre-mixed This compound + Target Protein into Syringe Buffer_Matching->Syringe_Loading Titration Titrate Syringe into Cell Cell_Loading->Titration Syringe_Loading->Titration Thermogram Generate Thermogram Titration->Thermogram Integration Integrate Peak Areas Thermogram->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Workflow for ITC-based analysis of ternary complex formation.

Fluorescence Polarization (FP)

FP measures changes in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15] It is a solution-based, homogeneous assay suitable for high-throughput screening.

Data Presentation:

ParameterDescriptionTypical Values
K_D Dissociation constant.nM to µM range
IC₅₀ Concentration of an unlabeled competitor required to displace 50% of the fluorescent probe.Varies depending on assay conditions

Experimental Protocol:

  • Probe Labeling: A fluorescent probe is designed, often a small molecule that binds to either the target protein or the E3 ligase.

  • Binary Assay: The fluorescent probe is incubated with its protein partner, and the polarization is measured. A competitive FP assay can be performed by titrating in the unlabeled bifunctional molecule to determine its binary binding affinity.[16]

  • Ternary Assay: To measure ternary complex formation, the fluorescent probe is incubated with its protein partner and a constant, saturating concentration of the bifunctional molecule. The third component (the other protein) is then titrated in.[15][17]

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrated component, and the data is fitted to a binding curve to determine the K_D.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_fp FP Assay cluster_analysis Data Analysis Probe_Prep Prepare Fluorescent Probe Plate_Setup Add Probe, Proteins, and This compound to Plate Probe_Prep->Plate_Setup Protein_Prep Purify Proteins Protein_Prep->Plate_Setup Molecule_Prep Prepare this compound Molecule_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plotting Plot Polarization vs. Concentration Measurement->Plotting Fitting Fit Data to Binding Curve Plotting->Fitting Results Determine KD or IC₅₀ Fitting->Results

Workflow for FP-based analysis of ternary complex formation.

Cell-Based Assays for In-Cellulo Validation

Cell-based assays are crucial for confirming that ternary complex formation occurs within the physiological context of a living cell.[18]

NanoBRET/FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays that measure the transfer of energy from a donor molecule to an acceptor molecule when they are in close proximity.[7][19] In the context of ternary complex validation, one protein is fused to a donor (e.g., NanoLuc luciferase for NanoBRET) and the other to an acceptor (e.g., HaloTag for NanoBRET).[19]

Data Presentation:

ParameterDescriptionTypical Values
EC₅₀ The concentration of the bifunctional molecule that produces 50% of the maximum BRET/FRET signal.nM to µM range
BRET/FRET Ratio The ratio of acceptor emission to donor emission, indicating the extent of complex formation.Varies depending on the system

Experimental Protocol:

  • Cell Line Engineering: Cells are engineered to express the target protein fused to a donor and the E3 ligase fused to an acceptor.[19]

  • Cell Plating and Treatment: The engineered cells are plated in a microplate and treated with a range of concentrations of the bifunctional molecule.

  • Lysis and Substrate Addition (for NanoBRET): For NanoBRET, cells are lysed, and the luciferase substrate is added. For FRET, live-cell imaging can be performed.

  • Signal Detection: The emissions from the donor and acceptor are measured using a plate reader.

  • Data Analysis: The BRET/FRET ratio is calculated and plotted against the concentration of the bifunctional molecule to determine the EC₅₀.

Experimental Workflow:

BRET_Workflow cluster_prep Preparation cluster_assay NanoBRET Assay cluster_analysis Data Analysis Cell_Engineering Create Cell Line Expressing Donor-Target & Acceptor-E3 Cell_Culture Culture and Plate Cells Cell_Engineering->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Lysis_Substrate Lyse Cells and Add Substrate Treatment->Lysis_Substrate Measurement Measure Donor and Acceptor Emission Lysis_Substrate->Measurement Ratio_Calculation Calculate BRET Ratio Measurement->Ratio_Calculation Plotting Plot Ratio vs. Concentration Ratio_Calculation->Plotting Fitting Fit Dose-Response Curve Plotting->Fitting Results Determine EC₅₀ Fitting->Results

Workflow for NanoBRET-based analysis of ternary complex formation.

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to study protein-protein interactions in cells.[7] It involves using an antibody to pull down a protein of interest and then using western blotting to detect any interacting partners.

Data Presentation:

ParameterDescription
Band Intensity The intensity of the western blot band for the co-immunoprecipitated protein, indicating the relative amount of ternary complex formed.

Experimental Protocol:

  • Cell Treatment and Lysis: Cells are treated with the bifunctional molecule and then lysed under non-denaturing conditions to preserve protein interactions.[20]

  • Immunoprecipitation: An antibody specific to one of the proteins in the complex (e.g., the target protein) is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured on beads.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.[20]

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein in the complex (e.g., the E3 ligase) to detect its presence.

Experimental Workflow:

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cell_Culture Culture Cells Treatment Treat with this compound Cell_Culture->Treatment Lysis Lyse Cells Treatment->Lysis Antibody_Incubation Incubate Lysate with Primary Antibody (e.g., anti-Target) Lysis->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probing Probe with Secondary Antibody (e.g., anti-E3 Ligase) Western_Blot->Probing Imaging Detect Signal Probing->Imaging

Workflow for Co-IP and Western Blot analysis.

Comparison of Techniques

TechniqueThroughputQuantitativeIn Vitro/In CelluloKey AdvantagesKey Limitations
SPR MediumYesIn VitroReal-time kinetics, label-freeRequires specialized equipment, protein immobilization can affect activity
ITC LowYesIn VitroGold standard for thermodynamics, label-free, solution-basedRequires large amounts of pure protein, low throughput
FP HighYesIn VitroHomogeneous, high-throughput, solution-basedRequires a fluorescent probe, limited by the size difference between bound and unbound states
NanoBRET/FRET HighSemi-quantitativeIn CelluloMeasures proximity in live cells, high sensitivityRequires genetic engineering of cells, potential for artifacts from overexpression
Co-IP LowQualitative/Semi-quantitativeIn CelluloDetects endogenous interactions, widely accessibleProne to false positives/negatives, non-quantitative

Conclusion

The validation of ternary complex formation is a critical and multi-step process in the development of bifunctional molecules like "this compound." A combination of biophysical techniques such as SPR and ITC is essential for a detailed in vitro characterization of the binding events, providing crucial data on affinity, kinetics, and thermodynamics. These findings should be complemented with cell-based assays like NanoBRET and Co-IP to confirm that the molecule effectively induces the formation of the ternary complex within a cellular environment. By employing a strategic and orthogonal set of assays, researchers can build a comprehensive understanding of their molecule's mechanism of action and confidently advance the most promising candidates in the drug discovery pipeline.

References

comparative study of flexible versus rigid linkers in PROTAC development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the linker connecting the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.

The linker is not a mere spacer but an active component that influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[2][3]

Comparative Analysis of Linker Types

PROTAC linkers are broadly categorized as flexible or rigid, each with distinct characteristics that impact PROTAC performance.

Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer significant conformational freedom.[4][5] This flexibility can be advantageous in the initial stages of PROTAC development as it allows the molecule to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[5] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex and may contribute to poor physicochemical properties.[5]

Rigid Linkers , which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][4] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1] However, a lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[2]

Quantitative Data Presentation

The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers in different PROTAC systems.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[1][6]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[1][6]

Table 2: Impact of Linker Rigidity on Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) PROTACs

PROTACLinker CharacteristicsIntracellular AccumulationTernary Complex StabilityDegradation Activity (DC50)Reference
PROTAC-1Flexible (PEG5)LowerMore Stable17.3 pM[7]
PROTAC-3Rigid (azaspirocyclic)~2x higher than PROTAC-1Least StableSimilar to PROTAC-1[7]

Table 3: General Impact of Linker Type on PROTAC Performance

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Flexible (Alkyl/PEG) High conformational freedom.[5] PEG is hydrophilic.[1]Synthetically accessible.[5] Can improve solubility (PEG).[1] May increase the probability of productive ternary complex formation.[5]Can have high hydrophobicity (alkyl), impacting solubility.[1] High flexibility can lead to an entropic penalty upon binding.[5] May be more susceptible to metabolism.[5]
Rigid (Cyclic/Aromatic) Conformational constraints.[1]Can pre-organize the PROTAC into a bioactive conformation.[2] May enhance metabolic stability.[1] Can improve pharmacokinetic properties.[2]Less conformational flexibility can hinder ternary complex formation if geometry is not optimal.[2] Can be more synthetically challenging.[2]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action

Experimental_Workflow Design PROTAC Design & Synthesis (Flexible vs. Rigid Linkers) Biophysical Biophysical Assays (SPR, ITC) Design->Biophysical Cellular Cellular Assays (Western Blot) Design->Cellular Data Data Analysis (DC50, Dmax, KD) Biophysical->Data Cellular->Data Optimization Linker Optimization Data->Optimization

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust experimental assays.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[8]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][8]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the extent of protein degradation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinities and kinetics of the PROTAC to the target protein and the E3 ligase, and to assess the formation and stability of the ternary complex.[8][9]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[8]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[8]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8] An increase in the response signal compared to the binary interaction indicates ternary complex formation.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon biomolecular interactions, providing information on binding affinity, stoichiometry, and thermodynamics of ternary complex formation.

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[2]

  • Titration: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[2]

  • Data Analysis: The heat released or absorbed during the titration is measured to determine the binding parameters.

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair.[1] Flexible linkers offer synthetic ease and can be beneficial in early discovery, while rigid linkers may lead to more potent and drug-like candidates through conformational pre-organization. A systematic evaluation of a library of PROTACs with varying linker compositions and lengths, using the experimental protocols outlined above, is crucial for identifying the optimal linker and developing effective protein degraders. Recent findings suggest a trade-off between properties like cell permeability and complex stability, emphasizing the need for comprehensive linker optimization.[7]

References

Assessing PROTAC Efficacy: A Comparative Guide to Degradation Efficiency (DC50 & Dmax)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the degradation efficiency of novel PROTACs, using the hypothetical "Cho-C-peg2-C-cho" as an example. It outlines the necessary experimental protocols and data presentation formats to compare its performance against established alternatives. The primary metrics for this evaluation are the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), which are critical indicators of a PROTAC's potency and efficacy.[1]

Understanding PROTACs and Their Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein.[4][5] The polyubiquitinated protein is then recognized and degraded by the proteasome.[4][5]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC This compound PROTAC E3 E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Ub Ubiquitin Ub->Ubiquitination Degradation Degraded POI (Peptides) Proteasome->Degradation Results in

PROTAC Mechanism of Action.

Comparative Degradation Efficiency

The performance of "this compound" would be evaluated by comparing its DC50 and Dmax values against other PROTACs targeting the same protein. Lower DC50 values indicate higher potency, meaning a lower concentration of the PROTAC is required to achieve 50% degradation.[6] A higher Dmax value signifies greater maximal degradation of the target protein.[6]

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
This compound [Target][Cell Line][Experimental Value][Experimental Value][e.g., VHL/CRBN]N/A
dBET1BRD4MV4;111.8>98VHL[7]
MZ1BRD4MV4;1126>98VHL[7]
RC-3BTKMino<10>85Cereblon[8]
Compound 28Brd422Rv131>95KLHL20[9]

Experimental Protocol for Determining DC50 and Dmax

This protocol outlines the standard procedure for quantifying the degradation efficiency of a novel PROTAC.

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate human cell lines that endogenously express the target protein.

  • Seeding: Plate the cells in 6-well or 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.[10]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%) across all wells, including a vehicle-only control.[11]

  • Incubation: Treat the cells with the various concentrations of the PROTAC and incubate for a predetermined period (e.g., 24 hours) to allow for protein degradation.[11]

2. Protein Quantification:

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Western Blotting (Standard Method):

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., β-actin or GAPDH) is essential for normalization.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Alternative High-Throughput Methods: Reporter gene assays, such as those using NanoLuc® or HiBiT technology, can be employed for more rapid and scalable screening of PROTACs.[10]

3. Data Analysis:

  • Densitometry: Quantify the band intensities from the Western blot images using software like ImageJ.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.

  • Percentage of Degradation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).

  • Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • DC50 and Dmax Calculation: Fit the data to a variable slope dose-response model using software like GraphPad Prism to determine the DC50 and Dmax values.[7]

Experimental_Workflow cluster_setup cluster_processing cluster_analysis A 1. Cell Seeding B 2. PROTAC Serial Dilution & Cell Treatment A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot or Reporter Assay D->E F 6. Densitometry & Normalization E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate DC50 & Dmax G->H

Workflow for Determining DC50 and Dmax.

Conclusion

By following these standardized protocols, researchers can generate robust and reproducible data on the degradation efficiency of novel PROTACs like "this compound". The direct comparison of DC50 and Dmax values with those of established PROTACs provides a clear and objective assessment of a new compound's potential as a therapeutic agent or research tool. This systematic approach is fundamental to the rational design and optimization of the next generation of targeted protein degraders.[12]

References

Safety Operating Guide

Personal protective equipment for handling Cho-C-peg2-C-cho

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cho-C-peg2-C-cho

Hazard Assessment

This compound is a bifunctional crosslinker containing two aldehyde (-CHO) groups and a polyethylene (B3416737) glycol (PEG) spacer. The primary hazards are associated with the reactive aldehyde groups.

  • Inhalation: Vapors or aerosols may cause irritation to the respiratory tract. Inhalation of aldehyde compounds can potentially alter breathing patterns by causing airway constriction[1].

  • Skin Contact: Aldehydes can cause skin irritation and may lead to allergic contact dermatitis[1]. Prolonged contact should be avoided.

  • Eye Contact: Direct contact with the eyes can cause serious irritation or burns[2].

  • Ingestion: Ingestion may cause irritation to the gastrointestinal tract.

  • Reactivity: As a bifunctional crosslinker, it is designed to react with other molecules, primarily targeting primary amines. This reactivity means it can also react with biological tissues upon exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. All handling of this compound should be conducted in a certified chemical fume hood.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may not provide adequate protection against aldehydes[1]. Inspect gloves for any signs of degradation or punctures before use. For tasks with a high splash potential, consider double-gloving.
Eyes/Face Safety goggles and face shieldAlways wear chemical splash goggles that meet ANSI Z87.1 standards. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles[1].
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat should be worn to protect against minor splashes. For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hood / RespiratorAll work with this compound should be performed in a certified chemical fume hood to minimize vapor inhalation[1]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required[1].

Operational Plan: Experimental Protocol for Handling

This step-by-step guide ensures a safe workflow for handling this compound from preparation to cleanup.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary materials, including the chemical, solvents, reaction vessels, and waste containers, inside the fume hood before starting.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves (nitrile or butyl rubber)[1]. Ensure the glove cuffs are pulled over the sleeves of the lab coat.

    • If a higher splash risk is identified, wear a face shield and a chemical-resistant apron.

  • Handling and Dispensing:

    • Perform all manipulations, including weighing and dissolving the compound, inside the chemical fume hood.

    • If the compound is a solid, handle it carefully to avoid creating dust. If it is a viscous liquid, which is common for PEGylated reagents, handle it with care to prevent splashes[3].

    • When transferring the chemical, pour slowly and deliberately.

    • Keep all containers of this compound tightly sealed when not in immediate use.

  • Post-Handling and Cleanup:

    • Decontaminate the work area within the fume hood with an appropriate cleaning agent.

    • Remove gloves using a technique that prevents skin contact with the outer surface.

    • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water immediately after removing gloves.

Logistical Information: Properties and Exposure Limits

The following data is for analogous compounds and should be used for estimation purposes only.

Table of Representative Physical and Chemical Properties

PropertyValue / DescriptionNotes
Physical State Likely a liquid or semi-solid at room temperature.PEGs with low molecular weights are typically liquids[4].
Solubility Expected to be soluble in water and many organic solvents (e.g., DMSO, DMF, dichloromethane)[][6].The PEG component enhances aqueous solubility[7][8].
Odor May have a sharp, pungent odor.Characteristic of many aldehydes[9].
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.Aldehydes can be oxidized to carboxylic acids[4].

Table of Representative Occupational Exposure Limits for Aldehydes

CompoundOSHA PEL (8-hr TWA)ACGIH TLV (Ceiling)NIOSH REL (10-hr TWA)
Acetaldehyde200 ppm[2]25 ppm[2]Lowest Feasible Concentration[2]
ValeraldehydeNot Established50 ppm (8-hr TWA)[10]50 ppm[10]
Acrolein0.1 ppm(ST) 0.3 ppm[11]0.1 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain[12]. For unused PEG-containing substances, the recommended practice is to mix them with an unappealing material like cat litter, seal it in a plastic bag, and dispose of it in the solid trash, though institutional EHS guidelines take precedence[12].

First Aid and Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes[1]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Assemble All Materials prep1->prep2 ppe3 Don Chemical-Resistant Gloves (Nitrile or Butyl) prep2->ppe3 Ready to Start ppe1 Don Lab Coat ppe2 Don Safety Goggles (& Face Shield if needed) ppe1->ppe2 ppe2->ppe3 handle1 Weigh / Dispense Compound ppe3->handle1 handle2 Perform Reaction handle1->handle2 handle3 Seal Containers When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated PPE in Hazardous Waste clean1->clean2 clean3 Remove PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency Spill: Evacuate & Alert EHS Exposure: Use Safety Shower/Eyewash & Seek Medical Aid

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.